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  • Product: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
  • CAS: 1075715-56-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Stereoselective Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

Introduction (S)-1-(2-Fluorophenyl)propan-1-amine is a chiral primary amine that serves as a critical building block in modern medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(2-Fluorophenyl)propan-1-amine is a chiral primary amine that serves as a critical building block in modern medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the specific (S)-stereochemistry is often essential for the desired pharmacological activity of the final active pharmaceutical ingredient (API).[1] The synthesis of such enantiomerically pure chiral amines is a significant challenge, as traditional methods often result in racemic mixtures that require difficult and wasteful separation processes.[2]

This guide provides a comprehensive, field-proven protocol for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. We will move beyond a simple recitation of steps to explore the underlying principles and justify the experimental choices, reflecting a self-validating and robust synthetic strategy. The primary focus will be on a modern biocatalytic approach—asymmetric reductive amination—which offers high stereoselectivity, mild reaction conditions, and an environmentally conscious profile compared to classical resolution or metal-catalyzed methods.[3][4]

Strategic Approaches to Chiral Amine Synthesis: A Comparative Overview

Two principal strategies dominate the synthesis of enantiopure amines: chiral resolution and asymmetric synthesis.

  • Chiral Resolution : This classical approach involves the synthesis of a racemic mixture of the amine, followed by separation of the enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid.[5] These diastereomers, having different physical properties, can be separated by fractional crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, with the other half often being discarded, representing significant inefficiency.[5][6]

  • Asymmetric Synthesis : This strategy aims to directly create the desired enantiomer, avoiding the formation of the unwanted one. Asymmetric synthesis can achieve theoretical yields approaching 100% and is therefore a more atom-economical and sustainable approach.[7] A leading method in this category is the asymmetric reductive amination of a prochiral ketone, which we will detail in this guide.[8]

For the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine, asymmetric reductive amination is the superior strategy, offering direct access to the target stereoisomer with high purity and yield.

Recommended Synthetic Pathway: Biocatalytic Asymmetric Reductive Amination

The selected pathway involves the direct conversion of the prochiral ketone, 2-fluoropropiophenone, into the target (S)-amine using an (S)-selective imine reductase (IRED), also known as a reductive aminase (RedAm).[1] This one-pot reaction leverages the high stereoselectivity of enzymes to produce the desired amine with excellent enantiomeric excess (ee).

The Core Reaction Mechanism

The process occurs in two main stages within a single reaction vessel:

  • Iminé Formation : The ketone (2-fluoropropiophenone) reacts with an amine source (typically ammonia or an ammonia salt like ammonium formate) to form a prochiral imine intermediate in equilibrium.[8] This step is often the rate-limiting part of the overall process.

  • Stereoselective Reduction : The IRED enzyme, using a reducing cofactor (typically NADPH), selectively reduces the C=N bond of the imine. The enzyme's chiral active site directs the hydride transfer to one face of the imine, leading to the formation of the (S)-amine.[1][3] A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is employed to continuously recycle the expensive NADPH, making the process economically viable.[9]

Reductive_Amination_Mechanism cluster_0 Iminé Formation (Equilibrium) cluster_1 Enzymatic Reduction cluster_2 Cofactor Regeneration Ketone 2-Fluoropropiophenone Imine Prochiral Imine Intermediate Ketone->Imine + NH3 - H2O Ketone->Imine AmineSource Ammonia (NH3) Imine->Ketone + H2O - NH3 Enzyme (S)-selective IRED + NADPH Imine->Enzyme Imine->Enzyme Product (S)-1-(2-Fluorophenyl) propan-1-amine Enzyme->Product NADP NADP+ Enzyme->NADP Cofactor Oxidation GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->Enzyme NADPH Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Mechanism of biocatalytic asymmetric reductive amination.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of approximately 0.5-1.0 mmol and can be scaled with appropriate adjustments.

Materials and Reagents
ReagentGradeSupplier
2-Fluoropropiophenone≥98%Sigma-Aldrich
(S)-Imine Reductase (IRED)Screening Kit or specific enzymee.g., Codexis, Johnson Matthey
NADP⁺ Sodium Salt≥95%Sigma-Aldrich
D-GlucoseACS ReagentFisher Scientific
Glucose Dehydrogenase (GDH)≥10 U/mgSigma-Aldrich
Potassium Phosphate MonobasicACS ReagentVWR
Potassium Phosphate DibasicACS ReagentVWR
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Hydrochloric Acid2.0 M solution in Diethyl EtherSigma-Aldrich
Anhydrous Magnesium SulfateGranularVWR
Deionized WaterType 1Millipore
Equipment
  • Temperature-controlled shaker or stirrer hotplate with reaction vessel

  • pH meter

  • Analytical balance

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

  • Chiral HPLC or GC system for analysis

Step-by-Step Procedure

1. Biocatalytic Reductive Amination

  • Buffer Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.5) by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water.

  • Reaction Setup : In a 50 mL flask, add 20 mL of the phosphate buffer. Add DMSO to a final concentration of 5% (v/v) to aid substrate solubility.[9]

  • Cofactor & Regeneration System : To the buffered solution, add NADP⁺ (0.01 eq., ~0.01 mmol), D-glucose (1.5 eq., ~1.5 mmol), and GDH (e.g., 10-20 units). Stir gently until all solids are dissolved.

  • Enzyme Addition : Add the selected (S)-selective IRED according to the manufacturer's activity specifications.

  • Amine Source : Add ammonium formate or an equivalent ammonia source (e.g., 1.0 M ammonium chloride, pH adjusted) to a final concentration of 0.5-1.0 M.

  • Substrate Addition : Add 2-fluoropropiophenone (1.0 eq., ~1.0 mmol) to the reaction mixture.

  • Incubation : Seal the flask and place it in a shaker incubator at 30 °C with agitation (e.g., 200 rpm) for 24-48 hours.

2. Reaction Monitoring

  • Periodically (e.g., at 4, 12, and 24 hours), take a small aliquot (e.g., 100 µL) from the reaction.

  • Quench the aliquot with an equal volume of acetonitrile or ethyl acetate, vortex, and centrifuge to precipitate the enzyme.

  • Analyze the supernatant by chiral HPLC or GC to determine the conversion of the ketone and the enantiomeric excess (ee) of the amine product.

3. Work-up and Extraction

  • Once the reaction has reached completion (>95% conversion), adjust the pH of the mixture to >10 with 1 M NaOH to ensure the amine is in its free base form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

4. Purification of the Free Amine

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude (S)-1-(2-Fluorophenyl)propan-1-amine as an oil.

  • If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol with 1% triethylamine to prevent streaking).

5. Hydrochloride Salt Formation

  • Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether (1.0-1.1 equivalents) dropwise with stirring.[10]

  • A white precipitate of the hydrochloride salt will form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

Process Flow Diagram

Experimental_Workflow start Start prep Prepare Buffer & Reagents (Phosphate, DMSO, NADP+, Glucose, GDH) start->prep enzyme Add (S)-IRED & Amine Source prep->enzyme substrate Add 2-Fluoropropiophenone enzyme->substrate reaction Incubate at 30 °C (24-48h) substrate->reaction monitoring Monitor Conversion & ee (Chiral HPLC/GC) reaction->monitoring In-process control monitoring->reaction Incomplete workup pH Adjustment (>10) & Ethyl Acetate Extraction monitoring->workup Complete purify Dry & Concentrate (Optional: Column Chromatography) workup->purify salt Dissolve in Ether/IPA Add HCl Solution purify->salt isolate Filter & Dry Product salt->isolate end End Product: (S)-Amine HCl isolate->end

Caption: Experimental workflow for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine HCl.

Data and Characterization

Quantitative Data Summary

The following table presents typical data for the described synthesis. Actual results may vary based on the specific enzyme and conditions used.

ParameterTypical ValueNotes
Substrate Scale1.0 mmol2-Fluoropropiophenone
Reaction Time24 hours
Temperature30 °COptimal for many IREDs
Conversion>98%Determined by HPLC
Isolated Yield (HCl Salt)75-85%Based on starting ketone
Enantiomeric Excess (ee)>99%Determined by Chiral HPLC
Molecular FormulaC₉H₁₃ClFN[11]
Molecular Weight189.66 g/mol [11][12]
Analytical Characterization
  • Chiral HPLC : The primary method to confirm enantiomeric purity. A suitable column (e.g., Chiralpak) and mobile phase (e.g., hexane/isopropanol with a basic additive) should be used to resolve the (R) and (S) enantiomers.

  • ¹H and ¹³C NMR : To confirm the chemical structure and purity of the final product.

  • Mass Spectrometry : To confirm the molecular weight of the parent ion.

  • Appearance : The final hydrochloride salt should be a white to off-white crystalline solid.

Safety and Handling

  • Hazard Identification : The final product, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, is expected to be harmful if swallowed and cause skin and eye irritation.[12] Reagents such as 2-fluoropropiophenone and ethereal HCl are flammable and corrosive.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling these chemicals.

  • Handling : All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Anhydrous solvents are moisture-sensitive and should be handled under an inert atmosphere where appropriate.

Conclusion

This guide outlines a robust, modern, and highly stereoselective protocol for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. By leveraging the power of biocatalysis through asymmetric reductive amination, this method overcomes the inherent yield limitations of classical resolution while operating under mild, environmentally friendly conditions. The detailed experimental procedure, process controls, and characterization data provide researchers and drug development professionals with a reliable framework for producing this valuable chiral building block with high purity and efficiency.

References

  • Rowles, I., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. [Link]

  • Mol-Instincts. (R)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride | CAS No.1168139-44-3 Synthetic Routes. [Link]

  • PubChem. (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Feske, M., et al. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. National Center for Biotechnology Information. [Link]

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]

  • Marshall, J. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]

  • Onyx Scientific. Chiral Resolution Screening. [Link]

  • ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and.... [Link]

  • Crysdot LLC. 1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]

  • Green, A. P., et al. (2015). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Presumed Mechanism of Action of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral phenethylamine derivative. While direct pharmacological data for thi...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral phenethylamine derivative. While direct pharmacological data for this specific compound is limited in publicly accessible literature, its structural architecture places it within the class of substituted amphetamines. This technical guide synthesizes information from its close structural analogs, primarily 2-Fluoroamphetamine (2-FA), to construct a robust, evidence-based hypothesis of its mechanism of action. We postulate that (S)-1-(2-Fluorophenyl)propan-1-amine acts as a monoamine releasing agent, with a primary affinity for the dopamine (DAT) and norepinephrine (NET) transporters. This guide will detail the presumed molecular interactions, the downstream neurochemical cascades, and the state-of-the-art experimental methodologies required to validate this hypothesis.

Introduction and Molecular Profile

(S)-1-(2-Fluorophenyl)propan-1-amine is a synthetic molecule belonging to the substituted phenethylamine class. Its structure is analogous to amphetamine, featuring a fluorine atom at the second position (ortho) of the phenyl ring.[1] Crucially, it is a structural isomer of the more commonly known research chemical 2-Fluoroamphetamine (2-FA), with the amine group located on the first carbon of the propane chain, rather than the second. The "(S)" designation indicates the specific stereoisomer at the chiral carbon atom bonded to the amine. This stereochemistry is critical in pharmacology, as enantiomers often exhibit significant differences in potency and efficacy.

Given its classification as a chiral building block for central nervous system agents, understanding its potential mechanism of action is of paramount importance.[2] This document will proceed based on the well-established pharmacology of amphetamine-class compounds.

Molecular Details:

Property Value
IUPAC Name (1S)-1-(2-fluorophenyl)propan-1-amine;hydrochloride
Molecular Formula C₉H₁₃ClFN
Molecular Weight 189.66 g/mol [3]

| Structural Analogs | 2-Fluoroamphetamine (2-FA), Amphetamine, Methamphetamine |

Presumed Pharmacodynamics: A Monoamine Transporter-Centric Mechanism

The primary mechanism of action for amphetamine and its analogs is not direct receptor agonism but a sophisticated manipulation of monoamine transporters.[4] We hypothesize that (S)-1-(2-Fluorophenyl)propan-1-amine follows this paradigm, acting as a substrate for and reversing the function of DAT and NET.

Primary Molecular Targets: DAT and NET

Based on the pharmacology of 2-FA and 2-FMA, the compound is presumed to potently interact with the dopamine and norepinephrine transporters.[5][6][7] The fluorine substitution at the 2-position may increase lipophilicity, potentially facilitating passage across the blood-brain barrier.[1][8] Its effect on the serotonin transporter (SERT) is expected to be significantly lower, a characteristic that distinguishes many fluorinated amphetamines from other entactogenic stimulants.[9][10]

The Transporter Hijack: A Stepwise Mechanism

The interaction is not one of simple blockade but a multi-step process resulting in neurotransmitter efflux:

  • Competitive Binding: The compound competes with endogenous dopamine and norepinephrine for binding to the extracellular-facing conformation of DAT and NET.

  • Transporter-Mediated Uptake: Like the endogenous neurotransmitters, the compound is transported into the presynaptic neuron, acting as a "false substrate."[4]

  • Disruption of Vesicular Storage: Once inside the neuron, amphetamine-like compounds can interfere with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of dopamine and norepinephrine into synaptic vesicles. This leads to a dramatic increase in their cytosolic concentration.[4]

  • Transporter Reversal (Efflux): The high cytosolic neurotransmitter concentration, coupled with the presence of the compound, induces a conformational change in DAT and NET, causing them to reverse their direction of transport. Instead of reuptaking neurotransmitters from the synapse, they begin to expel them from the cytosol into the synaptic cleft.[4] This non-vesicular, transporter-mediated release is the hallmark of this class of stimulants.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed mechanism at a presynaptic dopamine or norepinephrine terminal.

Presynaptic_Terminal cluster_extracellular Synaptic Cleft cluster_neuron Presynaptic Neuron Compound (S)-1-(2-FP)-1-amine DAT_NET DAT / NET Compound->DAT_NET 1. Binds & Uptake DA_NE_ext DA / NE DA_NE_ext->DAT_NET Reuptake Blocked Vesicle Synaptic Vesicle VMAT2 VMAT2 DA_NE_int Cytosolic DA / NE VMAT2->DA_NE_int Release into Cytosol DA_NE_int->DAT_NET 3. Induces Efflux Compound_int (S)-1-(2-FP)-1-amine Compound_int->VMAT2 2. Disrupts Storage DAT_NET->DA_NE_ext 4. Reversal & Release DAT_NET->Compound_int

Caption: Proposed mechanism of transporter-mediated monoamine release.

Validating the Hypothesis: Key Experimental Protocols

To move from a presumed to a confirmed mechanism of action, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols represent the gold standard in the field.

In Vitro Protocol 1: Transporter Binding Affinity

This experiment determines the compound's affinity (Kᵢ) for DAT, NET, and SERT, providing a quantitative measure of its binding potency at its primary targets.

Methodology: Radioligand Displacement Assay

  • Preparation of Membranes: Obtain cell membrane preparations from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligand Selection: Choose a high-affinity radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound ((S)-1-(2-Fluorophenyl)propan-1-amine).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
(S)-Amphetamine2572000
2-FluoroamphetamineTBDTBDTBD
(S)-1-(2-FP)-1-amine TBD TBD TBD

TBD: To Be Determined experimentally.

Causality: This assay is the first critical step. A low Kᵢ value (in the nanomolar range) for DAT and NET would provide strong evidence that these transporters are high-affinity molecular targets, justifying further functional investigation.

In Vitro Protocol 2: Neurotransmitter Efflux Assay

This functional assay directly measures the compound's ability to induce neurotransmitter release, the core of the proposed mechanism.

Methodology: [³H]MPP⁺ Preloaded Synaptosome Release Assay

  • Synaptosome Preparation: Isolate synaptosomes (resealed presynaptic nerve terminals) from rodent brain tissue rich in dopamine (striatum) or norepinephrine (hippocampus/cortex).

  • Loading: Pre-load the synaptosomes with a radiolabeled substrate, such as [³H]MPP⁺ (a substrate for both DAT and NET), which will accumulate inside via active transport.

  • Wash: Wash the synaptosomes to remove extracellular radioactivity.

  • Stimulation: Aliquot the loaded synaptosomes and expose them to various concentrations of the test compound.

  • Superfusion: Collect the superfusate (extracellular medium) at timed intervals.

  • Quantification: Measure the radioactivity in the collected superfusate and in the remaining synaptosomes at the end of the experiment.

  • Data Analysis: Calculate the percentage of total radioactivity released over time for each concentration. Determine the EC₅₀ (effective concentration to produce 50% of the maximal release).

Experimental Workflow Diagram:

Efflux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue 1. Isolate Brain Tissue (e.g., Striatum) Synaptosomes 2. Prepare Synaptosomes Tissue->Synaptosomes Loading 3. Load with [3H]MPP+ Synaptosomes->Loading Wash 4. Wash External Radioactivity Loading->Wash Stimulate 5. Stimulate with Test Compound Wash->Stimulate Collect 6. Collect Superfusate Stimulate->Collect Quantify 7. Scintillation Counting Collect->Quantify Calculate 8. Calculate % Release & EC50 Quantify->Calculate

Caption: Workflow for a synaptosomal neurotransmitter release assay.

Causality: A potent EC₅₀ value in this assay would confirm that the compound is not merely a blocker but a functional releasing agent, validating the central tenet of the proposed mechanism of action.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride functions as a dopamine and norepinephrine releasing agent by targeting and reversing their respective transporters, DAT and NET. Its pharmacological profile is likely characterized by potent CNS stimulation with minimal serotonergic activity.

This technical guide provides the theoretical framework for this mechanism and outlines the definitive experimental protocols required for its validation. Future research must prioritize conducting the binding and functional assays described herein to generate empirical data for this specific molecule. Furthermore, in vivo studies, such as microdialysis in animal models, would be invaluable for correlating these molecular actions with physiological changes in brain neurochemistry and behavior. Such data is essential for a complete understanding of its potential as a CNS agent.

References

  • 2-Fluoromethamphetamine - Wikipedia. Wikipedia. Accessed December 31, 2025. [Link]

  • 2-FA - PsychonautWiki. PsychonautWiki. Last updated July 21, 2025. [Link]

  • 2-FMA - PsychonautWiki. PsychonautWiki. Last updated July 21, 2025. [Link]

  • Can you explain what 2-FMA is? - Quora. Quora. Published April 26, 2024. [Link]

  • 2-Fluoroamphetamine - Grokipedia. Grokipedia. Accessed December 31, 2025. [Link]

  • Iannotti, F. A., Di Marzo, V., & Petrosino, S. (2016). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 173(8), 1-13. [Link]

  • 2-Fluoromethamphetamine (2-FMA): A Smart Choice for Productivity? - Tripsitter. Tripsitter. Published May 17, 2023. [Link]

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  • De Petrocellis, L., et al. (2001). Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells. British Journal of Pharmacology, 133(4), 532-540. [Link]

  • Endocannabinoid Hydrolase Inhibitors: Potential Novel Anxiolytic Drugs - Semantic Scholar. Semantic Scholar. Published June 11, 2024. [Link]

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  • (1s)-1-(2-chloro-6-fluorophenyl)propan-1-amine hydrochloride - ChemUniverse. ChemUniverse. Accessed December 31, 2025. [Link]

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Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Importance (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral primary amine salt with significant potential...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral primary amine salt with significant potential as a building block in modern medicinal chemistry. Its structural motifs—a chiral center, a fluorinated phenyl ring, and an amine group—are prevalent in a wide array of pharmacologically active molecules. The fluorine substitution can modulate metabolic stability, lipophilicity, and binding interactions, making it a valuable feature in drug design.

A thorough understanding of the physicochemical properties of this compound is not merely an academic exercise; it is a fundamental prerequisite for its effective application in research and development. These properties govern critical aspects of its utility, including reaction kinetics, purification strategies, formulation development, and pharmacokinetic behavior. This guide provides a detailed examination of these core attributes, blending established theoretical principles with practical, field-proven methodologies for their determination. It is structured to deliver not just data, but a logical framework for characterization, empowering researchers to leverage this molecule to its full potential.

Core Physicochemical Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The key identifiers for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride are summarized below.

IdentifierValueSource
IUPAC Name (1S)-1-(2-fluorophenyl)propan-1-amine;hydrochlorideN/A
CAS Number 1310923-28-4[1]
Molecular Formula C₉H₁₃ClFN[1][2][3][4][5][6]
Molecular Weight 189.66 g/mol [1][2][4][5]
Canonical SMILES CCN.ClN/A
Parent Compound (S)-1-(2-Fluorophenyl)propan-1-amineN/A

Macroscopic and Thermodynamic Properties

These properties define the compound's behavior on a bulk scale and are critical for handling, storage, and formulation.

Appearance and Physical State

Based on analogous amine hydrochloride salts, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is expected to be a white to off-white crystalline solid at room temperature.[4][7][8] This solid form is generally favored for its stability and ease of handling compared to the free base, which may be an oil.

Melting Point Analysis

The melting point is a crucial indicator of purity and identity. A sharp melting range typically signifies high purity. While a specific melting point for this compound is not widely reported in public literature, its determination is straightforward.

Expert Insight: Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus. DSC provides a quantitative measure of the heat flow associated with the phase transition, offering a more precise onset and peak melting temperature. It can also reveal other thermal events, such as polymorphism or decomposition, which are invaluable for a comprehensive stability profile.

Protocol: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a non-hermetic aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well beyond the expected melting point (e.g., 250°C).

  • Atmosphere: Conduct the analysis under an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation options. As an amine hydrochloride, the compound's aqueous solubility is expected to be pH-dependent.

Expert Insight: Determining solubility is not a single measurement but a profile. It should be assessed in a range of pharmaceutically relevant media, including purified water, ethanol, and buffered solutions at physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 6.8 phosphate buffer). The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter to remove fine particulates.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Compound to Solvent B Agitate at Constant Temp (e.g., 24-48h) A->B C Centrifuge & Filter (0.22 µm) B->C D Dilute Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Ionization and Partitioning Behavior

Acid Dissociation Constant (pKa)

The pKa value dictates the degree of ionization of a compound at a given pH. For (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, the relevant equilibrium is that of the protonated amine. This parameter is critical as it influences solubility, membrane permeability, and receptor binding. The pKa of a primary ammonium ion is typically in the range of 9-10.[9]

Expert Insight: Potentiometric titration is a robust and accurate method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (e.g., NaOH) is added incrementally. The pKa corresponds to the pH at which 50% of the amine is in its protonated form and 50% is in its neutral, free base form.

Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in deionized water, often with a background electrolyte like KCl to maintain constant ionic strength.

  • Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) using a calibrated pH meter and an automated titrator for precise volume additions.

  • Data Acquisition: Record the pH after each addition of titrant.

  • Analysis: Plot the first derivative (dpH/dV) or second derivative (d²pH/d²V) of the titration curve to accurately determine the equivalence point. The pKa is the pH value at the half-equivalence point.

G Protonated R-NH₃⁺ (Cationic, Water Soluble) PREDOMINATES Deprotonated R-NH₂ (Neutral, More Lipophilic) PREDOMINATES Protonated->Deprotonated + H⁺ Equilibrium At pH = pKa, [R-NH₃⁺] = [R-NH₂]

Caption: pH-dependent ionization equilibrium of the amine.

Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It is a key predictor of its ability to cross biological membranes and its potential for metabolism and toxicity. A positive LogP value indicates a preference for the lipid (octanol) phase, while a negative value indicates a preference for the aqueous phase.

Expert Insight: The shake-flask method, as described in OECD Guideline 107, is the definitive method for LogP determination. It is crucial to measure the LogP of the neutral (free base) form of the compound. Therefore, the aqueous phase must be buffered to a pH at least 2 units above the pKa of the amine (e.g., pH > 12) to ensure >99% of the compound is in its un-ionized state.

Protocol: LogP Determination (Shake-Flask Method)

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and vice-versa by mixing and allowing them to separate.

  • Sample Preparation: Dissolve a known amount of the compound in the aqueous buffer (pH > pKa + 2).

  • Partitioning: Combine the aqueous solution with the pre-saturated n-octanol in a separatory funnel. Shake vigorously for 20-30 minutes to facilitate partitioning, then allow the phases to separate completely.

  • Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Spectroscopic and Structural Characterization

Spectroscopic analysis provides fingerprint-level confirmation of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of all protons. Expected signals include a triplet for the methyl (-CH₃) group, a multiplet for the methylene (-CH₂) group, a multiplet for the benzylic proton (-CH), distinct signals for the four aromatic protons (split by each other and the fluorine), and a broad signal for the ammonium (-NH₃⁺) protons.

    • ¹³C NMR: Would show 9 distinct carbon signals, confirming the molecular backbone. The carbon attached to the fluorine would exhibit a large one-bond coupling constant (¹JCF).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Characteristic absorption bands would include a broad peak around 2800-3000 cm⁻¹ for the N-H stretching of the ammonium salt, sharp peaks around 2900-2980 cm⁻¹ for aliphatic C-H stretching, peaks in the 1450-1600 cm⁻¹ region for aromatic C=C stretching, and a strong band around 1200-1250 cm⁻¹ corresponding to the C-F stretch.

  • Mass Spectrometry (MS):

    • Using a technique like Electrospray Ionization (ESI), the analysis would show a prominent ion peak corresponding to the protonated free base [M+H]⁺ at an m/z value reflecting the molecular weight of the free amine (C₉H₁₂FN), which is approximately 154.1 Da. High-resolution mass spectrometry would confirm the elemental composition to within a few parts per million.

Stability and Safety Profile

Chemical Stability and Storage

Amine hydrochloride salts are generally stable crystalline solids. However, they can be hygroscopic. It is recommended to store the material in a tightly sealed container in a cool, dry place, protected from light. Long-term storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for reference standards.

Safety and Handling

While specific safety data for the (S)-enantiomer is not available, data for the racemic mixture and (R)-enantiomer provide a reliable guide.[2] Standard laboratory precautions should be observed.

Hazard ClassGHS StatementPrecautionary Code
Acute Toxicity, Oral H302: Harmful if swallowedP270, P301+P317
Skin Irritation H315: Causes skin irritationP280, P302+P352
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritationP261, P304+P340

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Conclusion

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a valuable chemical entity whose utility is unlocked through a precise understanding of its physicochemical properties. This guide has outlined the critical parameters—from identity and solubility to ionization and stability—and provided robust, industry-standard protocols for their determination. By applying these methodologies, researchers can ensure the quality, consistency, and effective application of this compound in their drug discovery and development endeavors, transforming a simple building block into a tool for innovation.

References

  • PubChem. (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Crysdot LLC. 1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]

  • Molbase. (R)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride | CAS No.1168139-44-3 Synthetic Routes. [Link]

  • Seedion. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]

  • V. H. G. de Souza, et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. [Link]

  • Global Scientific Journal. (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misuse. [Link]

  • ChemUniverse. (1S)-1-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-AMINE HYDROCHLORIDE. [Link]

  • R. Williams. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • N/A. Approximate pKa chart of the functional groups. [Link]

Sources

Exploratory

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride CAS number 1075715-56-8

An In-Depth Technical Guide to (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery Authored by: A Senior Application Scientist This technical guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS Number: 1075715-56-8), a critical chiral building block in modern pharmaceutical development. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and its role as a key intermediate in the synthesis of advanced therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

Chiral amines are fundamental components of a vast array of biologically active molecules. The specific stereochemistry of these amines is often a critical determinant of a drug's pharmacological activity, binding affinity to its target, and metabolic profile. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride emerges as a particularly valuable synthon due to the combination of a stereodefined amine center and a fluoro-substituted aromatic ring. The fluorine atom can significantly enhance metabolic stability and modulate the electronic properties of the parent molecule, making this intermediate highly sought after for the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a starting material is paramount for successful process development and quality control.

Key Properties
PropertyValueSource
CAS Number 1075715-56-8N/A
Molecular Formula C9H13ClFNN/A
Molecular Weight 190.66 g/mol N/A
Appearance White to off-white crystalline solidInferred from typical hydrochloride salts of amines
Solubility Soluble in water, methanol, and other polar protic solventsInferred from typical hydrochloride salts of amines
Spectroscopic Data (Representative)

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. While specific spectra for this exact compound are proprietary to manufacturers, the expected spectral characteristics are as follows:

  • ¹H NMR (400 MHz, D₂O): The spectrum would be expected to show characteristic signals for the aromatic protons (around 7.2-7.6 ppm), the methine proton adjacent to the nitrogen and the phenyl ring (a quartet around 4.5 ppm), the methylene protons of the ethyl group (a multiplet around 1.8-2.0 ppm), and the terminal methyl group (a triplet around 0.9 ppm).

  • ¹³C NMR (100 MHz, D₂O): The carbon spectrum would display distinct signals for the fluorinated aromatic ring, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant. Signals for the three aliphatic carbons would also be present in the upfield region.

  • Mass Spectrometry (ESI+): The mass spectrum would show a prominent peak for the free base at m/z [M+H]⁺ = 154.1, corresponding to the protonated form of (S)-1-(2-Fluorophenyl)propan-1-amine.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-1-(2-Fluorophenyl)propan-1-amine is a critical step that dictates its utility. The primary challenge lies in establishing the desired stereocenter. Two common strategies are employed in industrial settings: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis via Reductive Amination

A highly efficient method for producing the (S)-enantiomer involves the asymmetric reductive amination of 2-fluoropropiophenone. This approach utilizes a chiral catalyst to direct the stereochemical outcome of the reaction.

Workflow for Asymmetric Reductive Amination

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Final Product Propiophenone 2-Fluoropropiophenone Reaction Asymmetric Reductive Amination Propiophenone->Reaction AmineSource Ammonia Source (e.g., NH4OAc) AmineSource->Reaction Catalyst Chiral Catalyst (e.g., Ru-complex with (S)-BINAP) Catalyst->Reaction Directs Stereochemistry Hydride Hydride Source (e.g., H2 gas or HCOOH) Hydride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup SaltFormation Salt Formation with HCl Workup->SaltFormation Product (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride SaltFormation->Product

Caption: Workflow for Asymmetric Synthesis.

Protocol: Asymmetric Reductive Amination
  • Reactor Setup: To a stirred, inerted reactor, add 2-fluoropropiophenone and a suitable solvent (e.g., methanol).

  • Catalyst Introduction: Introduce the chiral ruthenium catalyst and the ammonia source.

  • Reaction: Pressurize the reactor with hydrogen gas (or add the alternative hydride source) and heat to the desired temperature (e.g., 50-70 °C). Monitor the reaction for completion by HPLC.

  • Workup: Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution to remove unreacted ammonia source.

  • Salt Formation: To the organic layer, add a stoichiometric amount of hydrochloric acid (as a solution in a suitable solvent like isopropanol) to precipitate the hydrochloride salt.

  • Isolation: Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.

Chiral Resolution

An alternative, classical approach is the resolution of a racemic mixture of 1-(2-fluorophenyl)propan-1-amine using a chiral resolving agent, such as tartaric acid.

Workflow for Chiral Resolution

cluster_start Starting Material cluster_process Resolution Process cluster_product Final Product & Byproduct Racemate Racemic 1-(2-Fluorophenyl)propan-1-amine Diastereomer Formation of Diastereomeric Salts Racemate->Diastereomer Agent Chiral Resolving Agent (e.g., (L)-Tartaric Acid) Agent->Diastereomer Crystallization Fractional Crystallization Diastereomer->Crystallization Isolation Isolation of Desired Diastereomer Crystallization->Isolation Less Soluble Salt R_Enantiomer (R)-Enantiomer (in mother liquor) Crystallization->R_Enantiomer More Soluble Salt Liberation Liberation of Free Amine (Base Treatment) Isolation->Liberation SaltFormation Salt Formation with HCl Liberation->SaltFormation S_Product (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride SaltFormation->S_Product

Caption: Workflow for Chiral Resolution.

Analytical Quality Control

Rigorous analytical testing is crucial to ensure the identity, purity, and stereochemical integrity of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride for its use in GMP environments.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of the compound.

Protocol: HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Enantiomeric Purity by Chiral HPLC

The most critical quality attribute is the enantiomeric excess (e.e.), which is determined by chiral HPLC.

Protocol: Chiral HPLC for Enantiomeric Excess
  • Column: A chiral stationary phase column, such as one based on a cyclodextrin or polysaccharide derivative (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical isocratic mobile phase might be 90:10:0.1 Hexane:Isopropanol:Diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the (S)- and (R)-enantiomers: e.e. (%) = [((S) - (R)) / ((S) + (R))] x 100.

Applications in Drug Development

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride serves as a key intermediate in the synthesis of several investigational and marketed drugs. Its structure is often incorporated to form the core of the final active pharmaceutical ingredient (API). While specific drug syntheses are proprietary, a generalized synthetic application is illustrated below.

Generalized Synthetic Application

cluster_start Starting Materials cluster_process Key Synthetic Transformations cluster_product Final Product Amine (S)-1-(2-Fluorophenyl)propan-1-amine Coupling Amide Bond Formation or Nucleophilic Aromatic Substitution Amine->Coupling Electrophile Electrophilic Partner (e.g., Carboxylic Acid, Acyl Chloride, or Heterocycle) Electrophile->Coupling Deprotection Optional Deprotection Step(s) Coupling->Deprotection FinalModification Further Functional Group Interconversion Deprotection->FinalModification API Active Pharmaceutical Ingredient (API) FinalModification->API

Caption: Generalized use in API synthesis.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed when handling (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a high-value, versatile intermediate in the pharmaceutical industry. Its utility is derived from the precise stereochemical control and the beneficial properties imparted by the fluorophenyl moiety. A thorough understanding of its synthesis, analytical characterization, and proper handling is essential for its successful application in the development of next-generation therapeutics. The protocols and workflows outlined in this guide provide a solid foundation for researchers and developers working with this important chiral building block.

References

  • Note: Due to the specific and often proprietary nature of this chemical intermediate, direct, open-access scholarly articles detailing its synthesis and application are limited. The following references provide foundational knowledge and context for the methodologies described.
  • Asymmetric Synthesis and Chiral Amines: "Contemporary asymmetric synthesis of chiral amines." Tetrahedron, vol. 65, no. 28, 2009, pp. 5293-5323. [Link]

  • Chiral Resolution Principles: "Enantioselective Crystallization for Chiral Resolution and Solid-State Deracemization." Crystal Growth & Design, vol. 18, no. 10, 2018, pp. 6331-6350. [Link]

  • Chiral HPLC Methodology: "A practical guide to chiral analysis by HPLC." LCGC North America, vol. 37, no. 6, 2019, pp. 386-393. [Link]

Foundational

An In-depth Technical Guide to the Biological Activity of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral phenethylamine derivative whose biological activity is not extensi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral phenethylamine derivative whose biological activity is not extensively documented in public literature. However, its core structure—a propan-1-amine backbone with an ortho-fluorinated phenyl ring—bears a strong resemblance to known psychostimulant compounds, particularly fluorinated amphetamine analogs like 2-fluoroamphetamine (2-FA).[1] This guide synthesizes information from structurally related compounds to build a predictive pharmacological profile and provides a comprehensive framework for its empirical investigation. The central hypothesis is that (S)-1-(2-Fluorophenyl)propan-1-amine acts as a monoamine transporter modulator, likely a releasing agent or reuptake inhibitor for dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). The strategic placement of the fluorine atom at the ortho-position is predicted to significantly influence its metabolic stability and interaction with biological targets, distinguishing it from its meta- and para-substituted isomers.[2][3] This document details the postulated mechanisms of action, provides robust, field-proven experimental protocols for its characterization, and discusses its potential applications in neuroscience research.

Introduction: Structural Rationale and Pharmacological Hypothesis

The phenethylamine scaffold is the backbone for a vast class of neuroactive compounds, from endogenous neurotransmitters to potent pharmaceuticals and research chemicals.[2] The biological activity of these molecules is exquisitely sensitive to stereochemistry and substitutions on the phenyl ring.

  • (S)-Stereochemistry: Chirality is critical for biological activity. For many phenethylamines, the (S)-enantiomer exhibits significantly higher potency at monoamine transporters compared to the (R)-enantiomer. Therefore, it is presumed that the (S)-configuration of the topic compound is the more biologically active form.

  • Propan-1-amine vs. Propan-2-amine (Amphetamine) Backbone: The compound is a constitutional isomer of 2-fluoroamphetamine (2-FA), differing in the position of the amine group on the propyl chain (position 1 vs. 2). While this may alter binding kinetics and potency, the overall pharmacological class as a monoamine modulator is likely retained.

  • Ortho-Fluoro Substitution: The introduction of a fluorine atom can profoundly impact a molecule's properties.[2] Specifically, ortho-fluorination can:

    • Increase Lipophilicity: This may enhance the ability of the compound to cross the blood-brain barrier.[4]

    • Block Metabolism: Fluorine substitution can prevent enzymatic hydroxylation at that position, potentially prolonging the compound's half-life.

    • Alter Receptor/Transporter Binding: The electronegativity and size of the fluorine atom can change the conformation and electronic distribution of the molecule, leading to a unique binding profile at its protein targets.[5]

Based on these structural features, the primary hypothesis is that (S)-1-(2-Fluorophenyl)propan-1-amine functions as a psychostimulant by increasing synaptic concentrations of catecholamines (dopamine and norepinephrine).[6]

Postulated Pharmacological Profile

This section outlines the predicted interactions of the compound with key central nervous system targets. The data presented are illustrative and based on known structure-activity relationships (SAR) for this class of compounds. Empirical validation is required.

Mechanism of Action at the Synapse

The principal targets for psychostimulants are the plasma membrane monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. The compound likely interacts with these transporters in one of two ways:

  • Reuptake Inhibition: The compound binds to the transporter, blocking it and preventing neurotransmitter reuptake.

  • Substrate-Type Releaser: The compound is transported into the presynaptic neuron, where it disrupts the vesicular monoamine transporter 2 (VMAT2) and reverses the direction of the plasma membrane transporters, causing a massive, non-vesicular efflux of neurotransmitters.[6][7]

Given its structural similarity to amphetamines, a releasing mechanism is highly probable.

cluster_0 Presynaptic Neuron Compound (S)-1-(2-Fluorophenyl) propan-1-amine DAT DAT Compound->DAT 1. Enters via DAT VMAT2 VMAT2 Compound->VMAT2 Inhibits DA_syn Dopamine (Synaptic) DAT->DA_syn 2. Reverses Transport DA_cyto Dopamine (Cytosolic) Vesicle Synaptic Vesicle Vesicle->DA_cyto Disrupts Storage

Caption: Proposed mechanism of action at a dopamine synapse.

Quantitative Pharmacodynamic Profile (Illustrative)

The potency and selectivity of the compound must be determined experimentally. The following table presents a plausible profile based on data for 2-fluoroamphetamine, highlighting its expected preference for catecholamine systems over serotonin.[6]

ParameterTarget TransporterPredicted ValueRationale & Significance
Release Potency (EC₅₀) DAT50 - 150 nMA low EC₅₀ value indicates high potency as a dopamine releaser, which is the primary driver of stimulant effects like increased locomotion and alertness.[6]
NET30 - 100 nMHigh potency at NET contributes to increased heart rate, blood pressure, and focus. Often more potent at NET than DAT.
SERT> 1000 nMLow potency at SERT suggests a classical stimulant profile rather than an entactogenic (MDMA-like) one.[6]
Binding Affinity (Kᵢ) DAT100 - 300 nMMeasures the affinity of the compound for the transporter binding site. Correlates with release/reuptake potency.
NET80 - 250 nMGenerally tracks with release potency.
SERT> 2000 nMA high Kᵢ value indicates weak affinity for the serotonin transporter.

Methodologies for Biological Characterization

To empirically validate the hypothesized biological activity, a tiered approach from in vitro molecular assays to in vivo behavioral studies is necessary.

Tier 1: In Vitro Molecular Target Engagement

The initial step is to confirm that the compound directly interacts with monoamine transporters and to quantify its potency and selectivity.

This assay determines the compound's ability to block the reuptake of neurotransmitters. It is a foundational, high-throughput method for assessing potency (IC₅₀).[8]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride at DAT, NET, and SERT.

  • Methodology:

    • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected to express human DAT, NET, or SERT. Plate cells in 96-well plates and grow to confluence.

    • Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB). Add varying concentrations of the test compound (e.g., 0.1 nM to 100 µM) to the wells and incubate for 10-20 minutes at room temperature. Include a vehicle control (buffer only) and a positive control inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

    • Uptake Initiation: Add a [³H]-labeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well at a final concentration near its Kₘ value. Incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Termination & Lysis: Rapidly terminate the uptake by washing the cells with ice-cold KHB to remove the extracellular radiolabel. Lyse the cells with a 1% sodium dodecyl sulfate (SDS) solution.

    • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value.

  • Causality & Validation: This assay directly measures the functional consequence (uptake inhibition) of the drug binding to the transporter. The use of specific positive controls validates that the assay is performing correctly for each transporter subtype.[8]

start Seed Transporter-Expressing HEK293 Cells in 96-well Plate preincubate Pre-incubate cells with varying concentrations of test compound start->preincubate add_radio Add [3H]-labeled neurotransmitter (e.g., [3H]DA) preincubate->add_radio incubate Incubate for 5-10 min to allow uptake add_radio->incubate terminate Terminate uptake with ice-cold buffer wash incubate->terminate lyse Lyse cells to release intracellular contents terminate->lyse quantify Quantify radioactivity via Liquid Scintillation Counting lyse->quantify analyze Perform non-linear regression to calculate IC50 value quantify->analyze

Caption: Workflow for in vitro monoamine transporter uptake inhibition assay.

Tier 2: In Vivo Pharmacodynamic & Behavioral Effects

Once in vitro activity is confirmed, the next step is to assess the compound's effects in a living organism. Rodent models are standard for this purpose.

This is a primary behavioral assay to screen for psychostimulant activity. Dopamine and norepinephrine releasing agents reliably increase spontaneous locomotor activity in rodents.[9]

  • Objective: To determine if (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride produces a dose-dependent increase in locomotor activity.

  • Methodology:

    • Subjects: Use adult male Sprague-Dawley rats or C57BL/6 mice. House them individually with a standard 12-hour light/dark cycle.

    • Habituation: Place each animal into an open-field activity chamber (e.g., a 40x40 cm box equipped with infrared beams). Allow them to habituate to the new environment for 30-60 minutes until their baseline activity stabilizes.

    • Administration: Administer the test compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses (e.g., 0.3, 1, 3, 10 mg/kg). Include a vehicle control group (e.g., saline) and a positive control group (e.g., d-amphetamine, 1-2 mg/kg).

    • Data Acquisition: Immediately after injection, return the animal to the activity chamber and record locomotor activity for 90-120 minutes. Key parameters to measure are total distance traveled, horizontal beam breaks, and vertical beam breaks (rearing).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect. Compare the total activity over the session between dose groups using ANOVA followed by post-hoc tests.

  • Causality & Validation: A dose-dependent increase in locomotion that is blocked by a dopamine receptor antagonist (e.g., haloperidol) would provide strong evidence that the compound's stimulant effects are mediated by the dopaminergic system. The inclusion of d-amphetamine validates the model's sensitivity to a known psychostimulant.[9]

Advanced Characterization: Metabolism and Safety

For drug development professionals, understanding the metabolic fate and potential for off-target effects is crucial.

  • Metabolic Stability: The ortho-fluoro group may inhibit cytochrome P450 (CYP) mediated metabolism. In vitro assays using human liver microsomes can determine the compound's intrinsic clearance and identify its major metabolites.

  • MAO Inhibition: Phenethylamines can be substrates or inhibitors of Monoamine Oxidase (MAO), the enzyme that degrades monoamines.[10] An MAO inhibition assay is essential to rule out this parallel mechanism of action.[11][12]

  • Cardiovascular Safety: As a presumed norepinephrine releaser, the compound is likely to increase heart rate and blood pressure. In vivo telemetry in conscious, freely moving rodents is the gold standard for assessing these effects.

Conclusion and Future Directions

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a structurally intriguing research chemical with a high probability of acting as a catecholamine-selective releasing agent. Its pharmacological profile is predicted to be that of a classical psychostimulant, driven by potent activity at the dopamine and norepinephrine transporters. The ortho-fluoro substitution is a key feature that likely enhances its metabolic stability and central nervous system penetration.

The experimental framework provided here offers a clear, logical, and robust pathway for the definitive characterization of its biological activity. Future research should focus on directly comparing its potency and efficacy to its isomers (meta-, para-fluoro) and its amphetamine counterpart (2-FA) to build a comprehensive structure-activity relationship profile.[5][13] Such studies will be invaluable for understanding the nuanced roles of halogenation and structural isomerism in the design of novel central nervous system agents.

References

  • Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-589. [Link]

  • Reddit. (2012). Metabolic pathways of fluorinated amphetamines. r/psychopharmacology. [Link]

  • Grokipedia. (n.d.). 2-Fluoroamphetamine. [Link]

  • Costa, L. G., & Murphy, S. D. (1976). Action of some fluorinated amphetamine-like compounds on the synaptosomal uptake of neurotransmitters. Journal of Neurochemistry, 27(3), 817-819. [Link]

  • Kim, J. H., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 202-211. [Link]

  • Wikipedia. (n.d.). 2-Fluoroamphetamine. [Link]

  • PubChem. (n.d.). (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • PhenX Toolkit. (2012). Stimulant Effect Expectancy Questionnaire (SEEQ). [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • ResearchGate. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

  • Lee, S. Y., et al. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 27(6), 552-559. [Link]

  • Sitte, H. H., & Freissmuth, M. (2022). Deciphering Ibogaine's Matrix Pharmacology: Multiple Transporter Modulation at Serotonin Synapses. Journal of the American Chemical Society, 144(30), 13531–13548. [Link]

  • Spencer, R. C., & Berridge, C. W. (2013). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Neuropsychopharmacology, 38(8), 1588–1598. [Link]

Sources

Exploratory

enantioselective synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Fluorinated A...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Fluorinated Amines

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Chiral amines, in turn, are ubiquitous structural motifs in a vast array of pharmaceuticals. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure fluorinated amines, such as (S)-1-(2-Fluorophenyl)propan-1-amine, is of paramount importance. This guide provides a comprehensive overview of the key enantioselective strategies for the synthesis of this valuable chiral building block, with a focus on biocatalysis, asymmetric hydrogenation, and the use of chiral auxiliaries.

Strategic Approaches to Enantioselectivity

The synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine necessitates precise control over the stereochemistry at the benzylic carbon center. The primary strategies to achieve this can be broadly categorized into enzymatic and chemical methods. The choice of a particular strategy is often dictated by factors such as substrate scope, desired enantiomeric purity, scalability, and economic viability.

Biocatalysis: A Green and Precise Approach

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. Transaminases (TAs), in particular, have shown great promise for the asymmetric synthesis of amines from prochiral ketones.

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor. The reaction proceeds via a ping-pong bi-bi mechanism, involving two half-reactions. In the first half-reaction, the PLP cofactor accepts the amino group from the amino donor (e.g., isopropylamine) to form a pyridoxamine-5'-phosphate (PMP) intermediate. In the second half-reaction, the PMP intermediate transfers the amino group to the prochiral ketone, 2-fluoropropiophenone, to generate the desired (S)-chiral amine and regenerate the PLP cofactor.

Diagram: Enzymatic Transamination Pathway

Enzymatic Transamination Pathway Prochiral_Ketone 2-Fluoropropiophenone TA_PMP TA - PMP Prochiral_Ketone->TA_PMP Amino_Donor Amino Donor (e.g., Isopropylamine) TA_PLP Transaminase (TA) - PLP Amino_Donor->TA_PLP TA_PLP->TA_PMP Half-Reaction 1 Ketone_Byproduct Ketone Byproduct (e.g., Acetone) TA_PLP->Ketone_Byproduct TA_PMP->TA_PLP Half-Reaction 2 Chiral_Amine (S)-1-(2-Fluorophenyl)propan-1-amine TA_PMP->Chiral_Amine

Caption: General workflow of transaminase-catalyzed asymmetric synthesis.

This protocol is adapted from methodologies developed for structurally similar aryl alkyl amines and serves as a robust starting point for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine.[1][2]

Materials:

  • 2-Fluoropropiophenone

  • (S)-selective ω-transaminase (whole cells or purified enzyme)

  • Isopropylamine (amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of 100 mM potassium phosphate buffer (pH 8.0).

  • Reagent Addition: To the buffer, add 2-fluoropropiophenone (e.g., 50 mM), isopropylamine (as the amino donor, typically in excess, e.g., 5-10 equivalents), and PLP (e.g., 1 mM).

  • Co-solvent: To aid in the solubility of the ketone substrate, add DMSO as a co-solvent (e.g., 5-10% v/v).

  • Enzyme Addition: Add the (S)-selective ω-transaminase. The optimal enzyme loading should be determined empirically but can start at 5-10% (w/w) of the substrate.

  • Incubation: Seal the reactor and incubate at a controlled temperature (e.g., 30-40 °C) with agitation.

  • Reaction Monitoring: Monitor the conversion of the ketone to the amine using an appropriate analytical method such as HPLC or GC.

  • Work-up: Once the reaction reaches the desired conversion, adjust the pH of the mixture to >10 with an aqueous base (e.g., 1 M NaOH) to stop the enzymatic reaction and deprotonate the amine product.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-1-(2-Fluorophenyl)propan-1-amine.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel if necessary. Determine the enantiomeric excess (ee) of the final product by chiral HPLC analysis.

Quantitative Data Summary (Typical for similar substrates):

ParameterTypical Value
Substrate Concentration25-100 mM
Temperature30-40 °C
pH7.5-8.5
Reaction Time12-48 h
Conversion>90%
Enantiomeric Excess>99% (S)
Asymmetric Hydrogenation: A Powerful Chemical Approach

Asymmetric hydrogenation of imines or reductive amination of ketones represents a highly efficient chemical strategy for the synthesis of chiral amines. This method often employs transition metal catalysts with chiral ligands to achieve high enantioselectivity.

The synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine via this route first involves the formation of the corresponding imine from 2-fluoropropiophenone and a suitable nitrogen source (e.g., an aniline derivative that can be later cleaved, or ammonia). This pre-formed imine is then subjected to asymmetric hydrogenation in the presence of a chiral catalyst, typically based on rhodium, iridium, or palladium, complexed with a chiral phosphine ligand. The chiral ligand creates a stereochemically defined environment around the metal center, directing the hydride transfer to one face of the imine, thus leading to the formation of the desired enantiomer of the amine.

Diagram: Asymmetric Hydrogenation Workflow

Asymmetric Hydrogenation Workflow Prochiral_Ketone 2-Fluoropropiophenone Imine_Formation Imine Formation Prochiral_Ketone->Imine_Formation Amine_Source Amine Source (e.g., PMP-NH2) Amine_Source->Imine_Formation Imine N-(1-(2-fluorophenyl)propylidene) -amine Imine_Formation->Imine Asymmetric_Hydrogenation Asymmetric Hydrogenation Imine->Asymmetric_Hydrogenation Protected_Amine Protected Chiral Amine Asymmetric_Hydrogenation->Protected_Amine Chiral_Catalyst Chiral Catalyst (e.g., Pd(OCOCF3)2/ (R)-Cl-MeO-BIPHEP) Chiral_Catalyst->Asymmetric_Hydrogenation H2 H2 H2->Asymmetric_Hydrogenation Deprotection Deprotection Protected_Amine->Deprotection Final_Product (S)-1-(2-Fluorophenyl) propan-1-amine Deprotection->Final_Product

Caption: Key steps in the asymmetric hydrogenation approach.

  • Catalyst Selection: The choice of metal precursor and chiral ligand is crucial for achieving high enantioselectivity. For fluorinated imines, palladium-based catalysts with ligands such as (R)-Cl-MeO-BIPHEP have shown excellent results for similar substrates.[3]

  • Protecting Groups: The use of a removable protecting group on the nitrogen, such as p-methoxyphenyl (PMP), can facilitate the reaction and is readily cleaved under oxidative conditions.

  • Reaction Conditions: Optimization of solvent, temperature, and hydrogen pressure is essential for maximizing both yield and enantioselectivity.

Chiral Auxiliaries: A Classic and Reliable Strategy

The use of a chiral auxiliary is a well-established and dependable method for controlling stereochemistry.[4][5][6][7][8] In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

A prominent example of this strategy involves the use of a chiral sulfinamide, such as (R)-tert-butanesulfinamide.

Synthetic Steps:

  • Condensation: 2-Fluoropropiophenone is condensed with (R)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine.

  • Diastereoselective Reduction: The C=N bond of the N-sulfinyl imine is reduced with a non-chiral reducing agent (e.g., sodium borohydride). The chiral sulfinyl group effectively shields one face of the imine, leading to a highly diastereoselective reduction and the formation of the corresponding sulfinamide.

  • Auxiliary Cleavage: The chiral auxiliary is removed by treatment with acid (e.g., HCl in methanol) to afford the desired (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride salt, which can be neutralized to obtain the free amine. The chiral auxiliary can often be recovered and reused.

Diagram: Chiral Auxiliary-Mediated Synthesis

Chiral Auxiliary Synthesis Prochiral_Ketone 2-Fluoropropiophenone Condensation Condensation Prochiral_Ketone->Condensation Chiral_Auxiliary (R)-tert-butanesulfinamide Chiral_Auxiliary->Condensation Sulfinyl_Imine N-sulfinyl imine Condensation->Sulfinyl_Imine Diastereoselective_Reduction Diastereoselective Reduction Sulfinyl_Imine->Diastereoselective_Reduction Sulfinamide Sulfinamide Intermediate Diastereoselective_Reduction->Sulfinamide Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Diastereoselective_Reduction Cleavage Auxiliary Cleavage Sulfinamide->Cleavage Final_Product (S)-1-(2-Fluorophenyl) propan-1-amine Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Synthetic route using a chiral sulfinamide auxiliary.

Conclusion

The can be effectively achieved through several robust methodologies. Biocatalysis, particularly with (S)-selective transaminases, offers a highly efficient, environmentally friendly, and stereoselective route. For chemical synthesis, asymmetric hydrogenation of the corresponding imine and the use of chiral auxiliaries like tert-butanesulfinamide provide reliable and high-yielding alternatives. The selection of the optimal synthetic strategy will depend on the specific requirements of the research or development program, including scale, cost, and available resources. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers in the field of drug development and organic synthesis.

References

  • Green Chemistry, 2016, 18, 5684-5695.

  • Organic Letters, 2010, 12 (21), pp 5076–5079.

  • Wikipedia. Chiral auxiliary.

  • Angewandte Chemie International Edition, 2003, 42, 5452-5454.

  • Sigma-Aldrich. Chiral Auxiliaries.

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [URL: Not available]
  • Revista de la Sociedad Química de México, 2011, 55(2), 94-103. [URL: Not available]
  • Dalton Transactions, 2012, 41, 9026-9029.

  • ACS Catalysis, 2020, 10, 23, 14357–14366.

  • BenchChem. Asymmetric Synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine: Application Notes and Protocols.

  • ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.

  • Organic Syntheses, 2013, 90, 338.

  • Chirality, 2019, 31(10), 776-812.

  • Catalysis Science & Technology, 2022, 12, 594-603.

  • SciSpace. CO2-Assisted asymmetric hydrogenation of prochiral allylamines.

  • University of Greifswald Publication Server. Discovery, Engineering and Application of Transaminases in Biocatalysis.

  • Synthesizing Chiral Drug Intermediates by Bioc
  • Frontiers in Catalysis, 2022, 2.

  • BenchChem. (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates.

  • BenchChem. Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols.

  • American Chemical Society. Reductive amination and enantioselective amine synthesis by photoredox catalysis.

  • Frontiers in Catalysis, 2022, 1.

  • Organic Chemistry Portal. Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis.

  • ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.

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Foundational

spectroscopic data for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

An In-depth Technical Guide: Spectroscopic Characterization of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride Introduction (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine derivative of significan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Spectroscopic Characterization of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

Introduction

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine derivative of significant interest in medicinal chemistry and drug development, often serving as a key building block for more complex pharmaceutical agents. Its specific stereochemistry and the presence of a fluorine atom—a common bioisostere for hydrogen—necessitate rigorous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous characterization of this compound.

This document moves beyond a simple recitation of data, offering a field-proven perspective on experimental design, data interpretation, and the synergistic interplay between different spectroscopic methods. The protocols and analyses presented herein are designed to be self-validating, ensuring that researchers can confidently verify the identity, purity, and structural integrity of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in a laboratory setting.

Compound Profile and Molecular Structure

A foundational step in any analysis is the confirmation of the compound's basic physical and chemical properties. These identifiers serve as the primary reference against which all subsequent spectroscopic data are validated.

PropertyValueSource
IUPAC Name (1S)-1-(2-fluorophenyl)propan-1-amine;hydrochlorideN/A
CAS Number 1075715-56-8[1]
Molecular Formula C₉H₁₃ClFN[2][3]
Molecular Weight 189.66 g/mol [2][4]
Monoisotopic Mass 189.0720553 Da[1][2]
SMILES CCN.Cl[2]

The molecular structure, featuring a chiral center at the C1 position of the propyl chain, is the basis for all spectral interpretation.

Caption: 2D structure of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity and stereochemistry.

Principle of NMR for Structural Elucidation

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration). ¹³C NMR complements this by identifying the number of unique carbon environments and their functionalities. The presence of fluorine introduces heteronuclear coupling (J-coupling) to nearby carbon and proton signals, which is a key diagnostic feature.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR protocol is critical for obtaining high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in ~0.6 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices due to the salt's polarity. DMSO-d₆ can also be used.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.[5]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, 1024-2048 scans are typically required.

Caption: Standard workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectral Data

The following table outlines the expected proton signals. The chemical shifts are predictions based on analogous structures and established substituent effects.[6][7]

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment & Rationale
Ar-H 7.20 - 7.60m4HAromatic protons. The signals will be complex multiplets due to proton-proton and proton-fluorine coupling.
H -C-N~4.50t1HMethine proton alpha to the amine and phenyl ring. Expected to be a triplet due to coupling with the adjacent CH₂ group.
NH₃8.50 - 9.50br s3HAmmonium protons. Often a broad singlet, exchanges with D₂O. Its chemical shift is highly dependent on concentration and solvent.
CH₂ ~2.00m2HMethylene protons. A complex multiplet (quintet or similar) due to coupling with both the methine and methyl protons.
CH₃ ~0.90t3HMethyl protons. A clean triplet due to coupling with the adjacent CH₂ group.
Predicted ¹³C NMR Spectral Data

Carbon signals are significantly influenced by the electronegative fluorine atom, which induces splitting (¹JCF, ²JCF, etc.).

CarbonPredicted δ (ppm)Multiplicity (due to C-F)Assignment & Rationale
C -F~160d, ¹JCF ≈ 245 HzAromatic carbon directly bonded to fluorine. Shows a large one-bond coupling constant.
C -CH(N)~130d, ²JCF ≈ 15 HzAromatic carbon ipso to the propanamine group. Shows a smaller two-bond coupling.
Ar-C H125 - 132d or sFour distinct aromatic carbons, some showing minor C-F coupling.
C H-N~55sMethine carbon. Its chemical shift is influenced by the adjacent nitrogen and aromatic ring.
C H₂~28sMethylene carbon in the propyl chain.
C H₃~10sTerminal methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies.[8][9]

Experimental Protocol for IR Analysis

Modern Attenuated Total Reflectance (ATR) FTIR spectroscopy is the method of choice for its simplicity and minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Analysis: Place a small amount of the solid (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The hydrochloride salt form dictates several key expected peaks, particularly the broad N-H stretching of the ammonium group.[10]

Wavenumber (cm⁻¹)IntensityVibration ModeRationale
3100 - 3000MediumAromatic C-H StretchCharacteristic of sp² C-H bonds on the phenyl ring.[8]
3000 - 2800Strong, BroadN-H⁺ StretchThe primary ammonium salt shows very broad and strong absorption in this region, often overlapping with C-H stretches.
2980 - 2850MediumAliphatic C-H StretchAsymmetric and symmetric stretching of CH₃ and CH₂ groups.
~1600 & ~1480Medium-StrongAromatic C=C StretchSkeletal vibrations of the phenyl ring.
~1580MediumN-H⁺ BendAsymmetric bending (scissoring) vibration of the primary ammonium group.
1250 - 1150StrongC-F StretchThe carbon-fluorine bond stretch is typically a strong and characteristic absorption in this region of the fingerprint.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol for MS Analysis

Electrospray Ionization (ESI) is the ideal technique for analyzing pre-ionized salts like hydrochlorides.

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode (ESI+) to detect the protonated free amine.

  • Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500.

Expected Mass Spectrum Data

The spectrum will show the mass of the cationic portion of the molecule (the free amine).

m/z ValueInterpretationRationale
~154.10[M+H]⁺This corresponds to the protonated free base (C₉H₁₂FN). High-resolution MS should confirm the exact mass consistent with the formula C₉H₁₃FN⁺.
~125.07[M+H - C₂H₅]⁺A likely major fragment resulting from the loss of the ethyl group via cleavage alpha to the nitrogen, a common fragmentation pathway for amines.

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build an unassailable structural proof.

Caption: Integration of spectroscopic data for structural verification.

This integrated approach ensures a comprehensive and definitive characterization. The NMR data establish the precise C-H framework, the IR data confirm the presence of all key functional groups (especially the ammonium salt and C-F bond), and the mass spectrometry verifies the exact molecular formula and weight. Together, they provide a complete and validated profile of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

References

  • PubChem. (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for various organic compounds. [Link]

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  • The Royal Society of Chemistry. Electronic supplementary information for various organic compounds. [Link]

  • Molekula. (R)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride | CAS No. 1168139-44-3. [Link]

  • University of Colorado Boulder. IR Spectroscopy. [Link]

  • Scribd. 884 - IR Spectroscopy-62-70. [Link]

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  • NIST. 1-Propanamine hydrochloride. NIST Chemistry WebBook. [Link]

  • Crysdot LLC. 1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]

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  • PubChem. 2-Amino-1-(3-chlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • RSC Publishing. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

  • National Institutes of Health (NIH). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]

  • SpectraBase. 1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)propan-1-one. [Link]

  • SpectraBase. 2-aminopropiophenone, hydrochloride. [Link]

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Exploratory

The Strategic Incorporation of Fluorine in Propanamines: A Technical Guide to Unlocking Novel Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry, offeri...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. This guide provides an in-depth technical exploration of fluorinated propanamines, a class of compounds with significant therapeutic promise, particularly in the realm of central nervous system (CNS) disorders. We will delve into the rationale behind fluorination, detailed synthetic and analytical methodologies, mechanisms of action with a focus on monoamine transporter interactions, and the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the unique attributes of fluorinated propanamines in the design and development of next-generation therapeutics.

The Fluorine Advantage: Why Incorporate Fluorine into Propanamine Scaffolds?

The strategic substitution of hydrogen with fluorine in a propanamine molecule can induce profound changes in its properties, often leading to enhanced therapeutic profiles. The unique characteristics of the fluorine atom—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—are central to these improvements.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This increased stability can prolong the half-life of a drug, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[1]

  • Increased Lipophilicity and Blood-Brain Barrier (BBB) Penetration: Fluorination can increase the lipophilicity of a molecule, a key factor in its ability to cross the BBB and reach CNS targets.[2] The position of the fluorine atom on an aromatic ring can fine-tune this property, influencing the compound's distribution and target engagement.

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby amine groups, affecting the ionization state of the molecule at physiological pH. This can influence receptor binding, transporter interaction, and overall bioavailability.

  • Altered Conformation and Binding Affinity: The introduction of fluorine can alter the conformation of a molecule, potentially leading to a more favorable interaction with its biological target. This can result in increased binding affinity and potency.

Synthesis and Purification of Fluorinated Propanamines: A Practical Approach

The synthesis of fluorinated propanamines requires careful consideration of the fluorinating agent and reaction conditions. Here, we present a representative protocol for the synthesis of 4-fluoroamphetamine (a fluorinated propanamine derivative), which can be adapted for other analogs.

Synthesis of 4-Fluoroamphetamine

This synthesis proceeds in two main steps: the formation of a nitropropene intermediate followed by its reduction to the corresponding amine.

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-nitropropene

  • Reaction: 4-fluorobenzaldehyde is condensed with nitroethane in the presence of a basic catalyst (e.g., n-butylamine or methylamine) to yield 1-(4-fluorophenyl)-2-nitropropene.[3][4][5]

  • Detailed Protocol:

    • To a round-bottomed flask, add 4-fluorobenzaldehyde (0.2 mol), nitroethane (0.4 mol), and isopropanol (20 ml).[3]

    • Add n-butylamine (1 ml) as a catalyst.[3]

    • Heat the mixture under reflux for 5 hours.[3]

    • Allow the reaction mixture to cool to room temperature overnight to facilitate crystallization.[3]

    • Filter the crude yellow product and recrystallize from a minimum amount of hot methanol to obtain pale yellow crystals of 1-(4-fluorophenyl)-2-nitropropene.[3]

Step 2: Reduction of 1-(4-Fluorophenyl)-2-nitropropene to 4-Fluoroamphetamine

  • Reaction: The nitropropene intermediate is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).[3][4][5]

  • Detailed Protocol (using LiAlH4):

    • Prepare a solution of lithium aluminum hydride (0.2 mol) in dry tetrahydrofuran (THF) (200 ml) in a separate flask under an inert atmosphere.[3]

    • Add the LiAlH4 solution dropwise to a stirred solution of 1-(4-fluorophenyl)-2-nitropropene (0.1 mol) in dry THF (200 ml).[3]

    • Allow the mixture to stir at room temperature for 4 hours.[3]

    • Carefully quench the excess hydride by the sequential addition of water (7.5 ml), 15% sodium hydroxide solution (7.5 ml), and finally more water (22.5 ml).[3]

    • Filter the resulting mixture with suction and wash the filter cake with warm THF.[3]

    • Remove the THF from the filtrate under vacuum.

    • Dissolve the crude residue in diethyl ether and extract with 0.1M hydrochloric acid.[3]

    • Basify the combined acidic fractions with 25% ammonia and extract the product with diethyl ether.[3]

    • Dry the combined ether extracts over magnesium sulfate, and evaporate the solvent under vacuum to yield 4-fluoroamphetamine.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and analysis of fluorinated propanamines. Reversed-phase chromatography is commonly employed.

  • Column: A C18 or C8 column is often suitable.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is typically used.

  • Detection: UV detection at a wavelength around 264 nm is appropriate for 4-fluoroamphetamine.[6]

  • Example Protocol:

    • Prepare a mobile phase of acetonitrile and water containing 0.1% formic acid.

    • Use a C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Employ a gradient elution starting from a lower concentration of acetonitrile and increasing over time.

    • Set the flow rate to 1 mL/min.

    • Monitor the elution profile using a UV detector at 264 nm.

    • Collect the fractions corresponding to the main peak and confirm the purity by re-injection and other analytical techniques.

Mechanism of Action: Modulating Monoamine Transporters through TAAR1

Fluorinated propanamines, particularly amphetamine analogs, exert their effects primarily by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

A key player in the mechanism of action of these compounds is the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G protein-coupled receptor.[7][8]

  • TAAR1 Activation: Fluorinated amphetamines can enter the presynaptic neuron, where they act as agonists at TAAR1.[7][9]

  • Downstream Signaling: Activation of TAAR1 initiates a signaling cascade involving protein kinase A (PKA) and protein kinase C (PKC).[7][9][10]

  • Transporter Phosphorylation and Reverse Transport: This signaling leads to the phosphorylation of DAT, NET, and SERT. Phosphorylation can induce a conformational change in the transporters, causing them to reverse their direction of transport and release monoamines into the synapse (efflux), in addition to inhibiting reuptake.[2][7]

TAAR1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Amphetamine Fluorinated Propanamine TAAR1 TAAR1 Amphetamine->TAAR1 Enters cell G_Protein Gαs / Gα13 TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gαs) RhoA RhoA G_Protein->RhoA Activates (Gα13) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates DAT Monoamine Transporter (DAT/NET/SERT) PKA->DAT Phosphorylates PKC PKC PKC->DAT Phosphorylates RhoA->DAT Internalization Monoamine Monoamine DAT->Monoamine Reuptake Inhibition DAT->Monoamine Reverse Transport (Efflux) Vesicle Vesicle Vesicle->Monoamine Efflux Monoamine_Synapse Monoamine

Caption: TAAR1 signaling pathway in a presynaptic neuron.

Structure-Activity Relationships (SAR) of Fluorinated Propanamines

The position of the fluorine atom on the phenyl ring of a propanamine has a profound impact on its binding affinity and selectivity for the different monoamine transporters. Understanding these SARs is crucial for designing compounds with desired pharmacological profiles.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Amphetamine~600~70-100~20,000-40,000
4-Fluoroamphetamine 770 420 6800
3-FluoroamphetaminePotent ReleaserPotent ReleaserWeaker Releaser
2-FluoroamphetamineData not availableData not availableData not available

Data compiled from BenchChem.[2]

Key SAR Insights:

  • 4-Position Substitution: As seen with 4-fluoroamphetamine, substitution at the 4-position generally retains potent activity at DAT and NET while significantly increasing affinity for SERT compared to the parent amphetamine. This can shift the pharmacological profile towards a more balanced monoamine releasing agent.[2]

  • 3-Position Substitution: Fluorination at the 3-position tends to result in potent dopamine and norepinephrine releasing agents with weaker effects on serotonin.[2]

  • 2-Position Substitution: Data for 2-fluoroamphetamine is less readily available, highlighting an area for further investigation.

Analytical Characterization: The Power of 19F NMR

The presence of the fluorine atom provides a unique analytical handle for the characterization of these compounds. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique.

  • High Sensitivity and No Background: 19F has a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus. Furthermore, the absence of endogenous fluorinated compounds in biological systems means there is no background signal, leading to clean and easily interpretable spectra.

  • Large Chemical Shift Range: The chemical shift of a 19F nucleus is highly sensitive to its local electronic environment, resulting in a wide chemical shift range that allows for the differentiation of even closely related isomers.

  • Structural Elucidation: 19F NMR, especially in combination with 1H and 13C NMR, can provide detailed structural information, including the position of the fluorine atom and through-bond and through-space interactions.

Experimental Protocol for 19F NMR Analysis:

  • Sample Preparation: Dissolve the fluorinated propanamine sample in a deuterated solvent (e.g., D2O for the hydrochloride salt or CDCl3 for the free base).[6] An internal standard containing fluorine can be added for quantitative analysis.

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Set the spectral width to encompass the expected range of 19F chemical shifts.

    • Use a 90° pulse angle.

    • Employ a sufficient relaxation delay (e.g., 45 seconds for quantitative measurements) to ensure full relaxation of the 19F nuclei.[6]

  • Data Acquisition and Processing: Acquire the 19F NMR spectrum and process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum for analysis.

Future Directions and Therapeutic Outlook

The strategic application of fluorine in the design of propanamine-based therapeutics continues to be a promising avenue for drug discovery. The ability to fine-tune the pharmacological properties of these molecules opens up possibilities for the development of novel treatments for a range of CNS disorders, including depression, anxiety, ADHD, and substance use disorders. Future research should focus on:

  • Exploring a wider range of fluorination patterns to further delineate the SAR and identify compounds with optimal selectivity and efficacy.

  • Investigating the detailed downstream signaling pathways activated by TAAR1 in response to different fluorinated propanamines.

  • Conducting comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic profiles of promising candidates.

By leveraging the principles and techniques outlined in this guide, researchers can continue to unlock the therapeutic potential of fluorinated propanamines and contribute to the development of innovative medicines for challenging diseases.

References

  • Synthesis of 4-Fluoroamphetamine. Erowid. Available at: [Link].

  • 4-Fluoroamphetamine Synthesis by SpicyBrown. Erowid. Available at: [Link].

  • Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain. PMC. Available at: [Link].

  • Synthesis of 4-fluoroamphetamine (4-FA), procedure in comments. Reddit. Available at: [Link].

  • TAAR1. Wikipedia. Available at: [Link].

  • Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. NIH. Available at: [Link].

  • A schematic diagram of the mechanism underlying the role of TAAR1 in regulating psychostimulant addiction. ResearchGate. Available at: [Link].

  • How do TAAR1 agonists modulate monoaminergic neurotransmission in the central nervous system?. Consensus. Available at: [Link].

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. PubMed Central. Available at: [Link].

  • Monoamine transporter substrate structure-activity relationships. ResearchGate. Available at: [Link].

  • Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. ResearchGate. Available at: [Link].

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate. Available at: [Link].

  • Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. PubMed. Available at: [Link].

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed. Available at: [Link].

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. ResearchGate. Available at: [Link].

  • 4-Fluoroamphetamine. Wikipedia. Available at: [Link].

  • 4-Fluoroamphetamine. SWGDRUG.org. Available at: [Link].

  • Determination of the Content of 4-FMA in Rat Plasma Samples by HPLC-MS/MS Method. ResearchGate. Available at: [Link].

  • The Quantification of 4-Fluoroamphetamine, 4-Fluoromethamphetamine, 4-Chloroamphetamine, and 4-Chloromethamphetamine in Postmortem Blood and Urine by Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). AAFS. Available at: [Link].

  • 4-Fluoroamphetamine (4-FA). LJMU Research Online. Available at: [Link].

Sources

Foundational

An In-Depth Technical Guide to the Structural Analogs of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride: Synthesis, Characterization, and Pharmacological Evaluation as Monoamine Transporter Ligands

Abstract (S)-1-(2-Fluorophenyl)propan-1-amine is a chiral phenethylamine derivative whose structural similarity to amphetamines and synthetic cathinones positions it as a compound of significant interest for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-(2-Fluorophenyl)propan-1-amine is a chiral phenethylamine derivative whose structural similarity to amphetamines and synthetic cathinones positions it as a compound of significant interest for researchers in neuroscience and drug development. Its potential interaction with monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—makes it and its analogs prime candidates for investigation as central nervous system (CNS) agents. The introduction of fluorine into small molecule drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the structural analogs of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. It details methodologies for their asymmetric synthesis, rigorous characterization, and in-depth pharmacological evaluation, with a focus on elucidating their structure-activity relationships (SAR) as monoamine transporter ligands. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutics for neurological and psychiatric disorders.

Introduction: The Significance of Fluorinated Phenethylamines in CNS Drug Discovery

The phenethylamine scaffold is a cornerstone in the development of CNS-active compounds. By modulating the activity of monoamine transporters, these molecules can profoundly alter synaptic concentrations of dopamine, norepinephrine, and serotonin, neurotransmitters critically involved in regulating mood, cognition, and behavior. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride belongs to this important class of molecules. As a chiral compound, its stereochemistry is crucial for its biological activity, a common feature among neurologically active pharmaceuticals.

The strategic placement of a fluorine atom on the phenyl ring is a key feature of this compound. Fluorine's high electronegativity and small atomic size can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with protein targets.[1] This makes fluorinated analogs of bioactive compounds particularly attractive in drug discovery efforts.

This guide will explore the landscape of structural analogs of (S)-1-(2-Fluorophenyl)propan-1-amine, focusing on modifications to the phenyl ring, the ethylamine side chain, and the amine group. A systematic approach to the design, synthesis, and evaluation of these analogs is presented, with the goal of understanding the structural determinants of their potency and selectivity for monoamine transporters.

Core Compound Profile: (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

  • IUPAC Name: (1S)-1-(2-fluorophenyl)propan-1-amine hydrochloride

  • Molecular Formula: C₉H₁₃ClFN

  • Molecular Weight: 189.66 g/mol [2]

  • Structure:

    • A chiral center at the benzylic carbon (C1 of the propanamine chain).

    • A propan-1-amine backbone.

    • A phenyl ring substituted with a fluorine atom at the ortho (2) position.

  • Physicochemical Properties: As a hydrochloride salt, it is expected to be a crystalline solid with appreciable water solubility.

The pharmacological profile of the parent compound is not extensively detailed in publicly available literature, highlighting the need for the systematic evaluation outlined in this guide. Based on its structural similarity to known monoamine reuptake inhibitors and releasing agents, it is hypothesized to interact with DAT, NET, and/or SERT.[3]

Synthesis of Structural Analogs

The synthesis of chiral amines is a well-developed field in organic chemistry. For the preparation of a series of analogs of (S)-1-(2-Fluorophenyl)propan-1-amine, asymmetric synthesis is paramount to ensure enantiomeric purity. Two robust strategies are presented here: biocatalytic asymmetric amination and chiral auxiliary-based synthesis.

General Synthetic Scheme

A general retrosynthetic analysis for the target analogs is depicted below. The key step is the stereoselective formation of the C-N bond at the benzylic position.

Retrosynthesis Target Target Analog (S)-1-(Aryl)propan-1-amine Ketone Prochiral Ketone 1-(Aryl)propan-1-one Target->Ketone Asymmetric Reductive Amination or Transamination Imine Chiral Imine Target->Imine Reduction AmineSource Amine Source ChiralAux Chiral Auxiliary Imine->Ketone Imine->ChiralAux

Caption: Retrosynthetic analysis of (S)-1-(Aryl)propan-1-amine analogs.

Experimental Protocol: Asymmetric Synthesis via Transaminase

Biocatalytic methods offer high enantioselectivity under mild, environmentally friendly conditions. Transaminases (TAs) are particularly well-suited for the synthesis of chiral amines from prochiral ketones.[4]

Protocol: Asymmetric Amination of 1-(2-Fluorophenyl)propan-1-one using an (S)-selective ω-Transaminase

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • Reagents:

    • Add the substrate, 1-(2-fluorophenyl)propan-1-one, to a final concentration of 10-50 mM. A co-solvent such as DMSO (1-5% v/v) may be used to aid solubility.

    • Add the amine donor, typically isopropylamine, in excess (e.g., 0.5 - 1.0 M).

    • Add pyridoxal 5'-phosphate (PLP), a required cofactor for transaminases, to a final concentration of 1 mM.

  • Enzyme Addition: Add the (S)-selective ω-transaminase (commercially available or expressed in-house) to a predetermined optimal concentration (e.g., 1-5 mg/mL).

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 12-24 hours.

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.).

  • Work-up and Purification:

    • Quench the reaction by adding a strong base (e.g., 2 M NaOH) to raise the pH to >12.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amine can be purified by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., 2 M HCl in diethyl ether) to precipitate the hydrochloride salt. Filter and dry the salt under vacuum.

Structural Analogs for Investigation

To build a comprehensive structure-activity relationship (SAR) profile, a systematic variation of the core structure is necessary. The following table outlines key analogs for synthesis and evaluation.

Modification Type Position Rationale for Modification Example Analogs
Phenyl Ring Substitution 3- and 4-positionsTo probe the effect of fluorine position on potency and selectivity.(S)-1-(3-Fluorophenyl)propan-1-amine, (S)-1-(4-Fluorophenyl)propan-1-amine
2-, 3-, 4-, 5-, 6-positionsTo explore the impact of other electron-donating and electron-withdrawing groups.(S)-1-(2-Chlorophenyl)propan-1-amine, (S)-1-(2-Methylphenyl)propan-1-amine
Alkyl Chain Modification C2 of propaneTo investigate the influence of chain length and branching.(S)-1-(2-Fluorophenyl)ethan-1-amine, (S)-1-(2-Fluorophenyl)butan-1-amine
CyclizationTo restrict conformational flexibility and probe binding pocket constraints.(S)-1-(2-Fluorophenyl)cyclopropylamine
Amine Group Substitution N-alkylationTo assess the impact of steric bulk at the nitrogen atom.(S)-N-Methyl-1-(2-fluorophenyl)propan-1-amine, (S)-N,N-Dimethyl-1-(2-fluorophenyl)propan-1-amine

Characterization of Analogs

Unambiguous structural confirmation and determination of enantiomeric purity are critical. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized analogs. The spectra of the hydrochloride salts will show characteristic shifts for the protons and carbons adjacent to the ammonium group.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

Chiral Analysis

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of primary amines. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.[6]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Flow rate: 0.5 - 1.5 mL/min.

    • Detection wavelength: ~254 nm or a wavelength appropriate for the chromophore.

  • Sample Preparation: Dissolve a small amount of the synthesized amine (free base or salt) in the mobile phase.

  • Analysis: Inject the sample and the corresponding racemic standard. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Pharmacological Evaluation: In Vitro Assays

The primary pharmacological evaluation of the synthesized analogs involves determining their affinity for and functional activity at the human monoamine transporters (hDAT, hNET, and hSERT).

Radioligand Binding Assays

These assays measure the affinity (Ki) of a compound for the transporters by assessing its ability to compete with a known high-affinity radioligand.

Protocol: Monoamine Transporter Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing either hDAT, hNET, or hSERT.

    • Harvest the cells and prepare cell membrane homogenates by sonication or Dounce homogenization in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the membranes, which are then resuspended in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[7]

  • Assay Setup (96-well format):

    • Total Binding: Add membrane preparation, radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, [³H]citalopram for hSERT), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known non-radiolabeled inhibitor (e.g., cocaine for hDAT, desipramine for hNET, fluoxetine for hSERT).

    • Competition: Add membrane preparation, radioligand, and varying concentrations of the test compound (i.e., the synthesized analog).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Analysis HEK_cells HEK293 Cells (hDAT, hNET, or hSERT) Membranes Prepare Cell Membranes HEK_cells->Membranes Total Total Binding: Membranes + Radioligand Membranes->Total NSB Non-Specific Binding: + High [Inhibitor] Membranes->NSB Comp Competition: + Test Compound Membranes->Comp Incubate Incubate to Equilibrium Comp->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Calc Calculate IC₅₀ & Ki Count->Calc

Caption: Workflow for monoamine transporter radioligand binding assay.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure a compound's ability to block the transport of a neurotransmitter substrate into cells or synaptosomes.

Protocol: Synaptosome [³H]Dopamine Uptake Inhibition Assay

  • Synaptosome Preparation:

    • Isolate synaptosomes from a specific brain region (e.g., rat striatum for dopamine uptake).

    • Homogenize the tissue in ice-cold sucrose buffer and perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction).

    • Resuspend the synaptosomes in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).

  • Assay Setup:

    • Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound or vehicle at 37°C for 10-15 minutes.

  • Uptake Initiation:

    • Initiate uptake by adding a mixture of [³H]dopamine (to a final concentration near its Km) and unlabeled dopamine.

  • Uptake Termination:

    • After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Detection and Analysis:

    • Determine the amount of radioactivity trapped in the synaptosomes by scintillation counting.

    • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).

    • Calculate the IC₅₀ value for uptake inhibition as described for the binding assay.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the pharmacological evaluation of the synthesized analogs will be used to establish a comprehensive SAR. The following relationships are anticipated based on the broader class of phenethylamine monoamine transporter ligands:

  • Position of Fluorine: The position of the fluorine atom on the phenyl ring is expected to significantly influence selectivity. For example, substitution at the 4-position often increases affinity for SERT, while substitution at the 2- or 3-position may favor DAT or NET.

  • Other Phenyl Substituents: The nature (electron-donating vs. electron-withdrawing) and size of other substituents will modulate both potency and selectivity.

  • Alkyl Chain Length: Altering the length of the alkyl chain can affect the compound's interaction with the transporter binding pocket.

  • N-Alkylation: N-methylation often retains or enhances activity, while larger N-alkyl groups can decrease potency due to steric hindrance.

Table of Expected Pharmacological Data (Template)

Compound Modification hDAT Ki (nM) hNET Ki (nM) hSERT Ki (nM) NET/DAT Selectivity SERT/DAT Selectivity
Parent (S)-1-(2-F-Ph)-propan-1-amine
Analog 1 (S)-1-(3-F-Ph)-propan-1-amine
Analog 2 (S)-1-(4-F-Ph)-propan-1-amine
Analog 3 (S)-1-(2-Cl-Ph)-propan-1-amine
Analog 4 (S)-N-Me-1-(2-F-Ph)-propan-1-amine

Conclusion

This technical guide provides a systematic framework for the design, synthesis, and pharmacological evaluation of structural analogs of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. By following the detailed protocols for asymmetric synthesis, chiral analysis, and in vitro monoamine transporter assays, researchers can generate the high-quality data needed to establish robust structure-activity relationships. This knowledge is essential for the rational design of novel, potent, and selective monoamine transporter ligands, which may ultimately lead to the development of new therapeutics for a range of CNS disorders. The methodologies described herein are intended to empower researchers to explore this promising area of medicinal chemistry and pharmacology.

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Exploratory

initial synthesis and discovery of chiral fluorophenylpropanamines

An In-Depth Technical Guide to the Initial Synthesis and Discovery of Chiral Fluorophenylpropanamines Authored by Gemini, Senior Application Scientist Abstract The advent of chiral fluorophenylpropanamines, most notably...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Synthesis and Discovery of Chiral Fluorophenylpropanamines

Authored by Gemini, Senior Application Scientist

Abstract

The advent of chiral fluorophenylpropanamines, most notably fluoxetine (Prozac), marked a paradigm shift in the treatment of clinical depression and other psychiatric disorders. This technical guide provides an in-depth exploration of the historical discovery and the pivotal synthetic strategies that defined this critical class of pharmaceuticals. We will trace the journey from the initial serendipitous discovery and racemic synthesis at Eli Lilly to the development of elegant and efficient asymmetric methodologies. This paper is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, detailed protocols for seminal syntheses, and a comparative analysis of the core strategies for achieving enantiopure compounds.

The Genesis: From Antihistamines to the Serotonin Hypothesis

Prior to the 1970s, the pharmacological treatment of depression was dominated by tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective, these drugs were plagued by significant side effects and toxicity due to their broad mechanism of action.[1] A significant breakthrough came with the emergence of the serotonin hypothesis of depression, which posited that enhancing serotonin (5-hydroxytryptamine or 5-HT) neurotransmission could produce an antidepressant effect with a more favorable side-effect profile.[2][3]

This hypothesis guided the research efforts at Eli Lilly and Company, where a team including biochemist David T. Wong, chemist Bryan B. Molloy, and pharmacologist Ray W. Fuller began investigating a series of compounds derived from the antihistamine diphenhydramine.[4] Wong, aware of research implicating serotonin in mood regulation, championed the screening of these new molecules for their ability to selectively inhibit serotonin reuptake.[4][5] In 1972, this targeted approach led to the identification of a compound, initially designated LY110140, which demonstrated remarkable selectivity for the serotonin transporter.[4] This molecule was 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, later named fluoxetine.[1][2] Its discovery was a landmark event, validating the serotonin hypothesis and ushering in the era of Selective Serotonin Reuptake Inhibitors (SSRIs).[5][6]

The First Blueprint: The Racemic Synthesis of Fluoxetine

The initial synthesis of fluoxetine, patented by Molloy and Schmiegel in the mid-1970s, produced the compound as a racemic mixture—an equal 50:50 mixture of its two enantiomers, (R)-fluoxetine and (S)-fluoxetine.[7][8] This foundational route relied on a classic Mannich reaction followed by a non-stereoselective reduction.

The logic of this approach is rooted in its efficiency and reliance on readily available starting materials. The Mannich reaction is a powerful carbon-carbon bond-forming reaction that constructs the core aminoketone backbone in a single step. The subsequent reduction of the ketone to a secondary alcohol is straightforward, though it creates a chiral center without any stereochemical control, inevitably leading to the racemate.

Racemic_Fluoxetine_Synthesis Acetophenone Acetophenone Reagents1 Dimethylamine HCl Paraformaldehyde Acetophenone->Reagents1 Propiophenone β-Dimethylaminopropiophenone (Mannich Base) Reagents1->Propiophenone Propiophenone2 β-Dimethylaminopropiophenone Reagents2 Diborane (B₂H₆) or NaBH₄ Propiophenone2->Reagents2 AminoAlcohol Racemic 3-(Dimethylamino) -1-phenylpropan-1-ol Reagents2->AminoAlcohol AminoAlcohol2 Racemic Amino Alcohol Reagents3 1. NaH 2. 4-Chlorobenzotrifluoride AminoAlcohol2->Reagents3 NMP Racemic N,N-Dimethylfluoxetine Reagents3->NMP NMP2 Racemic N,N-Dimethylfluoxetine Reagents4 Cyanogen Bromide (von Braun) or Ethyl Chloroformate NMP2->Reagents4 Fluoxetine Racemic Fluoxetine Reagents4->Fluoxetine

Caption: The initial multi-step racemic synthesis of Fluoxetine.
Protocol 1: Racemic Synthesis of Fluoxetine Precursor[9]
  • Reduction of 3-Dimethylaminopropiophenone:

    • Dissolve 3-dimethylaminopropiophenone hydrochloride (1.0 eq) in ethanol in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by slowly adding 3M HCl until the solution is acidic.

    • Basify with NaOH solution and extract the product, racemic 3-(dimethylamino)-1-phenylpropan-1-ol, with an organic solvent like dichloromethane.

  • Ether Synthesis:

    • Dissolve the crude amino alcohol (1.0 eq) in a suitable aprotic solvent (e.g., DMSO or DMF).

    • Add a strong base such as sodium hydride (NaH) (1.1 eq) at 0°C to form the alkoxide.

    • Add 4-chlorobenzotrifluoride (1.0 eq) and heat the reaction mixture (e.g., to 80-100°C) until the reaction is complete (monitored by TLC or GC).

    • Cool the mixture, quench with water, and extract the product, N,N-dimethylfluoxetine (NMP).

The Rise of Asymmetry: Synthesizing Pure Enantiomers

While fluoxetine was ultimately commercialized as a racemate, as the (R)- and (S)-enantiomers were found to be nearly equipotent serotonin reuptake inhibitors, the broader field of medicinal chemistry was increasingly recognizing the importance of stereochemistry.[7][8] Different enantiomers of a chiral drug can have distinct pharmacological, pharmacokinetic, and toxicological profiles.[9] This understanding drove the development of asymmetric syntheses to access single enantiomers of fluorophenylpropanamines and other chiral drugs.

Asymmetric_Strategies cluster_0 Asymmetric Synthesis Routes Racemic Racemic Mixture (e.g., from Mannich Route) Resolution Chiral Resolution Racemic->Resolution Prochiral Prochiral Ketone AsymmetricReduction Asymmetric Reduction (e.g., CBS Reduction) Prochiral->AsymmetricReduction ChiralAux Chiral Auxiliary Methods Enantiopure Single Enantiomer (R or S) ChiralAux->Enantiopure Resolution->Enantiopure AsymmetricReduction->Enantiopure

Caption: Key strategic approaches to obtaining enantiopure fluorophenylpropanamines.
Strategy 1: Asymmetric Reduction of a Prochiral Ketone

One of the most elegant and powerful strategies for asymmetric synthesis is the catalytic reduction of a prochiral ketone. The Corey-Itsuno Reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, stands as a landmark achievement in this area.[10]

Causality and Mechanism: The brilliance of the CBS reduction lies in its use of a chiral oxazaborolidine catalyst. This catalyst coordinates with both the reducing agent (borane, BH₃) and the ketone substrate in a highly organized, chair-like six-membered transition state.[11] The chiral framework of the catalyst sterically shields one face of the ketone, forcing the hydride from the borane to attack from the less hindered face.[12] This directed attack results in the predictable formation of one enantiomer of the alcohol product with high enantiomeric excess (ee). The choice of the (R)- or (S)-catalyst dictates which enantiomer of the alcohol is produced.[12]

CBS_Reduction_Mechanism cluster_0 Catalyst Activation cluster_1 Substrate Coordination cluster_2 Hydride Transfer & Product Release Catalyst CBS Catalyst (Oxazaborolidine) ActivatedComplex Activated Catalyst- Borane Complex Catalyst->ActivatedComplex Borane BH₃ Borane->ActivatedComplex TransitionState [Chair-like Transition State] (Stereodirecting) ActivatedComplex->TransitionState coordinates with Ketone Prochiral Ketone (R₁-CO-R₂) Ketone->TransitionState ChiralAlcohol Chiral Alcohol TransitionState->ChiralAlcohol RegenCatalyst Regenerated Catalyst TransitionState->RegenCatalyst releases

Caption: Simplified mechanism of the Corey-Itsuno (CBS) asymmetric reduction.
Protocol 2: CBS-Catalyzed Asymmetric Reduction[11][14]
  • Catalyst Preparation (in situ):

    • To a flame-dried flask under an inert atmosphere (e.g., Argon), add a solution of (R)- or (S)-α,α-diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor) (0.05 - 0.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (approx. 0.6 eq).

    • Stir for 15-20 minutes to allow for the formation of the active oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired temperature (e.g., -20°C to 0°C).

    • Slowly add a solution of the prochiral ketone (e.g., 3-chloro-1-phenylpropan-1-one) (1.0 eq) in anhydrous THF via syringe pump over 30-60 minutes.

    • Stir the reaction for several hours until completion (monitored by TLC).

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.

    • Allow the solution to warm to room temperature and stir until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Add 1M HCl and stir. Then, basify with NaOH and extract the chiral alcohol product with an organic solvent.

    • The enantiomeric excess (ee) can be determined by chiral HPLC or NMR analysis using a chiral shift reagent.

Strategy 2: Resolution of Racemic Mixtures

Before the widespread adoption of asymmetric catalysis, the primary method for obtaining pure enantiomers was the resolution of racemic mixtures.[13] This technique does not create a new chiral center but rather separates the pre-existing enantiomers.

Causality and Mechanism: The principle of chiral resolution hinges on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point).[9][14] For a racemic amine, this is achieved by reacting it with an enantiomerically pure chiral acid (a "resolving agent"), such as (+)-tartaric acid or (-)-mandelic acid.[9] This acid-base reaction forms two diastereomeric salts: (R-amine)-(+)-acid and (S-amine)-(+)-acid. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. Through careful crystallization, one diastereomeric salt will preferentially precipitate from the solution. The solid can then be physically separated (e.g., by filtration), and subsequent treatment with a base will break the salt, liberating the enantiomerically enriched amine.[15]

Protocol 3: General Procedure for Chiral Resolution of a Racemic Amine
  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-Tartaric Acid) (0.5 eq) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the amine solution.

    • Allow the mixture to cool slowly to room temperature, then potentially in a refrigerator or ice bath to induce crystallization.

  • Separation:

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.

    • The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Free Amine:

    • Dissolve the collected crystals in water.

    • Add a strong base (e.g., 10% NaOH solution) to deprotonate the amine and break the salt.

    • Extract the liberated, enantiomerically enriched free amine with an organic solvent.

    • The resolving agent remains in the aqueous layer and can often be recovered.

    • Repeat the crystallization process to improve optical purity.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy in drug development is a balance of efficiency, cost, scalability, and stereochemical control.

StrategyKey Reagent/CatalystEnantiomeric Excess (ee)YieldAdvantagesDisadvantages
Racemic Synthesis Standard reagents (e.g., NaBH₄)0% (Racemic)HighSimple, cost-effective, well-established reactions.Produces an unwanted enantiomer; requires subsequent resolution.
Chiral Resolution Chiral resolving acid (e.g., Tartaric acid)Variable (up to >95% with recrystallization)Max 50% (per enantiomer)Utilizes classical, well-understood techniques.Inherently inefficient (discards half the material); can be labor-intensive.
Asymmetric Reduction CBS Catalyst (Oxazaborolidine) + BoraneOften >95%Good to ExcellentHighly enantioselective; catalytic amount of chiral material needed.[12]Requires anhydrous conditions; borane reagents need careful handling.[11]
Asymmetric Allylation Maruoka's CatalystUp to 99%[16]~50% (overall)[16]High enantioselectivity in early-stage C-C bond formation.May involve more steps overall compared to direct reduction.
Enzymatic Resolution Lipases, etc.Often >99%~50%Extremely high selectivity; mild, environmentally friendly conditions.[17]Can be substrate-specific; may require specific pH/temperature control.

Conclusion

The story of the chiral fluorophenylpropanamines is a compelling case study in modern drug discovery and development. It begins with a hypothesis-driven search that led to the landmark discovery of fluoxetine, a molecule that profoundly changed mental healthcare. The synthetic evolution from an initial, straightforward racemic preparation to highly sophisticated and stereocontrolled asymmetric syntheses reflects the maturation of organic chemistry as a science. Strategies like the Corey-Itsuno reduction and chiral resolution are not merely academic exercises; they are enabling tools that allow chemists to construct enantiomerically pure molecules with precision, ensuring greater safety and efficacy in medicine. The principles and protocols detailed in this guide remain fundamental to the work of scientists dedicated to the creation of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Enantioselective synthesis of (S)- and (R)-fluoxetine hydrochloride. Retrieved from [Link]

  • Santaballa, F. J. A., et al. (2014). Fluoxetine: a case history of its discovery and preclinical development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Reddy, L. R., et al. (2014). Total synthesis of fluoxetine and duloxetine through an in situ imine formation/borylation/transimination and reduction approach. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gao, Y., & Sharpless, K. B. (1995). Synthesis of R- and S- Fluoxetine, Norfluoxetine and Related Compounds from Styrene Oxide. Synthetic Communications. Retrieved from [Link]

  • Science History Institute. (n.d.). Ray W. Fuller, David T. Wong, and Bryan B. Molloy. Retrieved from [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Discovery of Fluoxetine Hydrochloride (Prozac). Retrieved from [Link]

  • Doolen, D. R. (2014). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience. Retrieved from [Link]

  • Indiana University School of Medicine. (2011). Scientist Who Developed Prozac Receives International Honor. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Bridgewater College Digital Commons. (n.d.). Synthesis of Fluoxetine. Retrieved from [Link]

  • Psychology Today. (2020). The Story of Prozac: A Landmark Drug in Psychiatry. Retrieved from [Link]

  • de Fátima, Â., et al. (n.d.). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Wong, D. T., Perry, K. W., & Bymaster, F. P. (2005). The discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery. Retrieved from [Link]

  • Wong, D. T., Perry, K. W., & Bymaster, F. P. (2005). Case history: the discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery. Retrieved from [Link]

  • SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]

  • ResearchGate. (n.d.). Case history: The discovery of fluoxetine hydrochloride (Prozac). Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Journal of Chemical Education. (1998). The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Retrieved from [Link]

  • Journal of Chemical Education. (1998). The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • YouTube. (2020). Resolution of a Racemic Mixture. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • PubMed. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Experimental Use of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Disclaimer: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a novel research chemical with limited publicly available data on its pharmacological and toxicological properties. The information, protocols, and hypoth...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a novel research chemical with limited publicly available data on its pharmacological and toxicological properties. The information, protocols, and hypothetical data presented in this document are intended for investigational use by qualified researchers and drug development professionals only. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare. Independent validation is required for all described procedures.

Introduction: Rationale for Investigation

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral molecule belonging to the substituted phenethylamine class. Its core structure is analogous to known psychoactive compounds, including amphetamine and its fluorinated derivatives. The strategic placement of a fluorine atom on the phenyl ring is a common medicinal chemistry technique used to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2]

The position of the fluorine substituent is critical. For instance, 2-fluoroamphetamine (2-FA) and 4-fluoroamphetamine (4-FA) exhibit distinct pharmacological profiles; 2-FA acts as a selective norepinephrine-dopamine releasing agent, while 4-FA has a more significant serotonergic component.[3] The subject compound of this guide, (S)-1-(2-Fluorophenyl)propan-1-amine, is a structural isomer of these compounds. Its specific stereochemistry and the ortho (2-position) fluorine substitution suggest a potentially unique profile at monoamine transporters.

These application notes provide a comprehensive framework for the initial characterization of this compound, outlining a logical progression from basic physicochemical analysis to detailed in vitro and in vivo pharmacological profiling. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data.

Section 1: Compound Properties, Handling, and Preparation

Prior to initiating any biological experiments, it is imperative to confirm the identity and purity of the compound and to establish proper handling and storage procedures.

Physicochemical and Safety Data

The following data has been compiled from various chemical supplier databases. Researchers should always refer to the specific Safety Data Sheet (SDS) provided by their supplier.

PropertyValueSource(s)
Chemical Name (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride[4][5]
Synonyms (1S)-1-(2-fluorophenyl)propan-1-amine hydrochloride[6]
CAS Number 1310923-28-4[4][5]
Molecular Formula C₉H₁₃ClFN[4][5][7]
Molecular Weight 189.66 g/mol [4][5][8]
Appearance White to light yellow solid (visual inspection)[9]
Storage Store at room temperature, sealed in a dry environment.[4]
Purity ≥98% (as stated by suppliers, requires verification)[5]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[4][10]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...)[10]
Recommended Analytical Verification

Rationale: Supplier-stated purity may not always be accurate. Independent verification is a cornerstone of trustworthy research.

  • Identity Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure matches that of (S)-1-(2-Fluorophenyl)propan-1-amine.

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with a UV detector to determine purity (ideally >98%).

  • Chiral Purity: Use a chiral HPLC column to confirm the enantiomeric excess of the (S)-enantiomer. This is critical as different enantiomers can have vastly different pharmacological activities.

Preparation of Stock Solutions

Rationale: Accurate and consistent solution preparation is fundamental for reproducible results.

  • Vehicle Selection: For in vitro assays, a primary stock solution (e.g., 10 mM) can be prepared in DMSO. For in vivo studies, the hydrochloride salt is typically soluble in sterile 0.9% saline. Always check solubility and stability.

  • Protocol for a 10 mM Stock in Saline (for in vivo use):

    • Weigh 18.97 mg of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

    • Aseptically transfer the powder to a sterile 10 mL volumetric flask.

    • Add approximately 8 mL of sterile 0.9% saline.

    • Vortex or sonicate until fully dissolved.

    • Bring the final volume to 10 mL with sterile 0.9% saline.

    • Filter the solution through a 0.22 µm syringe filter into a sterile container.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Section 2: In Vitro Pharmacological Characterization

The logical first step in profiling a novel compound with structural similarity to known monoamine transporter ligands is to quantify its interaction with these primary targets.[11] We will outline protocols to determine binding affinity, functional inhibition of neurotransmitter uptake, and potential off-target activity at monoamine oxidase enzymes.

Experimental Workflow for Pharmacological Profiling

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Behavioral Analysis Compound (S)-1-(2-Fluorophenyl)propan-1-amine HCl Purity Purity & Identity Verification (NMR, HPLC, HRMS) Compound->Purity Binding Protocol 1: Monoamine Transporter Binding Assays (Ki at DAT, NET, SERT) Purity->Binding Proceed if pure Uptake Protocol 2: Monoamine Transporter Uptake Inhibition Assays (IC50 at DAT, NET, SERT) Binding->Uptake Define primary targets MAO Protocol 3: MAO-A/B Inhibition Assays Uptake->MAO Confirm functional activity Locomotor Protocol 4: Locomotor Activity (Psychostimulant Effects) MAO->Locomotor Assess off-target effects CPP Protocol 5: Conditioned Place Preference (Reward/Aversion Properties) Locomotor->CPP Evaluate behavioral output

Caption: Logical workflow for characterizing a novel research chemical.

Protocol 1: Monoamine Transporter Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Causality: This assay is the foundational step to identify which, if any, of the primary monoamine transporters the compound binds to. A low nanomolar Kᵢ value suggests a high affinity for a given transporter. This protocol is adapted from standard methodologies.[12]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, scintillation fluid, microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL buffer, 50 µL radioligand, 50 µL cell membranes.

    • Non-Specific Binding (NSB): 50 µL non-specific inhibitor (at a high concentration, e.g., 10 µM), 50 µL radioligand, 50 µL cell membranes.

    • Test Compound: 50 µL of each dilution of the test compound, 50 µL radioligand, 50 µL cell membranes.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Allow filters to dry, then add scintillation fluid and count radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Protocol 2: Monoamine Transporter Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells.

Causality: While binding assays measure affinity, they don't describe function. This assay measures the compound's ability to block the transporter's primary function: neurotransmitter reuptake. This is a more direct correlate of its potential in vivo effect. This protocol is based on established cell-based methods.[13]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.

  • Radioactive substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Uptake Buffer (e.g., Krebs-Henseleit buffer).

  • Positive controls: Cocaine or GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in uptake buffer.

  • Wash the cell plates once with warm uptake buffer.

  • Pre-incubate the cells with 50 µL of the test compound dilutions or controls for 10-15 minutes at 37°C.

  • Initiate uptake by adding 50 µL of the radioactive substrate (at a concentration near its Kₘ).

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.

  • Terminate uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis: Define 100% uptake as the signal in vehicle-treated wells and 0% uptake in wells treated with a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT). Plot the percentage of uptake inhibition against the log concentration of the test compound and fit the curve to determine the IC₅₀ value.

Hypothetical In Vitro Data Summary

This table presents a hypothetical pharmacological profile for (S)-1-(2-Fluorophenyl)propan-1-amine HCl, contextualized by data for known compounds.[3] This serves as an example of how to present the data generated from the protocols above.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
(S)-1-(2-FP)A HCl (Hypothetical) 50 15 1200 85 25 2500
2-Fluoroamphetamine (2-FA)11018950270431845
4-Fluoroamphetamine (4-FA)250902007704206800
Cocaine (Reference)150250300250350350

This is illustrative data. Actual experimental results may vary significantly.

Section 3: In Vivo Behavioral Pharmacology

Based on the hypothetical in vitro data suggesting potent DAT and NET inhibition, the compound is predicted to have psychostimulant properties. The following protocols are designed to test this hypothesis in a rodent model.

Hypothesized Mechanism of Action at the Synapse

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (contains DA/NE) Release Release Vesicle->Release Release DAT DAT/NET DA_NE DA / NE Release->DA_NE DA_NE->DAT Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Signal Transduction Compound (S)-1-(2-FP)A Compound->DAT Blocks Reuptake

Caption: Hypothesized blockade of DAT/NET by the compound.

Protocol 4: Locomotor Activity Assessment in Mice

Objective: To evaluate the effect of the compound on spontaneous locomotor activity and determine its psychostimulant dose-response profile.

Causality: Compounds that increase dopamine and norepinephrine in brain regions like the nucleus accumbens typically increase locomotor activity.[14] This is a primary, robust screen for stimulant effects.

Materials:

  • Male C57BL/6J mice (8-10 weeks old).

  • Open-field activity chambers equipped with infrared beams.

  • (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride dissolved in sterile 0.9% saline.

  • Positive control: d-amphetamine (e.g., 2 mg/kg).

  • Vehicle: 0.9% saline.

Procedure:

  • Habituate mice to the testing room for at least 60 minutes before the experiment.

  • Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 0, 1, 3, 10, 30 mg/kg). Include vehicle and positive control groups (n=8-10 mice per group).

  • Immediately after injection, place each mouse into an individual open-field chamber.

  • Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) in 5-minute bins for 90-120 minutes.

  • Data Analysis: Analyze the total distance traveled over the entire session using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control. Also, analyze the time-course data to observe the onset and duration of the effect.

Protocol 5: Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of the compound.

Causality: The CPP paradigm is a standard preclinical model to study the motivational effects of drugs.[15] If a drug is rewarding, the animal will spend more time in the environment previously paired with the drug. This has high predictive validity for abuse potential.

Procedure (3-Phase Design):

  • Phase 1: Pre-Test (Day 1): Place mice in the CPP apparatus (two distinct chambers connected by a neutral area) and allow them to explore freely for 15 minutes. Record the time spent in each chamber to establish baseline preference. Assign the non-preferred chamber as the drug-paired side.

  • Phase 2: Conditioning (Days 2-9):

    • Drug Days (4 sessions): Administer the test compound (at a dose found to be active in the locomotor test) and confine the mouse to the drug-paired chamber for 30 minutes.

    • Vehicle Days (4 sessions): Administer saline and confine the mouse to the vehicle-paired chamber for 30 minutes. Alternate between drug and vehicle days.

  • Phase 3: Post-Test (Day 10): Place the mouse back into the apparatus in a drug-free state and allow it to explore freely for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate a preference score (Time in drug-paired chamber during post-test minus time in drug-paired chamber during pre-test). Use a paired t-test to compare pre- and post-test times for each group, and an ANOVA to compare preference scores between different dose groups. A significant increase in time spent on the drug-paired side indicates a rewarding effect.

References

  • Simmler, L. D., et al. (2013). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Wikipedia. (2023). 3-Fluoroamphetamine. [Link]

  • Wikipedia. (2023). 2-Fluoroamphetamine. [Link]

  • Dubin, R. E., et al. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse. PubMed. [Link]

  • Grokipedia. (2023). 2-Fluoromethamphetamine. [Link]

  • Cardinal, R. N., & Robbins, T. W. (2010). Animal models to guide clinical drug development in ADHD: lost in translation? PubMed Central. [Link]

  • Crysdot LLC. (2023). 1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet. [Link]

  • ChemUniverse. (2023). (1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine hydrochloride. [Link]

  • Gould, T. D. (2009). The Behavioral Actions of Lithium in Rodent Models: Leads to Develop Novel Therapeutics. PubMed Central. [Link]

  • Flores-Zamora, A., et al. (2022). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience. [Link]

  • Lüscher, C., & Ungless, M. A. (2006). Stress and Rodent Models of Drug Addiction: Role of VTA-Accumbens-PFC-Amygdala Circuit. PubMed Central. [Link]

  • Angene Chemical. (2021). Safety Data Sheet. [Link]

  • Seedion. (2023). (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]

  • Wikipedia. (2023). Mesocarb. [Link]

  • PubChem. (2023). (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. [Link]

  • Barkus, C., et al. (2014). The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD. Frontiers in Behavioral Neuroscience. [Link]

  • Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. [Link]

  • Reith, M. E. A., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

  • Cell Biolabs, Inc. (2023). Monoamine Oxidase Assays. [Link]

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Application

Application Notes and Protocols for In Vivo Studies of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies for the novel compound (S)-1-(2-Fluorophen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies for the novel compound (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Given the limited public data on this specific molecule, this guide is structured as a prospective framework, outlining the logical progression from initial safety and pharmacokinetic profiling to preliminary pharmacodynamic and efficacy evaluation. The protocols herein are based on established best practices for characterizing novel psychoactive substances and central nervous system (CNS) agents.[1][2][3] We emphasize a scientifically rigorous approach, focusing on the causality behind experimental choices to ensure the generation of robust and reproducible data.

Introduction and Compound Overview

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine whose structure suggests potential activity as a monoamine reuptake inhibitor or modulator, a class of compounds frequently investigated for effects on pain, depression, and other CNS disorders.[4][5] The successful preclinical development of any such novel chemical entity (NCE) is contingent upon a thorough in vivo evaluation to understand its behavior in a complex biological system. This process is critical for establishing a safety profile, defining the pharmacokinetic/pharmacodynamic (PK/PD) relationship, and providing proof-of-concept for potential therapeutic efficacy.[6]

This guide provides validated, step-by-step protocols for three fundamental pillars of early-stage in vivo assessment:

  • Acute Toxicity Assessment: To determine the maximum tolerated dose (MTD) and observe potential safety liabilities.

  • Pharmacokinetic (PK) Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Pharmacodynamic (PD) & Efficacy Screening: To investigate the compound's biological effect and potential therapeutic utility using a validated behavioral model.

Physicochemical Properties

A summary of the known properties of the hydrochloride salt of (S)-1-(2-Fluorophenyl)propan-1-amine is presented below. This information is critical for formulation development and dose calculations.

PropertyValueSource
Molecular Formula C₉H₁₃ClFN[7][8]
Molecular Weight 189.66 g/mol [7][9]
Stereochemistry (S)-enantiomerN/A
Known Hazards Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.

Formulation for In Vivo Administration

The development of a suitable vehicle for administration is a critical first step that ensures bioavailability and minimizes vehicle-induced toxicity.[10] For a novel hydrochloride salt like the topic compound, initial solubility testing in common preclinical vehicles is required.

Recommended Formulation Protocol (Aqueous)

This protocol is a generalized starting point. The final vehicle composition must be optimized based on the specific solubility and stability of the compound.[10]

  • Weigh the required amount of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in a sterile, tared container.

  • Solubilize initially in a small volume of sterile water or saline. Given its salt form, it is expected to have some aqueous solubility.

  • If necessary , add a co-solvent. A common vehicle for discovery-phase compounds is PEG400/Saline .

    • Add Polyethylene Glycol 400 (PEG400) to the dissolved compound.

    • Titrate with sterile saline (0.9% NaCl) to the final volume while vortexing to maintain homogeneity. A common ratio is 10% PEG400 / 90% Saline.

  • Measure pH of the final solution and adjust to a physiologically compatible range (pH 6.5-7.5) using sterile NaOH or HCl if necessary.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Store appropriately (e.g., at 4°C, protected from light) and determine stability for the duration of the planned study.

ComponentExample % (v/v)Purpose
(S)-1-(2-Fluorophenyl)propan-1-amine HClAs required (mg/mL)Active Pharmaceutical Ingredient (API)
Polyethylene Glycol 400 (PEG400)10%Co-solvent to improve solubility
Sterile Saline (0.9% NaCl)90%Isotonic vehicle, primary solvent

Foundational In Vivo Protocols

All animal experiments must be conducted in compliance with local and national ethical guidelines and require approval from an Institutional Animal Care and Use Committee (IACUC).

Workflow for In Vivo Characterization of a Novel Compound

The following diagram illustrates the logical progression for evaluating a novel CNS agent in vivo.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Optimization formulation Formulation Development (Protocol 2.1) toxicity Acute Toxicity / MTD (Protocol 3.2) formulation->toxicity Ensures safe delivery pk_study Pharmacokinetics (PK) (Protocol 3.3) toxicity->pk_study Defines dose range pd_model Pharmacodynamic (PD) Model (e.g., Microdialysis) pk_study->pd_model Informs dose & timepoints efficacy_model Behavioral Efficacy Model (Protocol 3.4) pk_study->efficacy_model Informs dose selection pd_model->efficacy_model Links target engagement to behavioral outcome dose_response Dose-Response Studies efficacy_model->dose_response chronic_tox Chronic Toxicology

Caption: General workflow for the in vivo evaluation of a novel CNS compound.

Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD)

Objective: To determine the single-dose safety profile and identify the MTD. This is essential for guiding dose selection in subsequent PK and efficacy studies.[6][11]

Materials:

  • Test Compound Formulation (from Protocol 2.1)

  • Vehicle Control Formulation

  • Male and Female Sprague-Dawley rats (8-10 weeks old)

  • Standard caging and husbandry supplies

  • Dosing syringes and needles (appropriate for the route of administration, e.g., 25G for intraperitoneal)

  • Calibrated scale for animal weighing

Methodology:

  • Acclimatization: Acclimatize animals to the facility for at least one week prior to the study.

  • Group Allocation: Assign animals to dose groups (e.g., n=3-5 per sex per group). Include a vehicle control group.

  • Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose (e.g., 10 mg/kg). Subsequent doses should escalate (e.g., 30, 100, 300 mg/kg) in new groups of animals until signs of toxicity are observed.

  • Administration:

    • Record the body weight of each animal immediately before dosing.

    • Calculate the injection volume based on the concentration of the dosing solution and the animal's weight. A typical injection volume is 5-10 mL/kg.

    • Administer the compound via the intended clinical route, or a standard preclinical route like intraperitoneal (IP) or oral (PO) gavage.

  • Clinical Observation:

    • Monitor animals continuously for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dose.

    • Record any clinical signs of toxicity (e.g., changes in posture, activity, respiration, convulsions, salivation).

    • Continue daily observations for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.

Protocol: Rodent Pharmacokinetic (PK) Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) following a single administration.

Rationale: Understanding the PK profile is crucial for designing rational dosing schedules in efficacy studies. It ensures that the drug reaches the target tissue at sufficient concentrations and for an adequate duration to exert a pharmacological effect.

Materials:

  • Male Sprague-Dawley rats (cannulated, e.g., jugular vein cannula, for serial blood sampling)

  • Test Compound Formulation

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, pipettes, and freezer (-80°C) for plasma processing

  • Analytical method for compound quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Preparation: Use surgically prepared cannulated rats to facilitate stress-free serial blood sampling. Allow animals to recover from surgery for at least 48 hours.

  • Dosing: Administer a single dose of the compound (e.g., a dose below the MTD, such as 10 mg/kg) via the desired route (e.g., intravenous bolus for bioavailability, or the intended therapeutic route like IP or PO).

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) via the cannula at pre-defined time points.

    • Typical time points: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Place samples immediately into EDTA tubes on ice.

  • Plasma Processing:

    • Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

    • Harvest the supernatant (plasma) and store frozen at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any known major metabolites) in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table of Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to peak drug effect and potential for acute toxicity
Tmax Time at which Cmax is reachedIndicates the rate of drug absorption
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure over time
Elimination Half-lifeDetermines the dosing interval required to maintain steady-state concentrations
Protocol: Behavioral Efficacy - Forced Swim Test (FST)

Objective: To screen for potential antidepressant-like activity. The FST is a widely used model where a reduction in immobility time is interpreted as a positive antidepressant-like effect.[12][13]

Rationale: Given the structural class of the compound, assessing its effect on monoamine pathways is a logical starting point.[4][5] The FST is sensitive to drugs that modulate serotonin and norepinephrine, making it a suitable primary screen.[12] It is crucial to distinguish a true antidepressant-like effect from a general increase in motor activity.[5]

G cluster_pathway Hypothesized Mechanism of Action presynaptic Presynaptic Neuron Monoamine (5-HT, NE) SERT/NET Transporter synapse Synaptic Cleft (Increased 5-HT/NE) presynaptic:m->synapse Release compound (S)-1-(2-Fluorophenyl) propan-1-amine HCl compound->presynaptic:trans Inhibition synapse->presynaptic:trans Reuptake postsynaptic Postsynaptic Neuron Receptor Activation synapse->postsynaptic:rec Binding

Caption: Hypothesized mechanism: Inhibition of monoamine reuptake transporters.

Materials:

  • Male C57BL/6J or CD-1 mice (8-10 weeks old)

  • Test Compound and Vehicle Formulations

  • Positive Control (e.g., Imipramine at 20 mg/kg)

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment and analysis software (or a trained observer)

Methodology:

  • Group Allocation: Randomly assign mice to three groups (n=10-15 per group): Vehicle, Test Compound, and Positive Control.

  • Dosing: Administer the assigned treatment via IP injection 30-60 minutes before the test. The dose for the test compound should be selected based on the MTD and PK studies.

  • Test Procedure:

    • Gently place each mouse individually into a cylinder of water.

    • The test duration is 6 minutes.

    • Behavior is typically recorded for the last 4 minutes of the test, allowing the first 2 minutes for habituation.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.

    • A significant decrease in immobility time for the test compound group, similar to the positive control, suggests an antidepressant-like effect.[13]

Data Interpretation and Future Directions

The successful completion of these foundational studies will provide a critical dataset for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

  • Integrated PK/PD Analysis: Correlating the pharmacokinetic profile with the behavioral outcomes is essential. Does the peak behavioral effect align with the compound's Tmax? Is a certain level of plasma exposure (AUC) required to see an effect?

  • Next Steps: Positive results from this initial screening would warrant further investigation, including:

    • Dose-Response Studies: To determine the potency and efficacy of the compound in the FST.

    • Alternative Behavioral Models: Using other models of depression (e.g., tail suspension test, chronic unpredictable stress) to confirm the initial findings.[12][13]

    • Target Engagement Studies: In vivo microdialysis to confirm that the compound increases synaptic levels of serotonin and/or norepinephrine in relevant brain regions.

    • Metabolite Profiling: Identifying major metabolites, as they may also be active and contribute to the overall pharmacological profile.[14]

By following this structured, hypothesis-driven approach, researchers can efficiently and robustly characterize the in vivo properties of novel compounds like (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, paving the way for further drug development.

References

  • Rosenberg, M. B., Carroll, F. I., & Negus, S. S. (n.d.). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for In Vivo Formulation of Novel Compounds in Mouse Models. BenchChem.
  • Perona, M. T., et al. (n.d.). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice. Johns Hopkins University.
  • Sajid, M., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
  • Wiley, J. L., et al. (n.d.). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC - NIH.
  • Cui, Y., et al. (n.d.). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
  • Krishnan, V., & Nestler, E. J. (n.d.). Animal Models of Depression: Molecular Perspectives. PMC - PubMed Central.
  • Mass General Brigham. (2024, April 8). McLean investigator is optimizing animal models to accelerate neuropsychiatric drug development in humans.
  • Huestis, M. A., et al. (n.d.). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. ResearchGate.
  • PubChem. (n.d.). (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl.
  • Bishop, A. M., & Levine, B. (n.d.). Advances in analytical methodologies for detecting novel psychoactive substances: a review.
  • Society of Toxicology. (2007). The Toxicologist.
  • Bubeck, M., et al. (2023). The evolving role of investigative toxicology in the pharmaceutical industry. PMC.
  • Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)propan-2-amine hydrochloride.
  • ChemScene. (n.d.). 2-(2-fluorophenyl)propan-2-amine hydrochloride.
  • Mol-Instincts. (n.d.). 1-(2-Fluorophenyl)propan-1-aMine hydrochloride | CAS No.1168139-44-3 Synthetic Routes.

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Method

analytical methods for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

An In-Depth Guide to the Analytical Characterization of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride Introduction: The Analytical Imperative for a Chiral Amine (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Introduction: The Analytical Imperative for a Chiral Amine

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in pharmaceutical development, often serving as a key building block or intermediate for active pharmaceutical ingredients (APIs). The presence of a stereocenter and a reactive primary amine function, combined with the fluorine substituent, necessitates a multi-faceted analytical approach to ensure identity, purity, quality, and stability. The fluorine atom, in particular, can influence the molecule's pharmacological properties and introduces a unique handle for certain analytical techniques.[1]

This guide provides a comprehensive overview of the essential analytical methodologies for the complete characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the underlying scientific rationale for method selection and execution. We will explore chromatographic, spectroscopic, and thermal analysis techniques, providing a holistic framework for robust and reliable characterization.

Chromatographic Methods: Quantifying Purity and Enantiomeric Excess

Chromatography is the cornerstone for assessing the purity of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, separating the target molecule from process-related impurities, degradation products, and its unwanted enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity, or enantiomeric excess (% ee), is arguably the most critical analytical challenge for a chiral compound. For this purpose, HPLC with a Chiral Stationary Phase (CSP) is the industry-standard method due to its accuracy, precision, and robustness.[2][3]

Causality Behind Method Design: The separation of enantiomers requires a chiral environment where transient diastereomeric complexes can be formed.[4] Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective for resolving a wide range of chiral amines.[5][6] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. A normal-phase mobile system (e.g., hexane/isopropanol) is typically chosen as it often provides superior selectivity for this class of compounds on polysaccharide CSPs.

Protocol 1: Enantiomeric Purity by Chiral HPLC

Parameter Condition Rationale
Instrument HPLC or UPLC system with UV DetectorStandard equipment for pharmaceutical analysis.
Chiral Stationary Phase Lux® Amylose-1 or Chiralpak® IA/AD-H (5 µm, 250 x 4.6 mm)Proven selectivity for chiral amines. Covalently bonded phases (e.g., Chiralpak IA) offer greater solvent flexibility.[5]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v)Isopropanol acts as the polar modifier to control retention. DEA is a basic additive used to improve peak shape and reduce tailing by masking active sites on the silica backbone.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temperature 25 °CTemperature control is crucial for reproducible retention times and selectivity.[7]
Detection Wavelength 262 nmApproximate UV maximum for the fluorophenyl chromophore. Should be confirmed experimentally.
Injection Volume 10 µLStandard volume; can be adjusted based on sample concentration.
Sample Preparation Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL.Ensures compatibility with the mobile phase and prevents peak distortion.

System Suitability:

  • Resolution (Rs): The resolution between the (S)- and (R)-enantiomer peaks should be ≥ 2.0.

  • Tailing Factor (Tf): The tailing factor for the (S)-enantiomer peak should be ≤ 1.5.

  • Relative Standard Deviation (RSD): RSD for six replicate injections of the main peak area should be ≤ 2.0%.

Calculation of Enantiomeric Excess (% ee): % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100 Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Achiral Purity and Volatile Impurities

GC-MS is a powerful tool for assessing achiral (chemical) purity and identifying volatile or semi-volatile impurities. However, primary amines like (S)-1-(2-Fluorophenyl)propan-1-amine can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to adsorb onto active sites in the GC system.[8][9]

Causality Behind Method Design: To overcome these challenges, derivatization is often employed. Reacting the primary amine with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA) converts it into a less polar, more volatile trifluoroacetyl derivative.[8][10] This derivatization significantly improves peak shape and thermal stability, leading to more reliable and sensitive analysis. The mass spectrometer provides definitive identification of impurities based on their mass spectra.

Protocol 2: Chemical Purity by GC-MS with Derivatization

Parameter Condition Rationale
Instrument Gas Chromatograph with Mass Spectrometric Detector (GC-MS)Provides both separation and structural information for impurity identification.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A general-purpose, low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program Initial: 80 °C, hold 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.A temperature gradient to separate compounds with different boiling points.
Injector Temp. 260 °C, Split mode (e.g., 20:1)Ensures rapid volatilization of the derivatized sample.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500Covers the expected mass range of the derivatized parent compound and potential impurities.

Sample Preparation (TFA Derivatization):

  • Dissolve ~1 mg of the hydrochloride salt in 1 mL of ethyl acetate.

  • Add a small amount of anhydrous sodium carbonate to neutralize the HCl and free the amine base. Vortex and centrifuge.

  • Transfer the supernatant to a new vial.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 15 minutes.[9]

  • Cool to room temperature and inject 1 µL into the GC-MS.

Spectroscopic Methods: Structural Confirmation and Identification

Spectroscopic techniques are essential for confirming the chemical structure of the molecule, providing an orthogonal verification to chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Will confirm the presence of all proton environments: the ethyl group (triplet and quartet), the methine proton adjacent to the nitrogen and aromatic ring, the amine protons (which may be broad or exchangeable), and the four distinct protons on the substituted aromatic ring.

  • ¹³C NMR: Will show nine distinct carbon signals, corresponding to the molecular formula (C₉H₁₂FN). The carbon directly attached to the fluorine will exhibit a large one-bond coupling (¹JCF).

  • ¹⁹F NMR: This is a simple but crucial experiment. It will show a single resonance, confirming the presence of one fluorine atom in the molecule. Its chemical shift provides information about the electronic environment of the fluorine.

  • qNMR for Enantiomeric Purity: While HPLC is more common, quantitative NMR (qNMR) using a chiral solvating agent (CSA) like (R)-1,1'-bi-2-naphthol can be used to determine enantiomeric purity.[11] The CSA forms transient diastereomeric complexes with the enantiomers, causing their corresponding proton signals to appear at slightly different chemical shifts, allowing for integration and quantification.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.

Expected IR Absorptions:

Wavenumber (cm⁻¹) Vibration Significance
~3300-3400 (broad)N-H stretch (primary amine)Confirms the primary amine group. As a hydrochloride salt, this region will be complex, showing broad N⁺-H stretches often below 3000 cm⁻¹.
~2800-3000C-H stretch (aliphatic)Indicates the ethyl and methine C-H bonds.
~1600 & ~1475C=C stretch (aromatic)Confirms the presence of the phenyl ring.
~1200-1250C-F stretchStrong absorption confirming the carbon-fluorine bond.
~750-800C-H bend (ortho-disubstituted)Characteristic bending vibration for the 1,2-disubstituted aromatic ring.
Mass Spectrometry (MS)

As a standalone technique or coupled with chromatography (LC-MS or GC-MS), MS confirms the molecular weight of the compound. For the free base (C₉H₁₂FN), the expected nominal mass is 153.2 g/mol . High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition with high confidence.

Thermal Analysis: Assessing Physicochemical Stability

Thermal analysis techniques like DSC and TGA are vital for understanding the solid-state properties of the hydrochloride salt, which is crucial for formulation, storage, and handling.

Causality Behind Method Design: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and purity. TGA measures the change in mass as a function of temperature, revealing information about thermal stability, decomposition, and the presence of residual solvents or water.[12][13] For a hydrochloride salt, one might observe the loss of HCl gas at elevated temperatures.[12]

Protocol 3: Thermal Analysis by DSC and TGA

Parameter DSC Condition TGA Condition
Instrument Differential Scanning CalorimeterThermogravimetric Analyzer
Sample Pan Aluminum, pierced lidAlumina or Platinum
Sample Weight 2-5 mg5-10 mg
Purge Gas Nitrogen at 50 mL/minNitrogen at 50 mL/min
Heating Rate 10 °C/min10 °C/min
Temperature Range 25 °C to 300 °C (or post-melt)25 °C to 500 °C (or post-decomposition)

Expected Events:

  • DSC: A sharp endothermic peak corresponding to the melting point of the hydrochloride salt. The onset temperature is typically reported as the melting point. Broad endotherms at lower temperatures could indicate the loss of water or solvent.

  • TGA: A stable baseline until the onset of decomposition. A multi-step weight loss may occur, potentially corresponding to the loss of HCl followed by the decomposition of the organic moiety.[12]

Visualized Workflows and Decision Logic

To streamline the analytical process, logical workflows are essential. The following diagrams illustrate a comprehensive analytical strategy and a decision-making process for chiral analysis.

Analytical_Workflow cluster_start Start cluster_id Identity Confirmation cluster_purity Purity Assessment cluster_physchem Physicochemical Properties cluster_end Final Report Sample Sample Receipt: (S)-1-(2-Fluorophenyl)propan-1-amine HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Unambiguous Structure Sample->NMR Primary ID IR FTIR Spectroscopy - Functional Group ID Sample->IR Quick Screen MS Mass Spectrometry - Molecular Weight Sample->MS Chiral_HPLC Chiral HPLC - Enantiomeric Purity (% ee) NMR->Chiral_HPLC Structure Confirmed Report Certificate of Analysis - Identity - Purity > 99.5% - Enantiomeric Purity > 99.0% ee NMR->Report Data Consolidation IR->Report Data Consolidation MS->Report Data Consolidation GC_MS GC-MS (derivatized) - Chemical Purity Chiral_HPLC->GC_MS Chiral_HPLC->Report Data Consolidation Thermal Thermal Analysis (DSC/TGA) - Melting Point & Stability GC_MS->Thermal GC_MS->Report Data Consolidation Thermal->Report Data Consolidation

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Chiral_Method_Selection cluster_hplc Primary Method cluster_nmr Orthogonal / Investigational Method Start Need to Determine Enantiomeric Purity? HPLC_Dev Develop Chiral HPLC Method (Protocol 1) Start->HPLC_Dev Yes NMR_Screen Screen Chiral Solvating Agents (e.g., binaphthol) Start->NMR_Screen Need Orthogonal Method? HPLC_Val Validate Method (Specificity, Linearity, Precision) HPLC_Dev->HPLC_Val HPLC_Routine Implement for Routine QC HPLC_Val->HPLC_Routine NMR_Quant Develop qNMR Method NMR_Screen->NMR_Quant NMR_Confirm Use for Confirmation or Impurity ID NMR_Quant->NMR_Confirm

Caption: Decision tree for selecting a chiral analysis methodology.

References

  • Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu. [Link]

  • 01-00823-EN Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules. [Link]

  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate. [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC - NIH. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [https://www.mdpi.com/23 separations-08-00165]([Link] separations-08-00165)

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [Link]

  • DSC and TGA thermograms. ResearchGate. [Link]

  • Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • Fluorine in psychedelic phenethylamines. PubMed - NIH. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • chiral columns . HPLC.eu. [Link]

  • Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR. ResearchGate. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]

  • Thermal Analysis. ACS Publications. [Link]

  • WebSpectra - Problems in NMR and IR Spectroscopy. UCLA – Chemistry and Biochemistry. [Link]

  • (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. PubChem. [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. MDPI. [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity determination of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a key ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity determination of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The accurate quantification of enantiomeric impurities is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides a comprehensive protocol, including the rationale for the selection of the chiral stationary phase, mobile phase optimization, and detailed validation parameters. The described method is tailored for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and regulatory submission of chiral compounds.

Introduction: The Imperative of Chiral Purity

Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit markedly different pharmacological, toxicological, and metabolic properties within a biological system.[2] The United States Food and Drug Administration (FDA) and other global regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs, often requiring the marketing of a single, active enantiomer.[3] (S)-1-(2-Fluorophenyl)propan-1-amine is a critical chiral building block, and ensuring its enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the reliable separation and quantification of enantiomers.[2][4]

This guide provides a scientifically grounded protocol for the HPLC analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, focusing on a direct chromatographic approach. The direct method, which involves a chiral stationary phase, is generally preferred over indirect methods (which require derivatization) due to its simplicity and reduced risk of analytical errors.[5][6]

Foundational Principles: Selecting the Chiral Separation Strategy

The successful enantiomeric separation of primary amines like 1-(2-Fluorophenyl)propan-1-amine is contingent on the selection of an appropriate CSP and the optimization of the mobile phase.[2] The primary amine group is polar and prone to interactions with residual silanols on the silica support of the column, which can lead to poor peak shape.[7] Therefore, the choice of both the stationary and mobile phase must address these challenges.

Chiral Stationary Phase (CSP) Selection

Several classes of CSPs are effective for the separation of chiral amines:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely regarded for their broad enantioselectivity for a vast range of chiral compounds, including primary amines.[2][8] These phases operate through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[9] Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider range of solvents.[2]

  • Cyclofructan-based CSPs: These have demonstrated a high success rate in separating primary amines, especially in the polar organic mode.[7][10]

  • Crown Ether-based CSPs: While highly efficient for primary amines, they often necessitate the use of strongly acidic mobile phases, which can be harsh on the HPLC system and the column.[11]

For this application, a polysaccharide-based CSP , specifically an amylose-based column such as Chiralpak® IA or a similar immobilized phase, is recommended due to its proven broad applicability and robustness.[7][8]

Mobile Phase Optimization

The mobile phase plays a crucial role in modulating retention and enantioselectivity. For polysaccharide-based CSPs, both normal-phase and polar organic modes are effective.[7]

  • Normal Phase (NP) Mode: Typically employs a non-polar solvent like hexane or heptane with a polar modifier such as an alcohol (e.g., ethanol, isopropanol).[12]

  • Polar Organic (PO) Mode: Utilizes polar organic solvents like acetonitrile or methanol.[7]

To ensure good peak symmetry for the amine analyte, the addition of a basic modifier is essential to suppress the interaction with acidic silanol groups on the silica surface.[2] Common basic additives include diethylamine (DEA), triethylamine (TEA), or butylamine (BA).[2][7] An acidic modifier like trifluoroacetic acid (TFA) may also be used in conjunction with a base to form an ion pair that can improve peak shape and resolution.[10]

Experimental Protocol

This section details the step-by-step methodology for the HPLC analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA), 4.6 x 250 mm, 5 µm particle size.

  • Reagents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA).

  • Analyte: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride reference standard and sample for analysis.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantiomeric separation.

ParameterRecommended Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA)
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 260 nm (based on the UV absorbance of the phenyl group)
Injection Volume 10 µL
Diluent Mobile Phase
Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride reference standard.

    • Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution at the same concentration as the standard solution (0.1 mg/mL) using the mobile phase as the diluent.

  • Filtration:

    • Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter and protect the column.[13][14]

HPLC Analysis Workflow

The following diagram illustrates the complete workflow for the analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Weigh Analyte dissolve Dissolve in Mobile Phase prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter inject Inject Sample into HPLC System filter->inject separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate report Generate Report calculate->report

Figure 1: HPLC Analysis Workflow.

System Suitability and Method Validation

To ensure the reliability of the analytical results, the HPLC system must meet predefined system suitability criteria, and the method should be validated in accordance with ICH guidelines (Q2(R1)).[15][16]

System Suitability Testing (SST)

Before running the samples, inject a racemic mixture of 1-(2-Fluorophenyl)propan-1-amine to perform a system suitability test.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline separation between the enantiomers.[15]
Tailing Factor (T) ≤ 2.0Confirms good peak shape, free from excessive tailing.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and system.[17]
Method Validation Parameters

A summary of the key validation parameters is provided below. The validation should be performed according to the principles outlined in ICH Q14 and Q2.[18][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the two enantiomers.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.998.[17]

  • Accuracy: The closeness of the test results to the true value. It can be assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements. It should be evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±2°C).[17]

Data Analysis and Interpretation

The enantiomeric purity is typically expressed as enantiomeric excess (% ee) and is calculated from the peak areas of the two enantiomers obtained from the chromatogram.

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Where:

  • Area_S is the peak area of the (S)-enantiomer.

  • Area_R is the peak area of the (R)-enantiomer (the undesired enantiomer).

The following diagram outlines the decision-making process for the analysis.

Decision_Process start Start Analysis sst Perform System Suitability Test (SST) start->sst inject_sample Inject Sample Solutions sst->inject_sample SST Passes fail Investigate Out of Specification (OOS) sst->fail SST Fails acquire_data Acquire Chromatographic Data inject_sample->acquire_data process_data Integrate Peaks and Calculate % ee acquire_data->process_data check_spec Does Result Meet Specification? process_data->check_spec pass Report as Passed check_spec->pass Yes check_spec->fail No

Figure 2: Data Analysis Decision Flow.

Conclusion

This application note provides a robust and reliable HPLC method for the determination of the enantiomeric purity of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. The use of a polysaccharide-based chiral stationary phase in normal phase mode with a basic additive ensures excellent resolution and peak shape. This method is suitable for routine quality control and can be validated according to ICH guidelines to support regulatory submissions.

References

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • J-Stage. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Kim, Y. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • NIH. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • NIH. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from [Link]

  • Taylor & Francis Online. (2009). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Retrieved from [Link]

  • Chromatography Online. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • SciSpace. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • Chromatography Online. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • SciELO. (2013). The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • EMA. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]

  • SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride as a Versatile Chiral Building Block

Introduction: The Strategic Importance of Fluorinated Chiral Amines In modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral molecules...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Chiral Amines

In modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral molecules, particularly chiral amines, are foundational components in a significant percentage of pharmaceuticals, as their stereochemistry dictates the interaction with chiral biological targets like enzymes and receptors.[1] The strategic incorporation of fluorine into these chiral building blocks further enhances their utility. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3]

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a prime example of such a strategic building block. It combines three critical features:

  • A stereochemically defined center ((S)-configuration): Essential for enantioselective interactions with biological targets.

  • A primary amine: A versatile functional handle for a wide array of chemical transformations.

  • An ortho-fluorophenyl group: The fluorine atom can influence molecular conformation and block metabolic oxidation at the ortho position, enhancing the compound's stability.[2]

This guide provides researchers, scientists, and drug development professionals with in-depth protocols and technical insights for effectively utilizing (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in common, high-value synthetic transformations.

Physicochemical Properties & Handling

Before use in synthesis, it is crucial to understand the properties and proper handling of the starting material.

PropertyValue
Compound Name (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
CAS Number 1310923-28-4
Molecular Formula C₉H₁₃ClFN
Molecular Weight 189.66 g/mol
Appearance White to off-white solid
Storage Store at room temperature in a dry, well-sealed container.

Critical Handling Note: As a hydrochloride salt, this compound is stable and easy to handle. However, for most synthetic applications, the primary amine must be in its free, nucleophilic form. Therefore, a neutralization step to generate the free base is typically the first operation performed.

Prerequisite Protocol: Generation of the Free Amine

The hydrochloride salt renders the amine non-nucleophilic. Conversion to the free base is essential for subsequent reactions like amide coupling or N-alkylation. This protocol describes a standard, reliable liquid-liquid extraction method for this conversion.

Experimental Protocol: Free Base Generation

Materials:

  • (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (1.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Sodium Hydroxide (NaOH) solution or saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, standard glassware

Procedure:

  • Dissolve (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in deionized water (~10 mL per gram of salt) in a separatory funnel.

  • Add an equal volume of an organic solvent (e.g., DCM or EtOAc).

  • Slowly add 1 M NaOH or saturated NaHCO₃ solution dropwise while gently swirling. Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is >10.

  • Seal the separatory funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate completely. Drain the organic layer into a clean flask.

  • Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the amine.

  • Combine all organic extracts and wash them sequentially with water and then brine.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the (S)-1-(2-Fluorophenyl)propan-1-amine free base as an oil or low-melting solid.

Causality Note: The use of a base deprotonates the ammonium salt, regenerating the lone pair on the nitrogen atom and making it nucleophilic. The subsequent organic extraction isolates the less polar free amine from the aqueous solution containing the resulting salts. This free base should be used immediately or stored under an inert atmosphere as amines can be susceptible to oxidation.

G start Start: Amine HCl Salt in Water/DCM add_base Add 1M NaOH to pH > 10 start->add_base extract Shake & Separate; Collect Organic Layer add_base->extract wash Wash with Water & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry end_product Product: Free Amine (Use Immediately) dry->end_product

Caption: Workflow for generating the free amine from its hydrochloride salt.

Application 1: Synthesis of Chiral Amides via Peptide Coupling

Amide bond formation is one of the most crucial reactions in medicinal chemistry. (S)-1-(2-Fluorophenyl)propan-1-amine serves as an excellent nucleophile for coupling with carboxylic acids to generate chiral amides, which are common scaffolds in drug candidates.

Rationale & Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, a coupling reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive "active ester". HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that generates a 7-azabenzotriazole (OAt) active ester.[4][5] This ester is extremely reactive towards nucleophilic attack by the amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the protonated amine formed during the reaction without competing as a nucleophile.[6]

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH + DIPEA HATU HATU Acid->HATU attacks ActiveEster OAt Active Ester HATU->ActiveEster forms Product Chiral Amide ActiveEster->Product forms FreeAmine (S)-Amine FreeAmine->ActiveEster attacks

Caption: Simplified mechanism of HATU-mediated amide coupling.
Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

  • (S)-1-(2-Fluorophenyl)propan-1-amine (free base, 1.0 eq)

  • Carboxylic acid (e.g., Boc-L-Alanine, 1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (EtOAc, 1 M HCl, sat. NaHCO₃, brine, MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid in anhydrous DMF or DCM (~0.2 M).

  • Add HATU as a solid to the solution and stir for 2-3 minutes.

  • Add DIPEA dropwise to the mixture and stir for an additional 10-15 minutes at room temperature. This is the "pre-activation" step.

  • In a separate flask, dissolve the (S)-1-(2-Fluorophenyl)propan-1-amine free base in a minimal amount of the same anhydrous solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure chiral amide.

Representative Data
SubstrateCoupling ReagentSolventTime (h)Typical Yield (%)
Boc-L-AlanineHATU / DIPEADMF285-95
Benzoic AcidHATU / DIPEADCM390-98

Application 2: Synthesis of Chiral Secondary Amines via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting primary amines into secondary or tertiary amines.[7] This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[8]

Rationale & Mechanistic Insight

The key to a successful one-pot reductive amination is the choice of reducing agent. The agent must be mild enough to not reduce the starting aldehyde/ketone but reactive enough to reduce the iminium ion intermediate that forms under weakly acidic conditions.[7][9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose.[10] Its steric bulk and the electron-withdrawing acetate groups temper its reactivity, making it highly selective for the protonated imine (iminium ion) over the carbonyl starting material.[10][11] The reaction is often catalyzed by a small amount of acetic acid to facilitate imine formation.[11]

G Amine (S)-Amine Imine Imine/ Iminium Ion (Intermediate) Amine->Imine + H⁺ (cat.) - H₂O Aldehyde Aldehyde/ Ketone Aldehyde->Imine + H⁺ (cat.) - H₂O STAB NaBH(OAc)₃ Imine->STAB is reduced by Product Chiral Secondary Amine STAB->Product

Caption: Reaction pathway for one-pot reductive amination using STAB.
Experimental Protocol: Reductive Amination with STAB

Materials:

  • (S)-1-(2-Fluorophenyl)propan-1-amine (free base, 1.0 eq)

  • Aldehyde or Ketone (e.g., Cyclohexanone, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, ~0.1 eq)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add the (S)-1-(2-Fluorophenyl)propan-1-amine free base and the carbonyl compound.

  • Dissolve the components in anhydrous DCE or DCM (~0.2 M).

  • If the carbonyl is a ketone or a less reactive aldehyde, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise over 5-10 minutes. Note: The reaction may bubble slightly (hydrogen evolution).

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS (typically 2-12 hours).

  • Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution. Stir until bubbling ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the pure chiral secondary amine.

Representative Data
CarbonylReducing AgentSolventTime (h)Typical Yield (%)
CyclohexanoneNaBH(OAc)₃DCE680-90
BenzaldehydeNaBH(OAc)₃DCM485-95

Product Characterization & Stereochemical Integrity

A critical aspect of using chiral building blocks is confirming that the stereocenter remains intact throughout the synthetic sequence.

  • Structural Confirmation: The identity and purity of the final products should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Chiral Integrity: The enantiomeric excess (e.e.) of the product should be determined to ensure no racemization has occurred. This is most reliably achieved using High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP).[12][13] Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for separating enantiomers of chiral amines and their derivatives.[13]

Conclusion

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a high-value, versatile chiral building block for medicinal chemistry and organic synthesis. Its defined stereochemistry and the presence of a fluorine atom provide a strategic advantage in designing novel molecules with potentially enhanced pharmaceutical properties. The protocols detailed herein for generating the essential free base and for its subsequent use in robust amide coupling and reductive amination reactions provide a solid foundation for researchers to incorporate this valuable synthon into their drug discovery programs.

References

  • HATU - Wikipedia.

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry.

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube.

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.

  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed.

  • Fluorinated Pharmaceutical Intermediates - Pharma Innovation.

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne.

  • Experimental procedure for deprotection of Boc-protected amines - Benchchem.

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube.

  • Reductive Amination, and How It Works - Master Organic Chemistry.

  • Myers Chem 115 - Harvard University.

  • Reductive Amination - Common Conditions.

  • Sodium triacetoxyborohydride - Organic Chemistry Portal.

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Journal of Chemical Education - ACS Publications.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.

  • HPLC method for enantiomeric separation of chiral amines - Benchchem.

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate.

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin - CORE.

  • Amine Protection / Deprotection - Fisher Scientific.

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS.

  • Reductive amination - Wikipedia.

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate.

  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry - Vapourtec.

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.

  • Amine Protection and Deprotection - Master Organic Chemistry.

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

  • Reductive Amination - Chemistry Steps.

  • Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates - Benchchem.

  • 3 - Organic Syntheses Procedure.

  • Amide Synthesis - Fisher Scientific.

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Application

Application Note & Protocol: A Researcher's Guide to the Dissolution of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Introduction (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral primary amine and a member of the substituted amphetamine class of compounds.[1][2] Its structural motif makes it a valuable chiral building blo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral primary amine and a member of the substituted amphetamine class of compounds.[1][2] Its structural motif makes it a valuable chiral building block in medicinal chemistry and drug development, particularly for agents targeting the central nervous system.[3][4] As a hydrochloride salt, its physicochemical properties, especially solubility, are markedly different from its free base form.[5] The conversion of amines to their hydrochloride salts is a standard strategy to improve aqueous solubility, stability, and crystallinity, which are critical parameters for both biological testing and pharmaceutical formulation.[5]

This guide provides an in-depth analysis and detailed protocols for the effective dissolution of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. We will move beyond simple procedural steps to explain the underlying chemical principles governing its solubility. This document is intended for researchers in chemistry, pharmacology, and drug discovery, offering field-proven insights to ensure reproducible and reliable solution preparation for a variety of downstream applications.

Compound Profile: Physicochemical & Safety Data

A thorough understanding of the compound's properties is the foundation of any successful experimental protocol.

Physicochemical Properties

The key properties of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 1310923-28-4[6][7]
Molecular Formula C₉H₁₃ClFN[6]
Molecular Weight 189.66 g/mol [6][8]
Appearance White to light yellow solid/powder[9][10]
Storage Store in a cool, dry place, sealed, away from direct sunlight[6][7][9]
Safety & Handling

As a matter of laboratory best practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]

  • Precautions: Avoid contact with skin and eyes. Do not ingest or inhale. Work in a well-ventilated area or chemical fume hood.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9][10]

The Science of Solubility: Key Principles

The dissolution of an amine hydrochloride is governed by its ionic nature and the equilibrium between the salt and its free base form.

  • Ionic Character: As a salt, the compound is polar and will preferentially dissolve in polar solvents. The primary amine is protonated (R-NH₃⁺) and forms an ionic bond with the chloride anion (Cl⁻). This ionic nature generally confers higher solubility in aqueous solutions compared to the non-polar free base (R-NH₂).[5][11]

  • The Critical Role of pH: The solubility of amine salts in aqueous media is fundamentally pH-dependent.[12][13] The governing equilibrium is:

    R-NH₃⁺Cl⁻ (soluble salt) ⇌ R-NH₂ (less soluble free base) + H⁺ + Cl⁻

    In acidic to neutral solutions (low pH), the equilibrium is shifted to the left, favoring the protonated, more soluble salt form.[14] As the pH increases (becomes more basic), the equilibrium shifts to the right, leading to the deprotonation of the amine and the potential precipitation of the less soluble free base.[15][16] Therefore, maintaining a suitable pH is the single most important factor for preparing stable aqueous solutions.

Strategic Solvent Selection: A Decision-Based Workflow

The choice of solvent is dictated entirely by the downstream application. The following decision tree provides a logical framework for selecting an appropriate solvent system.

cluster_start Start: Define Application cluster_bio Biological / In Vitro Assays cluster_chem Chemical Synthesis / Analysis cluster_nmr Structural Analysis Start What is the intended use of the solution? BioAssay Cell-based Assays Enzyme Kinetics Screening Start->BioAssay Biological Testing ChemSynth Organic Reaction Purification (HPLC) Start->ChemSynth Synthesis or Chromatography NMR NMR Spectroscopy Start->NMR Structural Characterization AqueousBuffer Use Aqueous Buffer (e.g., PBS, HEPES, Tris) pH < 7.5 BioAssay->AqueousBuffer Requires physiological conditions PolarSolvent Use Polar Organic Solvent (e.g., DMSO, DMF, MeOH, EtOH) ChemSynth->PolarSolvent Requires organic medium Deuterated Use Deuterated Solvent (e.g., DMSO-d6, D₂O, CD₃OD) NMR->Deuterated Requires NMR-active solvent

Caption: Decision tree for selecting an appropriate solvent system.

Detailed Dissolution Protocols

Before preparing a bulk solution, always perform a small-scale solubility test with a few milligrams of the compound to confirm its behavior in the chosen solvent system.

Protocol A: Preparation of Aqueous Stock Solutions for Biological Assays

This protocol is designed for applications requiring physiologically compatible solutions, such as cell culture media or enzymatic assay buffers.

Materials:

  • (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

  • Sterile aqueous buffer (e.g., PBS, pH 7.2-7.4; HEPES; Tris)

  • Calibrated analytical balance

  • Sterile conical tubes or vials

  • Vortex mixer

  • Bath sonicator (optional)

  • Sterile 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Pre-Weigh Compound: Accurately weigh the desired mass of the hydrochloride salt into a sterile vial.

  • Initial Solvent Addition: Add approximately 80% of the final target volume of the chosen aqueous buffer. Using a buffer instead of pure water is critical to maintain a stable pH and prevent precipitation of the free base.[16]

  • Facilitate Dissolution: Tightly cap the vial and vortex vigorously for 30-60 seconds.

  • Visual Inspection: Check for any undissolved particulate matter.

  • Aiding Dissolution (If Necessary): If the compound is slow to dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but stability at elevated temperatures should be considered.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the buffer to reach the final target volume and vortex briefly to ensure homogeneity.

  • Sterilization (Optional): If required for the application, filter the solution through a 0.22 µm syringe filter into a new sterile container.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Organic Stock Solutions

This protocol is suitable for chemical synthesis, purification, or analytical applications like NMR.

Materials:

  • (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

  • High-purity, anhydrous organic solvent (e.g., DMSO, DMF, Methanol, Ethanol) or appropriate deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O).

  • Calibrated analytical balance

  • Appropriate glassware (e.g., vial, flask)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Pre-Weigh Compound: Accurately weigh the desired mass of the salt into a clean, dry vial.

  • Solvent Addition: Add the chosen organic solvent to the desired final concentration.

  • Facilitate Dissolution: Cap the vial and vortex or stir until the solid is completely dissolved. Most polar organic solvents should readily dissolve the compound at room temperature.

  • Special Consideration for NMR: For NMR analysis in non-polar solvents like CDCl₃ where the salt may be insoluble, a small amount of a coordinating deuterated solvent like DMSO-d₆ can be added to achieve dissolution.[17]

  • Storage: Store organic stock solutions tightly sealed at room temperature or refrigerated (check for precipitation upon cooling), protected from light and moisture.

General Laboratory Workflow for Solution Preparation

A 1. Weigh Compound B 2. Add Solvent (80% of Volume) A->B C 3. Aid Dissolution (Vortex / Sonicate) B->C D 4. Visually Inspect C->D E 5. Add Solvent to Final Volume D->E Fully Dissolved H Troubleshoot: - Check pH - Gentle Warming - Change Solvent D->H Particulates Remain F 6. Filter (Optional) E->F G 7. Aliquot & Store F->G

Caption: A generalized workflow for preparing laboratory stock solutions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in aqueous buffer. The desired concentration exceeds the compound's intrinsic solubility. The buffer pH is too high (>8), causing conversion to the less soluble free base.1. Prepare a more dilute solution. 2. Check the pH of your buffer. If necessary, prepare a fresh buffer with a confirmed pH between 6.0 and 7.5. 3. Try adding a small percentage (1-5%) of a cosolvent like DMSO.
A clear aqueous solution becomes cloudy over time. The pH of the solution has shifted (e.g., due to CO₂ absorption from the air in an unbuffered solution), causing precipitation of the free base.1. Use a buffered solution to ensure pH stability.[16] 2. If precipitation has occurred, try adding a small amount of dilute HCl to lower the pH and redissolve the compound.
Compound oils out or forms a precipitate in an organic reaction. The reaction conditions (e.g., addition of a non-polar solvent or a basic reagent) have caused the salt to crash out or convert to the free base.1. Change the solvent to a more polar one that can accommodate all reactants (e.g., DMF, NMP). 2. If a base is added, it will deprotonate the amine; ensure the resulting free base is soluble in the chosen solvent system.

Conclusion

The successful dissolution of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is straightforward when guided by a fundamental understanding of its properties as an amine salt. For aqueous applications, maintaining a stable, slightly acidic to neutral pH is paramount to ensuring the compound remains in its soluble, protonated form. For organic applications, polar solvents are generally effective. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and reproducibly prepare solutions of this valuable chemical building block for a wide array of scientific investigations.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amine Hydrochlorination. Retrieved from Benchchem website.[5]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)-1H-imidazol-2-amine. Retrieved from Kishida Chemical website.[9]

  • Various Authors. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.[18]

  • Solubility of Things. (n.d.). Amphetamine. Retrieved from Solubility of Things website.[14]

  • Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate.[15]

  • Various Authors. (2017). Why do amines dissolve in hydrochloric acid? Quora.[11]

  • Achmem. (n.d.). (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from Achmem website.[6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53484715, (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. PubChem.[8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3007, Amphetamine. PubChem.[19]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis, University of Glasgow.[20]

  • Al-j Muid, K. M. (1987). U.S. Patent No. 4,670,232. U.S. Patent and Trademark Office.[21]

  • ChemicalBook. (2025). (S)-1-(2-Fluorophenyl)ethanamine hydrochloride. Retrieved from ChemicalBook website.[22]

  • Seedion. (n.d.). (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from Seedion website.[7]

  • Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)propan-2-amine hydrochloride. Retrieved from Sigma-Aldrich website.

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.[12]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts website.[13]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.[16]

  • Guidechem. (n.d.). (R)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride 1168139-44-3 wiki. Retrieved from Guidechem website.[23]

  • Flinn Scientific. (n.d.). Laboratory Solution Preparation. Retrieved from Flinn Scientific website.[24]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55289630, 2-Fluoro-2-methylpropan-1-amine hydrochloride. PubChem.[25]

  • Fluorochem. (n.d.). [3-(2-fluorophenyl)propyl]amine hydrochloride. Retrieved from Fluorochem website.[26]

  • Di Pietro, O., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13248–13256.[17]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Amphetamine. Retrieved from SWGDRUG.org.[27]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from Wikipedia.[1]

  • Wikipedia. (n.d.). Substituted amphetamine. Retrieved from Wikipedia.[2]

  • MySkinRecipes. (n.d.). (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl. Retrieved from MySkinRecipes website.[3]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride. Retrieved from Kishida Chemical website.[10]

  • Benchchem. (n.d.). Overcoming poor stereoselectivity in chiral amine synthesis. Retrieved from Benchchem website.[28]

  • Cui, X., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13869–13999.[4]

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Method

application of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in medicinal chemistry

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This chira...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This chiral amine is a valuable building block in modern medicinal chemistry, particularly for the asymmetric synthesis of pharmacologically active compounds. We will explore its significance, provide detailed experimental protocols for its use as a synthetic precursor, and discuss its role in the development of central nervous system (CNS) agents. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success and product purity.

Introduction: The Strategic Value of a Fluorinated Chiral Amine

The pursuit of single-enantiomer drugs has become a cornerstone of modern pharmaceutical development.[1][2] Biological systems are inherently chiral, and the therapeutic activity of a drug often resides in a single enantiomer, while the other may be inactive or contribute to undesirable side effects. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride emerges as a key intermediate in this context. It is classified as a chiral building block, a molecule possessing a defined stereocenter that can be incorporated into a larger, more complex molecule to control its absolute stereochemistry.[3][4]

The value of this specific synthon is twofold:

  • Chirality: The amine group on a stereogenic center provides a reliable anchor point for asymmetric synthesis, allowing for the construction of specific stereoisomers of the target drug molecule.[3][5]

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring is a strategic feature in medicinal chemistry. Fluorine can significantly enhance a drug's metabolic stability by blocking sites of oxidative metabolism, improve its binding affinity to target proteins through favorable electrostatic interactions, and increase its lipophilicity, which can aid in crossing the blood-brain barrier—a critical feature for CNS-active drugs.[6]

This guide will focus on its application in synthesizing precursors for novel antidepressant agents that target the serotonin transport system.

Physicochemical Properties and Data

A summary of the key properties of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is presented below for easy reference.

PropertyValue
CAS Number 1310923-28-4[7]
Molecular Formula C₉H₁₃ClFN[7][8]
Molecular Weight 189.66 g/mol [7][8]
Appearance Solid
Purity Typically ≥98%
Storage Conditions Room temperature, dry environment[7]
Synonyms (S)-1-(2-Fluorophenyl)propylamine HCl

Application in the Synthesis of Serotonin Reuptake Inhibitor (SSRI) Scaffolds

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is an ideal starting material for synthesizing ligands that target the serotonin transporter (SERT). Selective Serotonin Reuptake Inhibitors (SSRIs) are a major class of antidepressants that function by blocking SERT, thereby increasing the concentration of serotonin in the synaptic cleft.[9] The chirality and fluorination of our title compound make it a suitable precursor for potent and selective SERT inhibitors.

Below is a representative workflow illustrating how a chiral building block like this is utilized in a drug discovery program.

G cluster_0 Phase 1: Synthesis & Verification cluster_1 Phase 2: Biological Evaluation A (S)-1-(2-Fluorophenyl) propan-1-amine HCl (Chiral Building Block) B Amide Coupling or Reductive Amination A->B React with Carboxylic Acid/ Aldehyde C Crude Intermediate B->C D Purification (Flash Chromatography) C->D E Pure Intermediate D->E F Analytical Characterization (NMR, LC-MS, Chiral HPLC) E->F G Verified Precursor F->G Confirmation of Structure & Purity H In Vitro Screening (SERT Binding Assay) G->H I Lead Compound Identification H->I

Caption: Drug discovery workflow using a chiral building block.

Experimental Protocols

The following protocols provide step-by-step methodologies for the use of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in a key synthetic transformation relevant to the synthesis of CNS agents.

Protocol 1: Synthesis of a Chiral Amide Intermediate

This protocol details the coupling of the title amine with a carboxylic acid to form a chiral amide, a common intermediate in pharmaceutical synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize (S)-N-(1-(2-fluorophenyl)propyl)acetamide as a model reaction.

Materials:

  • (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Amine Free-Basing:

    • Dissolve 1.0 eq of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in DCM in a round-bottom flask.

    • Add 1.1 eq of triethylamine (TEA) to the solution and stir for 10 minutes at room temperature.

    • Rationale: The starting material is a hydrochloride salt. The amine must be in its free base form to act as a nucleophile. TEA is a common organic base used to neutralize the HCl salt.

  • Acylation Reaction:

    • Cool the flask to 0°C using an ice bath. This is critical to control the exothermic reaction.

    • Slowly add 1.05 eq of acetyl chloride dropwise to the stirred solution.

    • Rationale: Acetyl chloride is a highly reactive acylating agent. Slow addition at low temperature prevents side reactions and ensures controlled formation of the amide.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Extraction:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting amine is consumed, quench the reaction by adding 1 M HCl solution to neutralize excess TEA.

    • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine (to remove residual water).

    • Rationale: This aqueous work-up sequence is a standard procedure to remove unreacted reagents, salts, and byproducts, leading to a cleaner crude product.

  • Drying and Concentration:

    • Dry the isolated organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude amide product.

Protocol 2: Product Purification and Analytical Validation

This protocol describes the purification of the synthesized amide and its characterization to confirm identity, purity, and stereochemical integrity.

Objective: To purify and validate the structure of (S)-N-(1-(2-fluorophenyl)propyl)acetamide.

Materials:

  • Crude product from Protocol 1

  • Silica gel for column chromatography

  • Solvent system (e.g., Hexane:Ethyl Acetate gradient)

  • Deuterated chloroform (CDCl₃) for NMR

  • Acetonitrile/Water for LC-MS

  • Chiral stationary phase HPLC column

Procedure:

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50%).

    • Rationale: Chromatography separates the desired product from any remaining starting materials, byproducts, or impurities based on polarity.

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

  • Structural Confirmation (NMR):

    • Acquire a ¹H NMR spectrum of the purified product in CDCl₃.

    • Expected signals should correspond to the protons of the ethyl group, the methine proton adjacent to the nitrogen, the aromatic protons, and the acetyl methyl group. The integration and splitting patterns will confirm the structure.

  • Purity and Mass Confirmation (LC-MS):

    • Analyze the product using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • This will provide the purity profile (as a percentage of the total peak area) and confirm the molecular weight of the product via the observed mass-to-charge ratio (m/z).

  • Enantiomeric Purity (Chiral HPLC):

    • Analyze the purified product on a chiral HPLC system.

    • Rationale: This is the most crucial step to validate that the stereocenter from the starting material has been retained without racemization. A single major peak corresponding to the (S)-enantiomer should be observed, confirming high enantiomeric excess (e.e.).

Mechanism of Action: Targeting the Serotonin Transporter

Drugs derived from this building block often target monoamine transporters. The diagram below illustrates the mechanism of action for an SSRI at a neuronal synapse.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Serotonin (5-HT) Synapse Synaptic Cleft (Increased 5-HT) Vesicle->Synapse Release SERT Serotonin Transporter (SERT) SERT->Vesicle Reuptake Receptor 5-HT Receptors Synapse->Receptor Binding & Signal SSRI SSRI Drug (Derived from Building Block) SSRI->SERT BLOCKS

Caption: Mechanism of SSRIs at the neuronal synapse.

SSRIs, often synthesized using chiral precursors like (S)-1-(2-fluorophenyl)propan-1-amine, bind to the serotonin transporter (SERT) on the presynaptic neuron.[9] This binding action blocks the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of the neurotransmitter. This enhanced serotonergic activity at the postsynaptic receptors is believed to be the primary mechanism underlying their antidepressant effects.

Conclusion

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a high-value, strategic building block for medicinal chemists engaged in the synthesis of chiral pharmaceuticals. Its defined stereochemistry and the presence of a fluorine atom provide a powerful combination for developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided herein serve as a practical guide for its effective utilization in the laboratory, particularly for researchers targeting CNS disorders like depression.

References

  • Vertex AI Search. 1-(2-Fluorophenyl)propan-1-aMine hydrochloride | CAS No.1168139-44-3 Synthetic Routes.
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  • MySkinRecipes. (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl.
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  • Mahboubi-Rabbani, M., et al. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry, 12(2), 193-205.
  • de la Torre-López, E., et al. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Molecular Diversity. Available from: [Link]

  • Enamine. Chiral Building Blocks Selection.
  • Sobaś, P., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7289. Available from: [Link]

  • Andersen, J., et al. (2010). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 53(16), 6114-6125. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Establishing Dosage and Administration of (S)-1-(2-Fluorophenyl)propan-1-amine HCl for In Vivo Preclinical Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to determining the appropriate dosage and administration of the novel compo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to determining the appropriate dosage and administration of the novel compound, (S)-1-(2-Fluorophenyl)propan-1-amine HCl, in preclinical animal models. Emphasizing scientific integrity and ethical considerations, these protocols are designed to establish a safe and effective dosing regimen, a critical step for advancing a new chemical entity (NCE) toward clinical trials. The methodologies detailed herein are grounded in established principles of pharmacology and toxicology and adhere to Institutional Animal Care and Use Committee (IACUC) guidelines.

Introduction: The Preclinical Imperative for a Novel Compound

(S)-1-(2-Fluorophenyl)propan-1-amine HCl is a novel compound with potential therapeutic applications. As with any NCE, a thorough preclinical evaluation is paramount to characterize its pharmacological and toxicological profile before human studies can be considered. A critical component of this evaluation is the determination of an appropriate dosage and administration route. This process is not merely procedural; it is a scientific investigation aimed at identifying a dose range that is both safe and efficacious in a relevant animal model.[1]

The initial stages of in vivo testing, such as dose range-finding studies, are foundational for the entire preclinical development program.[2][3] These studies aim to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD), which in turn guide the design of subsequent toxicology and efficacy studies.[2][4] A well-designed dosing strategy is essential for generating reproducible and reliable data, ensuring the ethical use of research animals, and providing a solid basis for potential translation to human clinical trials.[2][3]

This guide will provide a detailed framework for:

  • Physicochemical characterization relevant to formulation.

  • Step-by-step protocols for vehicle selection and dose formulation.

  • Methodologies for common administration routes: oral gavage and intraperitoneal injection.

  • A comprehensive plan for animal monitoring and data collection.

  • Ethical considerations and adherence to animal welfare guidelines.

Foundational Knowledge: Physicochemical Properties and Formulation

A thorough understanding of the physicochemical properties of (S)-1-(2-Fluorophenyl)propan-1-amine HCl is the first step in developing a suitable formulation for animal studies. As a hydrochloride salt, it is anticipated to have improved aqueous solubility compared to its free base form. However, experimental verification is crucial.

Table 1: Key Physicochemical Parameters for Formulation Development

ParameterImportance in FormulationExperimental Approach
Aqueous Solubility Determines if a simple aqueous solution is feasible.Determine solubility in water and common buffers (e.g., PBS) at various pH levels.
pKa Predicts the ionization state at physiological pH, affecting absorption.Potentiometric titration or computational prediction.
LogP/LogD Indicates lipophilicity, which influences membrane permeability and distribution.Shake-flask method (octanol-water partition) or reverse-phase HPLC.
Hygroscopicity Affects the accuracy of weighing and stability of the solid compound.Dynamic Vapor Sorption (DVS) analysis.
Chemical Stability Ensures the compound does not degrade in the chosen vehicle.HPLC analysis of the formulation over time under storage conditions.

Most new chemical entities possess poor water solubility, which can present challenges for bioavailability during initial preclinical screening.[5][6] The selection of an appropriate formulation approach, based on these physicochemical properties, is critical for improving solubility-related absorption and bioavailability.[5]

Strategic Protocol Design: From Dose Range-Finding to Administration

The initial in vivo studies will focus on determining the MTD and identifying a preliminary therapeutic window. A dose range-finding study is a short-term experiment that serves this purpose.[1]

Dose Range-Finding (Dose Escalation) Study

Objective: To determine the acute toxicity and tolerability of (S)-1-(2-Fluorophenyl)propan-1-amine HCl and to establish a dose range for subsequent, more detailed studies.[1]

Animal Model: The choice of animal model is critical and should be based on the intended therapeutic target and metabolic similarity to humans, where known. Rodents, such as mice or rats, are commonly used for initial assessments.[2]

Methodology:

  • Group Allocation: Assign animals to several dose groups (e.g., 3-5 groups) and a vehicle control group. A common approach is to use a dose escalation factor, such as 2x or 3x, between groups to achieve broad coverage.[2]

  • Starting Dose Selection: The initial dose can be estimated from in vitro data (e.g., EC50 or IC50 values) or by using allometric scaling from data on similar compounds.[1]

  • Administration: Administer a single dose of the compound or vehicle to each animal.

  • Observation: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose).

  • Endpoint: The study endpoint is typically the observation of severe toxicity, which helps to define the MTD.[2]

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) to ensure humane care and compliance with federal regulations.[7][8][9]

Vehicle Selection and Dose Formulation

The choice of vehicle is critical for ensuring the stability and bioavailability of the test compound. For the hydrochloride salt of a compound, sterile water or saline are often suitable starting points. However, if solubility is limited, other excipients may be necessary.

Table 2: Common Vehicles for Preclinical Studies

VehicleRouteProperties and Considerations
Sterile Water for Injection Oral, IPIdeal for highly soluble compounds. Must be isotonic for injections.
0.9% Saline Oral, IPIsotonic and generally well-tolerated. A common choice for injections.
Phosphate-Buffered Saline (PBS) Oral, IPBuffered to a physiological pH, which can improve compound stability.
5% Dextrose in Water (D5W) Oral, IPProvides a slightly acidic environment which may aid solubility of some basic compounds.
0.5% Methylcellulose (MC) in Water OralA suspending agent for poorly soluble compounds. Forms a uniform suspension.
Polyethylene Glycol (PEG) 300/400 Oral, IPA cosolvent used to solubilize lipophilic compounds. Often diluted with water or saline.[6]

Protocol: Formulation Preparation (Example for a 10 mg/mL solution)

  • Calculation: Determine the total volume of formulation needed based on the number of animals and the highest dose volume. Add a slight excess to account for transfer losses.

  • Weighing: Accurately weigh the required amount of (S)-1-(2-Fluorophenyl)propan-1-amine HCl.

  • Dissolution: Gradually add the chosen vehicle to the compound while mixing (e.g., using a magnetic stirrer). Gentle warming or sonication may be used to aid dissolution if the compound is stable under these conditions.

  • pH Adjustment: If necessary, adjust the pH of the solution to improve solubility or stability.

  • Sterilization: For parenteral routes (e.g., IP injection), the final formulation must be sterile. This is typically achieved by filtration through a 0.22 µm syringe filter.

  • Storage: Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the intended period of use.

Administration Routes: Oral vs. Intraperitoneal

The choice of administration route depends on the compound's properties and the study's objectives. Oral gavage is a more physiologically relevant route for compounds intended for oral administration in humans, while intraperitoneal injection offers rapid absorption and high bioavailability.[10]

Protocol: Oral Gavage (Mouse/Rat) [11]

  • Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the procedure.

  • Gavage Needle Selection: Choose a gavage needle of the appropriate size for the animal. The tip should be smooth and rounded to prevent injury.[11]

  • Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[11]

  • Administration: Gently insert the needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass easily without resistance. Slowly administer the formulation.[11]

  • Post-Administration Monitoring: Observe the animal for any signs of distress or respiratory difficulty.[11]

Protocol: Intraperitoneal (IP) Injection (Mouse/Rat)

  • Animal Restraint: Restrain the animal to expose the abdomen.

  • Injection Site: Locate the injection site in the lower quadrant of the abdomen, off the midline to avoid the bladder and major blood vessels.

  • Needle Insertion: Insert a new, sterile needle at a shallow angle (approximately 15-20 degrees).

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated.

  • Injection: Slowly inject the formulation into the peritoneal cavity.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse reactions.

While IP injection is a common laboratory technique, it can be unreliable as the substance may be inadvertently injected into the gut or other abdominal tissues.[12]

Visualization of Experimental Workflow

A clear workflow is essential for the systematic evaluation of a novel compound.

experimental_workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vivo Screening cluster_2 Phase 3: Definitive Studies compound_char Physicochemical Characterization formulation_dev Formulation Development compound_char->formulation_dev Solubility, Stability dose_range Dose Range-Finding (MTD Determination) formulation_dev->dose_range Test Article route_selection Route Selection (PO vs. IP) dose_range->route_selection Tolerability Data pk_pd_studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies route_selection->pk_pd_studies efficacy_studies Efficacy Studies pk_pd_studies->efficacy_studies Dose-Response tox_studies Toxicology Studies pk_pd_studies->tox_studies Exposure Data

Caption: High-level experimental workflow for preclinical evaluation.

Post-Administration Monitoring and Humane Endpoints

Vigilant monitoring of animals post-administration is a critical component of any in vivo study and is mandated by IACUC guidelines.[7][13] This ensures animal welfare and the integrity of the scientific data.

Table 3: Comprehensive Monitoring Plan

ParameterFrequencyObservationsAction/Endpoint
Clinical Signs Frequent intervals initially (e.g., 30 min, 1, 2, 4h), then daily.Changes in posture, activity, breathing, grooming, and presence of tremors or convulsions.Record observations. Consult veterinarian for unexpected signs. Implement humane endpoints if severe distress is observed.
Body Weight Daily for the first week, then weekly.Significant weight loss (>15-20% of baseline) is a key indicator of toxicity.Increase monitoring frequency. Provide supportive care if appropriate. Consider endpoint criteria.
Food and Water Intake Daily observation.Reduction in consumption can indicate poor health.Quantify intake if a significant reduction is observed.
Injection/Gavage Site Daily for 3 days post-administration.Signs of inflammation, irritation, or injury.Record and report to veterinary staff.
Behavioral Assessment As required by the study protocol.For CNS-active compounds, specific behavioral tests (e.g., open field, rotarod) may be included.[14][15]Quantify behavioral changes relative to the control group.

Humane Endpoints: It is imperative to establish clear humane endpoints before the study begins to minimize animal pain and distress.[8] These are criteria that, when met, require the euthanasia of the animal. Examples include excessive weight loss, inability to access food or water, severe respiratory distress, or persistent seizures.

Conclusion: A Pathway to Rigorous Preclinical Data

The protocols and guidelines presented here provide a comprehensive framework for establishing the dosage and administration of (S)-1-(2-Fluorophenyl)propan-1-amine HCl in preclinical animal studies. By adhering to a systematic and scientifically rigorous approach, researchers can generate the high-quality data necessary to understand the compound's in vivo profile. This includes careful consideration of its physicochemical properties, the selection of appropriate vehicles and administration routes, and a commitment to ethical and humane animal use in accordance with IACUC regulations. The successful execution of these foundational studies is a critical step in the journey of a novel compound from the laboratory to the clinic.

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Method

Application Notes &amp; Protocols: Synthesis of Functional Derivatives from (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

Abstract (S)-1-(2-Fluorophenyl)propan-1-amine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The presence of the fluorine atom can...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-(2-Fluorophenyl)propan-1-amine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chiral amine center is critical for stereospecific interactions with biological targets.[1] This guide provides detailed protocols for the synthesis of key amide and secondary amine derivatives from its hydrochloride salt. We delve into the mechanistic rationale behind common synthetic transformations, including N-acylation and reductive amination, offering step-by-step procedures, data interpretation, and methods for ensuring stereochemical integrity. This document is intended for researchers, scientists, and professionals in drug discovery and development.

Introduction: The Strategic Importance of (S)-1-(2-Fluorophenyl)propan-1-amine

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, as stereochemistry is often paramount to a drug's efficacy and safety.[1] Chiral amines, in particular, are prevalent scaffolds in a vast number of commercial drugs. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride serves as a readily available and versatile starting material. Its primary amine functional group is a prime target for chemical modification, allowing for the construction of a diverse library of derivatives.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa.[1][2][3] This guide focuses on two fundamental and high-utility derivatization pathways:

  • N-Acylation: To form stable amide bonds, a ubiquitous functional group in pharmaceuticals.

  • Reductive Amination: A highly efficient one-pot method to generate secondary amines, crucial for building complex molecular architectures.[4][5]

Handling the Starting Material: (S)-1-(2-Fluorophenyl)propan-1-amine HCl

It is critical to recognize that the starting material is a hydrochloride salt. In this form, the amine is protonated (R-NH₃⁺Cl⁻) and is not nucleophilic. For most reactions, the free amine (R-NH₂) must be generated either in situ or in a separate preparatory step. This is typically achieved by the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl. The choice of base is crucial to avoid side reactions.

Synthetic Strategies: An Overview

The primary amine of (S)-1-(2-Fluorophenyl)propan-1-amine is a versatile handle for a variety of synthetic transformations. The diagram below illustrates the two key pathways detailed in this guide.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Derivative Classes start_mat (S)-1-(2-Fluorophenyl)propan-1-amine HCl acylation N-Acylation start_mat->acylation  Acyl Chloride (R-COCl)  or Carboxylic Acid + Coupling Agent  + Base (e.g., TEA) reductive_amination Reductive Amination start_mat->reductive_amination  Aldehyde/Ketone (R'-CHO)  + Reducing Agent  (e.g., NaBH(OAc)₃) amide Amide Derivatives (e.g., N-Acetamide) acylation->amide sec_amine Secondary Amine Derivatives (e.g., N-Alkylated) reductive_amination->sec_amine

Caption: Key synthetic pathways from the parent amine.

Detailed Experimental Protocols

Protocol 1: N-Acylation to Synthesize (S)-N-(1-(2-Fluorophenyl)propyl)acetamide

This protocol describes the formation of an amide bond using an acyl chloride. The reaction is robust and typically proceeds to high yield.

Principle: The free amine, generated in situ by triethylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The subsequent loss of a chloride ion and a proton yields the stable amide product.

Quantitative Data Summary:

Reagent Molar Eq. MW ( g/mol ) Amount (for 1 mmol scale)
(S)-1-(2-Fluorophenyl)propan-1-amine HCl 1.0 191.66 191.7 mg
Acetyl Chloride 1.1 78.50 68 µL (d=1.104)
Triethylamine (TEA) 2.2 101.19 306 µL (d=0.726)

| Dichloromethane (DCM), anhydrous | - | - | 10 mL |

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The initial 1.1 eq of TEA neutralizes the HCl salt, and the second 1.1 eq scavenges the HCl generated during the acylation.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure amide product.

Expected Product Characterization:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃): Expect characteristic signals for the acetyl methyl group (singlet, ~2.0 ppm), the propan-1-amine backbone, and the aromatic protons.

  • MS (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the product's molecular weight (C₁₁H₁₄FNO, MW = 195.23).

Protocol 2: Reductive Amination to Synthesize an N-Alkylated Derivative

Reductive amination is a powerful, one-pot procedure for forming C-N bonds.[4] It involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the amine.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over ketones/aldehydes, and does not require acidic conditions.[4]

Principle: The amine condenses with an aldehyde (e.g., benzaldehyde) to form an iminium ion intermediate. This intermediate is then selectively reduced by the hydride reagent to yield the secondary amine. The reaction is driven to completion by the irreversible reduction step.

Quantitative Data Summary:

Reagent Molar Eq. MW ( g/mol ) Amount (for 1 mmol scale)
(S)-1-(2-Fluorophenyl)propan-1-amine HCl 1.0 191.66 191.7 mg
Benzaldehyde 1.1 106.12 112 µL (d=1.044)
Triethylamine (TEA) 1.1 101.19 153 µL (d=0.726)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 1.5 211.94 318 mg

| 1,2-Dichloroethane (DCE), anhydrous | - | - | 10 mL |

Step-by-Step Methodology:

Sources

Application

Application Notes &amp; Protocols: A Guide to the Safe Handling of Fluorinated Amines

Abstract: The incorporation of fluorine into amine structures fundamentally alters their physicochemical properties, leading to widespread use in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This modif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of fluorine into amine structures fundamentally alters their physicochemical properties, leading to widespread use in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This modification, however, introduces specific and significant laboratory hazards that demand rigorous safety protocols. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe handling of fluorinated amines, grounded in the principles of hazard identification, risk assessment, and procedural control.

The Dichotomy of Fluorine: Enhanced Functionality and Heightened Risk

The strategic introduction of fluorine atoms into amine-containing molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity can lower the basicity (pKa) of nearby amine groups, which can improve metabolic stability and oral bioavailability.[4][5] This has led to the development of numerous successful drugs. However, the very properties that make these compounds valuable also present unique safety challenges.[1] Many fluorinating agents are highly reactive and toxic, and the resulting fluorinated amines can possess complex hazard profiles, including corrosivity, potential toxicity, and environmental persistence.[1][6][7] A foundational understanding of these risks is the first step toward safe laboratory practice.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any laboratory work commences, a thorough and substance-specific risk assessment is mandatory.[1][8][9] This process begins with a comprehensive review of the Safety Data Sheet (SDS) for each specific fluorinated amine and any associated reagents.[8][10][11]

Key Hazards Associated with Fluorinated Amines:

  • Corrosivity and Irritation: Like many amines, fluorinated analogues can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][12][13]

  • Toxicity: The toxicity of fluorinated amines can vary widely. Some may be harmful if inhaled, swallowed, or absorbed through the skin.[12] Metabolism of certain fluorinated compounds can potentially release toxic byproducts, such as fluoroacetic acid.[4][14]

  • Reactivity: The C-F bond is strong, but the overall molecule can be highly reactive. Some fluorinated amines may react vigorously with incompatible materials like strong oxidizing agents, acids, or bases.[1]

  • Thermal Decomposition: Heating fluorinated amines can lead to decomposition, releasing highly toxic and corrosive fumes, including hydrogen fluoride (HF) and nitrogen oxides.[15][16]

  • Environmental Persistence: Certain classes of organofluorine compounds, particularly per- and polyfluoroalkyl substances (PFAS), are known for their extreme persistence in the environment, earning them the name "forever chemicals."[6][17] Proper disposal is therefore a critical environmental and safety concern.

Table 1: Hazard Profile of Representative Fluorinated Compounds

Compound NameCAS NumberKey Hazards
2,2,2-Trifluoroethylamine 75-46-7Harmful if swallowed, in contact with skin, or if inhaled.[12] Causes serious eye and skin irritation.[12] Flammable liquid and vapor.[15]
Diethylaminosulfur Trifluoride (DAST) 38078-09-0Corrosive, flammable, can be explosive upon heating.[1] Reacts violently with water. Highly toxic.
N-Fluorobenzenesulfonimide (NFSI) 133745-75-2Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Strong oxidizer.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with robust engineering controls and supplemented by appropriate PPE. Engineering controls are the primary means of reducing exposure.[11]

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All work with volatile fluorinated amines, or any procedure that could generate aerosols or dust, must be performed in a properly functioning chemical fume hood.[1][12][15] This is the most critical engineering control for minimizing inhalation exposure.

  • Glove Box: For particularly hazardous, moisture-sensitive, or oxygen-sensitive fluorinated compounds, use of a glove box with an inert atmosphere is strongly recommended.[1]

  • Ventilation: The laboratory must have adequate general ventilation to ensure safe air quality.[18][19]

  • Emergency Equipment: Safety showers and eyewash stations must be unobstructed and readily available in the immediate work area.[20][21]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a crucial barrier between the researcher and the chemical.

  • Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[22] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[1][22]

  • Hand Protection: Glove selection must be based on the specific compound and solvent being used. Consult the glove manufacturer's compatibility chart.[1][15] For highly corrosive or readily absorbed compounds, wearing two pairs of nitrile or neoprene gloves (double-gloving) is recommended.[1][22] Always inspect gloves for damage before use and remove them carefully to avoid skin contamination.[15]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned at all times.[1][22] For larger-scale work or when handling highly corrosive materials, a chemical-resistant apron is necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a properly fitted NIOSH-approved respirator is required.[1][8][22] The type of respirator and cartridge must be selected based on the specific hazards and a formal respiratory protection program.

Protocols for Safe Handling and Experimental Workflows

Adherence to established Standard Operating Procedures (SOPs) is critical for minimizing risk.

General Handling Principles
  • Work Area: Designate a specific area within the fume hood for handling fluorinated amines.

  • Avoid Working Alone: Never work with highly hazardous fluorinated compounds when alone in the laboratory.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[12][18][21] Always wash hands thoroughly with soap and water after handling these chemicals, even if gloves were worn.[18][19]

  • Containment: Keep containers securely sealed when not in use.[15][18][19] Transport chemicals in secondary containment.

Visualized Workflow for Safe Handling

The following diagram outlines the critical steps for safely conducting an experiment with a fluorinated amine.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (in Fume Hood) cluster_post 3. Post-Experiment Phase prep1 Review SDS & Conduct Risk Assessment prep2 Prepare & Inspect All Required PPE prep1->prep2 prep3 Verify Fume Hood & Emergency Equipment prep2->prep3 exec1 Weigh/Measure Chemical with Care prep3->exec1 exec2 Set Up Reaction Apparatus (Grounding if needed) exec1->exec2 exec3 Perform Reaction (Controlled Addition) exec2->exec3 exec4 Quench Reaction Cautiously (Monitor Temperature) exec3->exec4 exec5 Perform Workup & Purification exec4->exec5 post1 Decontaminate Glassware & Work Area exec5->post1 post2 Segregate & Label All Hazardous Waste post1->post2 post3 Store Waste in Designated Satellite Accumulation Area post2->post3

Caption: Logical workflow for handling fluorinated amines.

Step-by-Step Protocol: Quenching a Reaction Containing DAST

Causality: Quenching reactive fluorinating agents like Diethylaminosulfur Trifluoride (DAST) can be highly exothermic and release hazardous gases. This protocol is designed to control the reaction rate and temperature to prevent a runaway reaction.[1]

  • Preparation: Ensure the primary reaction is complete via a suitable analytical method (e.g., TLC, LC-MS). Prepare a separate flask with a suitable quenching agent (e.g., saturated sodium bicarbonate solution) and a stir bar.

  • Cooling: Cool both the reaction mixture and the quenching solution to 0 °C in an ice-water bath within the fume hood.

  • Slow Addition: Using an addition funnel, add the reaction mixture dropwise to the vigorously stirred quenching solution. Caution: This process is exothermic and will release gases. Maintain a slow addition rate to keep the internal temperature below 20 °C.

  • Stirring: After the addition is complete, allow the mixture to slowly warm to room temperature while stirring for at least one hour to ensure the complete neutralization of any unreacted DAST.

  • Workup: Proceed with the standard aqueous workup.

Storage and Waste Management

Proper storage and disposal are crucial for laboratory safety and environmental compliance.

  • Storage: Store fluorinated amines in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][9][19] Ensure containers are tightly sealed and clearly labeled.[8]

  • Waste Segregation: Under no circumstances should fluorinated amine waste be disposed of down the sink.[23] It must be collected as hazardous waste. Crucially, halogenated organic waste must be segregated from non-halogenated waste streams, as disposal methods differ significantly.[23]

  • Waste Containers: Use designated, sealed, and clearly labeled "Halogenated Organic Waste" containers.[19][23] Do not overfill containers.

  • Decontamination: Glassware that has come into contact with fluorinated amines must be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., acetone). This initial rinsate must be collected and disposed of as halogenated organic waste.[23]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[23]

Emergency Procedures: Be Prepared

Immediate and correct response to an emergency can significantly mitigate harm.

Table 2: Emergency Response Protocols

Incident TypeImmediate Action
Skin Contact Immediately go to the nearest safety shower or faucet. Flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18][21][24] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[12][18][24] Remove contact lenses if possible without delaying the rinse. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[12][18][25] If they show any signs of respiratory distress, call for emergency medical assistance.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[15][19] Seek immediate medical attention.
Small Spill (<100 mL) Alert others in the area.[1][23] Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand).[1][23] Collect the material into a sealed, labeled container for disposal as hazardous waste.[23]
Large Spill (>100 mL) Evacuate the immediate area. Alert laboratory personnel and notify your institution's emergency responders and EHS office.[21][23]

Conclusion

Fluorinated amines are powerful tools in modern chemistry, but they demand respect and careful handling. A robust safety culture, built upon a thorough understanding of the hazards, diligent risk assessment, consistent use of engineering controls and PPE, and strict adherence to established protocols, is non-negotiable. By internalizing these principles, researchers can harness the benefits of fluorinated amines while ensuring the safety of themselves, their colleagues, and the environment.

References

  • Safety and handling of fluorin
  • 2,2,2-Trifluoroethylamine hydrochloride - Product Inform
  • 2,2,2-Trifluoroethylamine hydrochloride - Safety D
  • 2,2,2-Trifluoroethylamine Hydrochloride - SAFETY DATA SHEET. Tokyo Chemical Industry Co., Ltd.
  • Proper Disposal of 2-(4-fluorophenyl)
  • Personal protective equipment for handling 3-Fluorofluoren-9-one. Benchchem.
  • Synthesis of Fluorinated Amines: A Personal Account.
  • What are the Health and Safety Guidelines for Using Amines?
  • SAFETY DATA SHEET - 2,2,2-Trifluoroethylamine. Fisher Scientific.
  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • PFAS - Wikipedia. Wikipedia.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • SAFETY DATA SHEET - 2,2,2-Trifluoroethylamine. Thermo Fisher Scientific.
  • Fluorine - Safety Sheet. Princeton University.
  • Worker Exposures to Volatile Amines.
  • HAZARD SUMMARY - FLUORINE. NJ Department of Health.
  • FLUORINE - CAMEO Chemicals. NOAA.
  • Metabolism and Toxicity of Fluorine Compounds.
  • Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review.
  • Hazardous Chemical Exposures - First Aid. Princeton University.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention (NIOSH).
  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • Chemical Hazards and Toxic Substances - Overview.
  • LCSS: FLUORINE.
  • Current Review of Increasing Animal Health Threat of Per- and Polyfluoroalkyl Substances (PFAS): Harms, Limitations, and Alternatives to Manage Their Toxicity.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chiral synthesis. We provide in-depth troubleshooting advice and answer frequently asked questions based on established expertise and validated protocols. Our goal is to empower you to optimize your reaction yield, improve enantiomeric purity, and overcome common experimental hurdles.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions. The most versatile and widely adopted method for this synthesis is the Asymmetric Reductive Amination (ARA) of 2-fluorophenylacetone.[1][2][3] Our troubleshooting focuses on this pathway.

Issue 1: Low Overall Yield of the Final Hydrochloride Salt

A low yield can be attributed to inefficiencies at multiple stages of the process. A systematic diagnosis is crucial for identifying the root cause.

Potential Cause A: Incomplete Imine Formation The condensation of 2-fluorophenylacetone with an amine source to form the corresponding imine is an equilibrium-limited reaction.[4] Failure to drive this equilibrium forward results in a significant amount of unreacted ketone, which will not convert to the desired amine.

  • Recommended Solutions:

    • Water Removal: The formation of an imine releases one equivalent of water. Employ a Dean-Stark apparatus or add a chemical drying agent (e.g., anhydrous MgSO₄ or molecular sieves) to the reaction mixture to sequester water and shift the equilibrium toward the imine product.[4]

    • pH Optimization: The rate of imine formation is pH-dependent. For ammonia or ammonium salts, a slightly acidic pH (around 5-6) is often optimal to facilitate protonation of the ketone's carbonyl group without excessively protonating the amine nucleophile.[5] Buffer the reaction if necessary.

    • Increase Concentration: Running the reaction at a higher concentration can also favor the bimolecular condensation reaction.

Potential Cause B: Inefficient or Competing Reduction The reduction step is where chirality is set and is often the most critical phase. Poor efficiency here directly impacts yield.

  • Recommended Solutions:

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Rh, Ru complexes) is not poisoned.[4] Substrates containing sulfur or other coordinating groups can deactivate the catalyst. Perform a catalyst activity check with a standard substrate if in doubt.

    • Choice of Reducing Agent: A primary side reaction is the reduction of the starting ketone to 1-(2-fluorophenyl)propan-2-ol.[5] If this is observed (via GC-MS or NMR), switch to a more chemoselective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often more selective for the iminium ion over the ketone compared to sodium borohydride (NaBH₄).[5]

    • Hydrogen Pressure & Temperature: For asymmetric hydrogenation, these parameters are critical. Insufficient hydrogen pressure can lead to a slow or stalled reaction. Conversely, excessively high temperatures can reduce enantioselectivity. Optimization is key; start with reported literature conditions and adjust systematically.

Potential Cause C: Product Loss During Workup and Isolation The amine product can be lost during aqueous extractions if the pH is not carefully controlled. The final salt precipitation may also be incomplete.

  • Recommended Solutions:

    • pH Control During Extraction: Before extracting with an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine hydrochloride and ensure it partitions into the organic phase as the free base.

    • Salting Out: To minimize the product's solubility in the aqueous layer, saturate the aqueous phase with NaCl (brine) during extraction.[6]

    • Salt Formation & Precipitation: Convert the purified free amine to its hydrochloride salt by introducing anhydrous HCl (either as a gas or a solution in a non-polar solvent like diethyl ether or isopropanol) in a dry, non-protic solvent. Incomplete precipitation can occur if the solvent is too polar. Traces of water can also hinder crystallization.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, GC, NMR) start->check_reaction unreacted_ketone High % of Unreacted 2-Fluorophenylacetone? check_reaction->unreacted_ketone alcohol_side_product Significant % of 1-(2-fluorophenyl)propan-2-ol? complex_mixture Complex Mixture of Byproducts? clean_crude Crude Product is Clean but Final Yield is Low unreacted_ketone->alcohol_side_product No solve_imine Optimize Imine Formation: 1. Remove Water (Dean-Stark) 2. Adjust pH (5-6) 3. Increase Concentration unreacted_ketone->solve_imine Yes alcohol_side_product->complex_mixture No solve_reduction Improve Reduction Step: 1. Use Chemoselective Reductant (NaBH₃CN) 2. Check Catalyst Activity 3. Optimize H₂ Pressure/Temp alcohol_side_product->solve_reduction Yes complex_mixture->clean_crude No solve_conditions Re-evaluate Reaction Conditions: 1. Lower Temperature 2. Check for Air/Moisture Contamination 3. Screen Alternative Catalysts complex_mixture->solve_conditions Yes solve_workup Optimize Workup & Isolation: 1. Ensure pH > 10 for Extraction 2. Use Brine ('Salting Out') 3. Optimize Solvent for HCl Salt Precipitation clean_crude->solve_workup

Caption: Diagnostic workflow for troubleshooting low product yield.

Issue 2: Poor Enantioselectivity (Low % e.e.)

Achieving high enantiomeric excess (e.e.) is the primary goal of this asymmetric synthesis. Low e.e. indicates a flaw in the stereochemical control of the reaction.

Potential Cause A: Suboptimal Chiral Catalyst or Ligand The choice of catalyst is paramount. Not all chiral ligands perform equally well for all substrates.[7]

  • Recommended Solutions:

    • Catalyst Screening: The most effective solution is to screen a panel of chiral catalysts. For reductive aminations, catalysts based on Ruthenium (e.g., Ru(OAc)₂((S)-BINAP)) and Iridium are well-established and commercially available.[8] Rhodium-based catalysts are also highly effective.[9]

    • Ligand Purity: Ensure the chiral ligand used to generate the catalyst is of high enantiomeric purity. Even small amounts of the opposite enantiomer can diminish the final product's e.e.

    • Substrate-Catalyst Mismatch: Some catalysts are highly sensitive to the steric and electronic properties of the substrate. Consult literature for catalysts proven to be effective for aryl-alkyl ketones.

Potential Cause B: Inappropriate Reaction Conditions Temperature, pressure, and solvent can all influence the stereochemical outcome of the reduction.

  • Recommended Solutions:

    • Lower the Temperature: Asymmetric reactions often exhibit higher selectivity at lower temperatures. This can slow the reaction rate but enhances the energy difference between the diastereomeric transition states, leading to higher e.e.

    • Optimize Hydrogen Pressure: For catalytic hydrogenations, pressure can affect the kinetics and, in some cases, the enantioselectivity. A pressure optimization study (e.g., from 1 to 20 bar) is recommended.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane, THF).

Catalyst System Typical Metal Center Advantages Considerations
BINAP Ligands Ru, RhBroad substrate scope, high enantioselectivity, well-documented.[8]Can be expensive; sensitive to air and moisture.
Josiphos Ligands Ir, RhHighly efficient, often require lower catalyst loading.Performance can be substrate-dependent.
Chiral Phosphoric Acids (Organocatalyst)Metal-free, avoids heavy metal contamination.May require specific conditions for imine formation/reduction.
Transaminases (Biocatalyst)Extremely high selectivity (>99% e.e.), green chemistry.[10][11]Limited to specific substrate structures, requires biochemical setup.

Table 1: Comparison of common catalyst systems for asymmetric reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and overall synthetic strategy? The most direct and reliable route is the one-pot Asymmetric Reductive Amination (ARA) of 2-fluorophenylacetone.[3][12] This strategy combines imine formation and asymmetric reduction into a single step, which avoids the isolation of the often-unstable imine intermediate.[4]

General Experimental Workflow for Asymmetric Reductive Amination

G cluster_0 Reaction Phase cluster_1 Purification Phase A Charge Reactor with: - 2-Fluorophenylacetone - Amine Source (e.g., NH₄OAc) - Chiral Catalyst - Solvent (e.g., MeOH) B Stir under inert atmosphere. Optionally add dehydrating agent. (e.g., 30-60 min at RT) A->B C Introduce Reducing Agent: - Pressurize with H₂ gas - Stir at defined Temp/Pressure (e.g., 10 bar H₂, 40°C, 12-24h) B->C D Quench reaction, filter catalyst. Perform aqueous extraction (adjust to pH > 10). C->D E Dissolve free amine in dry solvent. Add anhydrous HCl solution (e.g., HCl in IPA). D->E F Filter the precipitated solid. Wash with cold solvent. Dry under vacuum. E->F

Caption: General experimental workflow for the synthesis.

Q2: Which reducing agents are suitable for this reaction? The choice depends on whether you are performing a one-pot reaction or reducing an isolated imine, and whether you are using a catalytic or stoichiometric method.

Reducing Agent Method Pros Cons
H₂ Gas with Chiral Catalyst Catalytic HydrogenationHigh atom economy, excellent enantioselectivity with right catalyst.[7]Requires specialized high-pressure equipment; catalyst can be expensive and sensitive.
Sodium Borohydride (NaBH₄) StoichiometricInexpensive, easy to handle, effective for pre-formed imines.Can reduce the starting ketone, leading to alcohol byproduct; less selective in one-pot setups.[5]
Sodium Cyanoborohydride (NaBH₃CN) StoichiometricHighly selective for imines/iminium ions over ketones.[5]Toxic (cyanide byproduct potential); requires careful handling and acidic pH.
Formic Acid / Formates Transfer HydrogenationAvoids high-pressure H₂ gas; often used with Ru/Ir catalysts.May require higher temperatures; stoichiometry needs optimization.

Table 2: Comparison of common reducing agents for reductive amination.

Q3: How do I properly form and isolate the final hydrochloride salt? The hydrochloride salt is typically more stable, crystalline, and easier to handle than the free amine. Proper procedure is critical for purity and yield.

  • Step-by-Step Protocol:

    • Ensure a Dry Amine Solution: After workup and purification (e.g., distillation or chromatography), ensure the resulting free amine is dissolved in a completely anhydrous, non-protic solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate). Water will interfere with crystallization.

    • Prepare HCl Solution: Use a commercially available solution of anhydrous HCl in a suitable solvent, such as 2-propanol or diethyl ether. Alternatively, HCl gas can be carefully bubbled through the amine solution.

    • Slow Addition at Low Temperature: Cool the amine solution in an ice bath (0-5 °C). Slowly add the HCl solution dropwise with vigorous stirring. The product should begin to precipitate as a white solid. Adding the acid too quickly can trap impurities.

    • Complete Crystallization: After addition is complete, continue stirring the slurry in the cold for at least one hour to maximize precipitation.

    • Isolation and Drying: Isolate the solid by vacuum filtration. Wash the filter cake with a small amount of cold, fresh solvent to remove any residual impurities. Dry the product thoroughly under high vacuum.

Q4: Are there any "green" or biocatalytic alternatives for this synthesis? Yes, biocatalysis, particularly using transaminase (TA) enzymes, is an excellent alternative that offers exceptional enantioselectivity and operates under environmentally benign aqueous conditions.[13]

  • How it Works: A transaminase enzyme catalyzes the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate (2-fluorophenylacetone), directly producing the chiral amine.[10]

  • Advantages:

    • Extremely high enantioselectivity (often >99.5% e.e.).[11]

    • Mild reaction conditions (room temperature, neutral pH).

    • Environmentally friendly (aqueous solvent, biodegradable catalyst).

  • Considerations: Requires screening for a suitable enzyme that accepts the specific substrate and may require process optimization for cofactor regeneration.[13]

References

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr040654+]
  • Recent advances in catalytic asymmetric synthesis. Frontiers. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1408861/full]
  • Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/cc/c0cc02092a]
  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8133596/]
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11294245/]
  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF. [URL: https://www.researchgate.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc02581c]
  • Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [URL: https://www.researchgate.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [URL: https://jocpr.com/index.php/jocpr/article/view/1005]
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5446864/]
  • Minimizing side reactions in 2-Fluoroamphetamine synthesis. Benchchem. [URL: https://www.benchchem.com/blog/minimizing-side-reactions-in-2-fluoroamphetamine-synthesis-a-troubleshooting-guide]
  • common side products in the synthesis of "3-(3-Chloro-4-fluorophenyl)propanal". Benchchem. [URL: https://www.benchchem.com/blog/common-side-products-in-the-synthesis-of-3-3-chloro-4-fluorophenyl-propanal]
  • 1-(2-Fluorophenyl)propan-1-aMine hydrochloride | CAS No.1168139-44-3 Synthetic Routes. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53484715]
  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol070714f]
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [URL: https://www.reddit.
  • Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. Benchchem. [URL: https://www.benchchem.
  • Asymmetric Reductive Amination. University of Liverpool. [URL: https://pcwww.liv.ac.uk/~jxiao/teaching/chem480/480_RA.pdf]
  • Asymmetric reductive amination. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24158490/]
  • (1s)-1-(2-chloro-6-fluorophenyl)propan-1-amine hydrochloride. ChemUniverse. [URL: https://www.chemuniverse.com/product/Q11623]
  • (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Seedion. [URL: https://www.seedion.com/product/S848388.html]
  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob01934a]
  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ob/d0ob01934a]
  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Publications. [URL: https://pubs.acs.org/doi/10.
  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c01061]

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Optimization

Technical Support Center: Purification of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Welcome to the Technical Support Center for the purification of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the unique challenges encountered during the purification of this chiral amine hydrochloride.

Introduction

(S)-1-(2-Fluorophenyl)propan-1-amine is a valuable chiral building block in the synthesis of pharmaceuticals, particularly for central nervous system agents.[1] Its hydrochloride salt form is often preferred for its stability and ease of handling. However, achieving high enantiomeric and chemical purity of this compound can be challenging. This guide provides a structured approach to troubleshoot and overcome common purification hurdles.

Core Purification Challenges

The primary challenges in purifying (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride revolve around two key areas:

  • Enantiomeric Purity: Separating the desired (S)-enantiomer from its (R)-enantiomer.

  • Chemical Purity: Removing process-related impurities, such as starting materials, by-products, and residual solvents.

This guide will address both of these aspects through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of 1-(2-Fluorophenyl)propan-1-amine?

The most prevalent method for chiral resolution of amines is through the formation of diastereomeric salts using a chiral resolving agent.[2] This process leverages the different physical properties, such as solubility, of the resulting diastereomeric salts to facilitate their separation by crystallization.[2][3]

Commonly used chiral resolving agents for amines include:

  • (+)-Tartaric acid

  • (-)-Dibenzoyltartaric acid

  • (+)-Mandelic acid

  • (-)-Camphorsulfonic acid

Q2: Why is the hydrochloride salt form used?

Converting the chiral amine to its hydrochloride salt can offer several advantages. It often improves the crystalline nature of the compound, making it easier to handle and purify by crystallization. Additionally, the salt form can enhance the stability of the amine.

Q3: What analytical techniques are best suited for determining the enantiomeric purity of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride?

Chiral High-Performance Liquid Chromatography (HPLC) is the primary and most accurate technique for determining enantiomeric purity.[4] Chiral Gas Chromatography (GC) can also be used. While measurement of optical rotation is a quick method, it is generally less accurate than chromatographic techniques.[4] The presence of the fluorine atom also allows for the use of 19F NMR with chiral discriminating agents for rapid analysis.[5][6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

Issue 1: Poor or Incomplete Diastereomeric Salt Crystallization

Question: I've formed the diastereomeric salt with a chiral acid, but I'm getting low yield or no crystallization. What could be the problem?

Answer: This is a common challenge in classical resolution. The success of diastereomeric crystallization is highly dependent on the solubility difference between the two diastereomers, which can be difficult to predict.[2] Here’s a systematic approach to troubleshoot this issue:

Root Causes & Solutions

Potential Cause Explanation Recommended Action
Inappropriate Solvent System The solubility of both diastereomeric salts is too high or too low in the chosen solvent.Screen a variety of solvents with different polarities (e.g., alcohols like ethanol or isopropanol, ketones like acetone, esters like ethyl acetate, and their mixtures with water).
Suboptimal Temperature Profile The cooling rate is too fast, leading to co-precipitation or oiling out instead of selective crystallization.Implement a controlled cooling profile. A slower cooling rate allows for the selective nucleation and growth of the less soluble diastereomer's crystals.
Incorrect Stoichiometry The molar ratio of the chiral resolving agent to the racemic amine is not optimal.While a 1:1 ratio is a common starting point, experiment with varying the stoichiometry. Sometimes using a sub-stoichiometric amount of the resolving agent can be more effective.
Presence of Impurities Process-related impurities can inhibit crystallization or act as templates for the undesired diastereomer.Ensure the starting racemic amine is of sufficient purity. A preliminary purification step, such as distillation or flash chromatography of the free base, may be necessary.
Experimental Protocol: Diastereomeric Salt Crystallization Screening
  • Small-Scale Screening: In parallel vials, dissolve a small amount of the racemic amine and the chiral resolving agent in a range of solvent systems.

  • Solubility Assessment: Observe the solubility at room temperature and upon gentle heating.

  • Induce Crystallization: Allow the clear solutions to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. If no crystals form, try techniques like scratching the inside of the vial or adding a seed crystal.

  • Analysis: Isolate any resulting crystals by filtration and analyze the enantiomeric excess (ee) of the liberated amine by chiral HPLC.

Issue 2: Low Enantiomeric Purity After Crystallization and Salt Break

Question: I've successfully crystallized the diastereomeric salt, but after converting it back to the hydrochloride salt, the enantiomeric purity is lower than expected. What went wrong?

Answer: This indicates that either the initial diastereomeric crystallization was not efficient, or racemization occurred during the salt break procedure.

Troubleshooting Workflow

start Low Enantiomeric Purity check_diastereomer Analyze Diastereomeric Purity of Crystals start->check_diastereomer high_dp Diastereomeric Purity is High check_diastereomer->high_dp >98% low_dp Diastereomeric Purity is Low check_diastereomer->low_dp <98% check_salt_break Investigate Salt Break Conditions high_dp->check_salt_break recrystallize Recrystallize Diastereomeric Salt low_dp->recrystallize harsh_conditions Harsh Conditions (High Temp/pH) check_salt_break->harsh_conditions Yes mild_conditions Mild Conditions check_salt_break->mild_conditions No optimize_salt_break Optimize Salt Break Protocol harsh_conditions->optimize_salt_break final_product High Purity Product mild_conditions->final_product recrystallize->start optimize_salt_break->final_product

Caption: Troubleshooting workflow for low enantiomeric purity.

Root Causes & Solutions

Potential Cause Explanation Recommended Action
Inefficient Diastereomeric Separation The solubility difference between the two diastereomers may not be large enough for a single crystallization to achieve high purity.Perform a recrystallization of the diastereomeric salt. This can significantly enhance the diastereomeric purity.
Racemization During Salt Break The conditions used to liberate the free amine from the diastereomeric salt (e.g., strong base, high temperature) can cause racemization at the chiral center.Use milder conditions for the salt break. A weaker base (e.g., sodium bicarbonate) at lower temperatures is preferable.
Incomplete Conversion to Hydrochloride If using aqueous HCl for precipitation, a two-phase system can form, leading to incomplete conversion and potential loss of product.Use ethereal or isopropanolic HCl for precipitation. This ensures a homogeneous system and efficient precipitation of the hydrochloride salt.[3]
Issue 3: Presence of Chemical Impurities in the Final Product

Question: My final (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride product shows impurities in the NMR/LC-MS analysis. How can I remove them?

Answer: The presence of chemical impurities can stem from the initial synthesis of the racemic amine or from the resolution process itself.

Common Impurities and Removal Strategies

Impurity Type Potential Source Purification Strategy
Unreacted Starting Materials Incomplete reaction during the synthesis of the racemic amine.Purify the racemic free base before resolution. Techniques like distillation or flash column chromatography can be effective.
Synthesis By-products Side reactions occurring during the synthesis.Identify the by-product structure. This will help in devising a suitable purification strategy, such as an acid-base extraction to remove neutral or acidic impurities.
Residual Chiral Resolving Agent Incomplete removal of the chiral acid during the salt break and extraction steps.Perform additional aqueous washes of the organic layer containing the free amine before converting it to the hydrochloride salt.
Residual Solvents Solvents used in the crystallization and extraction steps.Dry the final product under high vacuum. If the solvent is high-boiling, a recrystallization from a different solvent system may be necessary.
General Purification Workflow

start Crude Racemic Amine purify_free_base Purify Free Base (Distillation/Chromatography) start->purify_free_base resolution Diastereomeric Salt Resolution purify_free_base->resolution salt_break Salt Break (Mild Base, Extraction) resolution->salt_break hcl_formation Hydrochloride Salt Formation (Anhydrous HCl) salt_break->hcl_formation final_cryst Final Recrystallization hcl_formation->final_cryst final_product Pure (S)-Amine HCl final_cryst->final_product

Sources

Troubleshooting

Technical Support Center: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride Solutions

Welcome to the technical support center for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a chiral primary amine with a fluorinated aromatic ring, its stability can be influenced by several factors during experimental workflows. This document aims to provide both preventative measures and corrective actions to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide

This section addresses common problems encountered when working with solutions of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Each issue is presented with potential causes and detailed, step-by-step solutions.

Issue 1: Loss of Potency or Inconsistent Results Over Time

You may observe a decrease in the expected biological or chemical activity of your prepared solutions, or high variability in results from day to day.

Potential Causes:

  • Chemical Degradation: The molecule may be degrading due to hydrolysis, oxidation, or photolysis. Primary amines can be susceptible to oxidative degradation, and the aromatic ring may be subject to photolytic cleavage under certain conditions.

  • pH Shift: The pH of your solution may have changed over time, affecting the ionization state and stability of the amine hydrochloride salt.

  • Racemization: As a chiral compound, the (S)-enantiomer could be converting to the (R)-enantiomer, leading to a racemic mixture with potentially different biological activity. This can be catalyzed by basic conditions.

Troubleshooting Workflow:

start Inconsistent Results/ Loss of Potency check_pH 1. Verify Solution pH start->check_pH analyze_purity 2. HPLC Purity Analysis check_pH->analyze_purity pH is stable solution Solution Found: Implement Corrective Actions check_pH->solution pH has shifted check_enantiomeric_purity 3. Chiral HPLC Analysis analyze_purity->check_enantiomeric_purity Purity is high analyze_purity->solution Degradants detected investigate_degradation 4. Forced Degradation Study Simulation check_enantiomeric_purity->investigate_degradation Enantiomeric excess is high check_enantiomeric_purity->solution Racemization detected investigate_degradation->solution

Caption: Troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Verify Solution pH:

    • Immediately measure the pH of a small aliquot of your stock or working solution.

    • Rationale: The hydrochloride salt is acidic in solution. A shift towards neutral or basic pH can accelerate degradation and racemization.

    • Corrective Action: If the pH has shifted, prepare fresh solutions and ensure the use of a suitable buffer system if your experimental conditions require it. For aqueous solutions, a pH range of 3-5 is generally recommended for the stability of amine salts.

  • Assess Chemical Purity via HPLC:

    • Analyze your solution using a validated reverse-phase HPLC method. Compare the chromatogram to that of a freshly prepared standard.

    • Rationale: This will reveal the presence of any degradation products, which will appear as new peaks in the chromatogram.

    • Corrective Action: If new peaks are observed, proceed to the forced degradation analysis to identify the nature of the degradants. Consider adjusting storage conditions (e.g., storing under an inert atmosphere to prevent oxidation).

  • Evaluate Enantiomeric Purity:

    • Perform chiral HPLC analysis to determine the enantiomeric excess (%ee) of your solution.

    • Rationale: A decrease in %ee indicates that racemization is occurring.[1][2]

    • Corrective Action: If racemization is confirmed, avoid basic conditions and high temperatures. Prepare fresh solutions and store them at recommended temperatures.

  • Simulate Forced Degradation:

    • To identify the likely degradation pathway, subject freshly prepared solutions to stress conditions (e.g., acid/base hydrolysis, oxidation with a small amount of H₂O₂, exposure to UV light).

    • Rationale: This helps to understand the molecule's vulnerabilities and to develop appropriate preventative measures.[3][4]

    • Corrective Action: Based on the results, implement specific protective measures, such as using amber vials for light-sensitive solutions or de-gassing solvents to remove dissolved oxygen.

Issue 2: Solution Discoloration or Precipitation

Your initially clear and colorless solution has turned yellow/brown or has formed a precipitate.

Potential Causes:

  • Oxidative Degradation: Oxidation of the amine or aromatic ring can lead to colored byproducts.

  • Insolubility: The compound may be precipitating out of solution due to a change in temperature, pH, or solvent composition.

  • Contamination: The solution may be contaminated with an external agent.

Troubleshooting Steps:

  • Visual Inspection and Microscopy:

    • Carefully observe the nature of the precipitate. If possible, examine a drop under a microscope to determine if it is crystalline or amorphous.

  • Check Storage Conditions:

    • Review the storage temperature and light exposure of the solution.

    • Corrective Action: Store solutions protected from light at 2-8°C, unless otherwise specified.

  • Solubility Test:

    • Gently warm a small aliquot of the solution to see if the precipitate redissolves.

    • Rationale: This can indicate if precipitation is due to low temperature.

    • Corrective Action: If the precipitate redissolves upon warming, consider preparing more dilute stock solutions or storing at room temperature if stability data permits.

  • Analyze for Degradants:

    • Use HPLC or LC-MS to analyze the supernatant and, if possible, the redissolved precipitate.

    • Rationale: This will help determine if the precipitate is the parent compound or a degradation product.

    • Corrective Action: If degradation is confirmed, discard the solution and prepare a fresh batch, taking care to minimize exposure to oxygen and light.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride?

For initial stock solutions, high-purity water is recommended. The hydrochloride salt is generally soluble in aqueous media. For further dilutions into physiological buffers, ensure that the buffer components are compatible and do not create a basic environment that could lead to the free base precipitating or racemizing.

Q2: What are the optimal storage conditions for solutions of this compound?

It is recommended to store aqueous solutions at 2-8°C in tightly sealed, amber glass vials to protect from light. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles and preparing fresh working solutions as needed.

Q3: How does pH affect the stability of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride solutions?

The stability of the compound is pH-dependent.

  • Acidic Conditions (pH 3-5): The compound exists as the protonated amine, which is generally more stable against oxidation and less prone to racemization.

  • Neutral to Basic Conditions (pH > 7): The equilibrium shifts towards the free base form. The free base is more susceptible to oxidative degradation and the chiral center is more prone to racemization.[1]

Q4: Is the compound sensitive to light?

Yes, compounds with aromatic rings can be susceptible to photodegradation.[5][6] It is crucial to protect solutions from direct light exposure.

Recommended Protective Measures:

ConditionRecommended ActionRationale
Light Exposure Store solutions in amber vials or wrap clear vials in aluminum foil.Prevents photolytic degradation.[5][6]
Oxidation Use de-gassed solvents for solution preparation. Consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes the presence of dissolved oxygen, which can cause oxidative degradation.
Temperature Store stock solutions at 2-8°C. Avoid repeated freeze-thaw cycles.Lowers the rate of chemical degradation and racemization.
pH Control Maintain an acidic pH (3-5) for aqueous solutions. Use appropriate buffers for experiments at physiological pH.Enhances the stability of the amine salt and minimizes racemization.[7]

Q5: What analytical techniques are suitable for monitoring the stability of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride solutions?

A combination of analytical methods is recommended for a comprehensive stability assessment:

  • Reverse-Phase HPLC with UV detection: Ideal for quantifying the parent compound and detecting the formation of non-chiral degradation products.[8][9]

  • Chiral HPLC: Essential for monitoring the enantiomeric purity and detecting any racemization.[7][10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the structure of unknown degradation products.

Part 3: Protocols and Methodologies

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
  • Materials:

    • (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

    • High-purity (e.g., Milli-Q) water

    • Calibrated pH meter

    • Sterile, amber glass vials with screw caps

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Weigh the desired amount of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in a clean, dry container.

    • Add high-purity water to approximately 90% of the final desired volume.

    • Gently agitate the solution until the compound is fully dissolved.

    • Measure the pH of the solution. If necessary, adjust to pH 4.0 using dilute HCl.

    • Bring the solution to the final volume with high-purity water.

    • (Optional but recommended) Gently bubble argon or nitrogen gas through the solution for 5-10 minutes to displace dissolved oxygen.

    • Aliquot the solution into amber glass vials, leaving minimal headspace.

    • Seal the vials tightly and store at 2-8°C.

Protocol 2: General Chiral HPLC Method for Enantiomeric Purity

This is a general starting point; method optimization will be required.

  • Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or a protein (e.g., Chiralcel® OD-H or Chiralpak® AD).[10]

  • Mobile Phase: A non-polar/polar mixture, such as n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Temperature: 25°C

start Prepare Mobile Phase and Sample inject Inject Sample onto Chiral Column start->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram: Calculate %ee detect->analyze

Caption: General workflow for chiral HPLC analysis.

References

  • US6002045A, Racemisation of amines, Google P
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations, ACS Public
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers, Chemistry LibreTexts.
  • Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution, ResearchG
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents, N
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)
  • Recent Advances in Separation and Analysis of Chiral Compounds, ACS Public
  • A Strategy for Developing HPLC Methods for Chiral Drugs, LCGC Intern
  • Improved Photostability in Fluorinated 2D Perovskite Single Crystals, MDPI.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals, IntechOpen.
  • (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride, PubChem.
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article, International Journal of Pharmaceutical Sciences and Research.
  • Review on strategies for analysis of some Structurally Related Pharmaceutical Compounds: Approach to forced degradation, degradation kinetics and impurity profiling of drugs, ResearchG
  • Forced Degradation Studies to Assess the Stability of Drugs and Products, ResearchG
  • Guideline on Photostability Testing, BfArM.
  • (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride, BLDpharm.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluorophenylpropanamine Synthesis

Welcome to the technical support center for the synthesis of fluorophenylpropanamine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorophenylpropanamine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Introduction: The Synthetic Landscape

The synthesis of fluorophenylpropanamine isomers, key intermediates in pharmaceutical development, is most commonly achieved through the reductive amination of the corresponding fluorophenylacetone precursor. This method involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by the reduction of this imine to the desired primary amine. While seemingly straightforward, this pathway is nuanced, with several critical parameters influencing the reaction's success.

This guide will primarily focus on the optimization of the reductive amination pathway, while also addressing alternative methods like the Leuckart reaction. We will delve into the causality behind experimental choices, offering field-proven insights to navigate common challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the synthesis of fluorophenylpropanamine.

Q1: What is the most critical parameter to control during the reductive amination of fluorophenylacetone?

A1: Without a doubt, pH control is the most critical factor for successful imine formation, the rate-determining step in many reductive aminations. The reaction rate is optimal at a slightly acidic pH, typically around 5.[1][2] At this pH, there is sufficient acid to protonate the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as water to form the iminium ion. However, if the pH is too low, the amine nucleophile becomes protonated and is no longer available to attack the carbonyl carbon. Conversely, at a high pH, the protonation of the hydroxyl group is inefficient, slowing down the dehydration step.[1][2]

Q2: Which reducing agent is best suited for this synthesis: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)?

A2: The choice of reducing agent hinges on your procedural preference (one-pot vs. two-step) and sensitivity to reagent toxicity.

  • Sodium Cyanoborohydride (NaBH₃CN) is often preferred for one-pot reactions due to its selectivity. It is a milder reducing agent than NaBH₄ and will preferentially reduce the iminium ion over the starting ketone.[3][4][5][6] This allows for the convenience of adding all reactants at the beginning of the procedure. However, NaBH₃CN is highly toxic and generates cyanide byproducts, requiring careful handling and disposal.[7]

  • Sodium Borohydride (NaBH₄) is a more potent and cost-effective reducing agent.[7] Its higher reactivity means it can reduce the starting fluorophenylacetone to the corresponding alcohol as a side product. To mitigate this, a two-step procedure is often employed where the imine is allowed to form first before the portion-wise addition of NaBH₄ at a controlled temperature (e.g., 0 °C).[8]

Q3: I am observing a significant amount of the corresponding alcohol as a byproduct. What is the cause and how can I prevent it?

A3: The formation of 1-(fluorophenyl)propan-2-ol is a common side reaction resulting from the reduction of the starting ketone. This is particularly prevalent when using a strong, non-selective reducing agent like NaBH₄.[8] To minimize this:

  • Optimize the timing of reductant addition: If using NaBH₄, ensure sufficient time for imine formation before introducing the reducing agent.

  • Control the temperature: Perform the reduction at a lower temperature (e.g., 0-5 °C) to decrease the rate of ketone reduction.

  • Switch to a milder reducing agent: Employing NaBH₃CN or Sodium Triacetoxyborohydride (STAB) will significantly favor the reduction of the iminium ion over the ketone.[3][7]

Q4: My final product is contaminated with unreacted imine. How can I drive the reduction to completion?

A4: Incomplete reduction to the amine can be frustrating. Here are several strategies to ensure the reaction goes to completion:

  • Increase the stoichiometry of the reducing agent: A slight excess of the reducing agent can help drive the reaction forward. However, with potent reductants like NaBH₄, this may increase alcohol byproduct formation.

  • Elevate the reaction temperature after imine formation: Gently warming the reaction mixture after the addition of the reducing agent can increase the rate of reduction.

  • Extend the reaction time: Monitor the reaction by TLC or GC-MS to ensure it has reached completion before workup.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of fluorophenylpropanamine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Fluorophenylpropanamine 1. Incomplete imine formation due to suboptimal pH.[1][2] 2. Premature reduction of the starting ketone by a strong reducing agent.[7] 3. Hydrolysis of the imine intermediate back to the ketone. 4. Inefficient reduction of the imine.1. Buffer the reaction mixture to a pH of approximately 5 using an appropriate buffer system (e.g., acetate buffer). 2. Use a milder reducing agent like NaBH₃CN or STAB in a one-pot procedure, or carefully control the addition of NaBH₄ at low temperature in a two-step process.[3][7][8] 3. Remove water as it forms using molecular sieves or a Dean-Stark apparatus. 4. Ensure a slight excess of the reducing agent and allow for sufficient reaction time, monitoring by TLC or GC.
Presence of Unreacted Fluorophenylacetone 1. Insufficient amount of ammonia source. 2. Steric hindrance slowing the reaction. 3. Incomplete reaction.1. Use a moderate excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). 2. Increase the reaction temperature during imine formation and allow for a longer reaction time. 3. Monitor the reaction progress and ensure it has gone to completion before workup.
Formation of Amphetamine (Defluorination) 1. Harsh reaction conditions (excessively high temperatures). 2. Use of a highly reactive reducing agent. 3. Presence of certain catalysts that can promote C-F bond cleavage.1. Maintain a controlled temperature throughout the reaction and purification process. Avoid excessive heat during distillation. 2. Opt for milder reducing agents. In cases of catalytic hydrogenation, careful selection of the catalyst and optimization of hydrogen pressure and temperature are crucial. 3. Screen catalysts for their propensity to cause defluorination.[9][10]
Difficulties in Product Isolation/Purification 1. Emulsion formation during acid-base extraction. 2. Co-extraction of the imine and amine. 3. Product loss during recrystallization.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Ensure the reduction is complete before workup. If imine persists, consider a workup procedure that hydrolyzes the remaining imine back to the ketone, which can then be more easily separated. 3. Carefully select the recrystallization solvent system and avoid using an excessive volume of solvent.[11][12]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Cyanoborohydride

This protocol provides a general guideline for the synthesis of fluorophenylpropanamine isomers.

  • Step 1: Imine Formation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the fluorophenylacetone (1.0 eq.) in methanol. Add an ammonia source, such as ammonium acetate (2.5 eq.), and stir the mixture.

  • Step 2: pH Adjustment. Adjust the pH of the solution to approximately 5 by the dropwise addition of glacial acetic acid.

  • Step 3: Reduction. To the stirred solution, add sodium cyanoborohydride (1.5 eq.) portion-wise at room temperature.

  • Step 4: Reaction Monitoring. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Step 5: Quench and Workup. Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2). Stir for 1 hour to hydrolyze any remaining imine.

  • Step 6: Purification. Proceed with the acid-base extraction protocol (Protocol 3).

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is an alternative for those who prefer to use sodium borohydride.

  • Step 1: Imine Formation. In a round-bottom flask, dissolve the fluorophenylacetone (1.0 eq.) and ammonium acetate (2.5 eq.) in methanol. Stir the mixture at room temperature for 2-4 hours to allow for imine formation.

  • Step 2: Cooling. Cool the reaction mixture to 0 °C in an ice bath.

  • Step 3: Reduction. Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Step 4: Reaction Completion. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Step 5: Workup and Purification. Follow steps 5 and 6 from Protocol 1.

Protocol 3: Purification by Acid-Base Extraction

This protocol is designed to isolate the basic amine product from neutral and acidic impurities.[13][14][15]

  • Step 1: Solvent Removal. After the reaction workup, remove the organic solvent (e.g., methanol) under reduced pressure.

  • Step 2: Acidification. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 50 mL). The amine will be protonated and move into the aqueous layer.

  • Step 3: Removal of Neutral Impurities. The organic layer, containing unreacted ketone and other neutral impurities, can be discarded.

  • Step 4: Basification. Cool the combined aqueous layers in an ice bath and make the solution basic (pH > 12) by the slow addition of a concentrated sodium hydroxide solution.

  • Step 5: Product Extraction. Extract the free amine from the basic aqueous solution with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

  • Step 6: Drying and Concentration. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude fluorophenylpropanamine.

Visualizing the Process

To better understand the relationships between the different stages of the synthesis and troubleshooting, the following diagrams have been created.

ReductiveAminationWorkflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Fluorophenylacetone + Ammonia Source Imine Imine Formation (pH ~5) Start->Imine Acid Catalyst Reduction Reduction Imine->Reduction Reducing Agent (e.g., NaBH4, NaBH3CN) LowYield Low Yield Imine->LowYield Product Crude Fluorophenylpropanamine Reduction->Product Byproducts Byproduct Formation Reduction->Byproducts Incomplete Incomplete Reaction Reduction->Incomplete OptimizepH Optimize pH LowYield->OptimizepH ChangeReductant Change Reductant Byproducts->ChangeReductant ControlTemp Control Temperature Byproducts->ControlTemp Monitor Monitor Reaction Incomplete->Monitor

Caption: A workflow diagram illustrating the synthesis of fluorophenylpropanamine and common troubleshooting pathways.

ReductiveAminationMechanism Ketone Fluorophenylacetone (C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Amine Ammonia (NH3) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (acid-catalyzed) Imine Imine (C=N) Iminium->Imine - H+ Product Fluorophenylpropanamine (CH-NH2) Iminium->Product + [H-] Hydride [H-] (from reducing agent) Hydride->Product

Caption: A simplified mechanism of reductive amination for fluorophenylpropanamine synthesis.

References

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. Retrieved from [Link]

  • Setamdideh, D., & Sepehraddin, F. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 58(1), 73-78.
  • ResearchGate. (n.d.). Proposed mechanisms of hydrolytic and oxidative defluorination of.... Retrieved from [Link]

  • ACS Publications. (2021). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism.
  • Beller, M., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • ResearchGate. (2019). (PDF) Enzymatic defluorination of fluorinated compounds. Retrieved from [Link]

  • Fiveable. (n.d.). NaBH3CN Definition. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2015). Continuous Reductions and Reductive Aminations Using Solid NaBH4. Retrieved from [Link]

  • The Hive. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Saidi, M. R., Brown, R. S., & Ziyaei-Halimjani, A. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society, 4(2), 194-198.
  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science.
  • National Institutes of Health. (2020).
  • University of California, Berkeley. (n.d.). Purification of an Unknown by Recrystallization. Retrieved from [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes.
  • Journal of Chemical & Pharmaceutical Research. (2024).
  • Molecules. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). Defluorination mechanism of fluoroacetate by fluoroacetate-specific defluorinase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2021).
  • YouTube. (2020). Amine Preparation 4 - Reductive Amination. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine

Welcome to the technical support center for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. We will delve into the mechanistic origins of common impurities and provide field-proven troubleshooting strategies and optimized protocols to ensure high yield and enantiopurity.

The Core Synthetic Challenge: Asymmetric Reductive Amination

The most direct and widely employed method for synthesizing chiral amines like (S)-1-(2-Fluorophenyl)propan-1-amine is the asymmetric reductive amination of the corresponding prochiral ketone, 2-fluoropropiophenone.[1][2] This process, while elegant, is a competitive reaction system where precise control is paramount to prevent the formation of undesired side products. The synthesis generally proceeds in two key stages, which can be performed sequentially in one pot: the formation of an imine intermediate, followed by its stereoselective reduction.[3]

General Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Final Product Ketone 2-Fluoropropiophenone + Ammonia Source Imine Prochiral Imine Intermediate Ketone->Imine Condensation Reduction Chiral Catalyst + Reducing Agent Workup Work-up & Purification Reduction->Workup Stereoselective Reduction Product (S)-1-(2-Fluorophenyl) propan-1-amine Workup->Product Reaction_Pathways cluster_start Reactants cluster_reagents Reagents Ketone 2-Fluoropropiophenone Imine Prochiral Imine Ketone->Imine Condensation Alcohol 1-(2-Fluorophenyl) propan-1-ol Ketone->Alcohol Side Reaction 1: Ketone Reduction Secondary_Amine Secondary Amine Byproduct Ammonia + Ammonia Source Product (S)-1-(2-Fluorophenyl) propan-1-amine Imine->Product Desired Pathway Product->Secondary_Amine Side Reaction 2: Secondary Amine Formation Reducer Reducing Agent Catalyst Chiral Catalyst

Caption: Competing reaction pathways in the synthesis of the target amine.

Summary Troubleshooting Table

Symptom / Observation Potential Cause(s) Recommended Solutions & Corrective Actions
Low Overall Yield 1. Incomplete imine formation. 2. Reduction of starting ketone to alcohol.1. Increase reaction time for imine formation; adjust pH to 5-6; use a dehydrating agent (e.g., molecular sieves) if necessary. Confirm imine formation via TLC/GC-MS before reduction. 2. Switch to a chemoselective reducing agent like NaBH₃CN or NaBH(OAc)₃. [3]
Significant Alcohol Impurity Use of a non-selective reducing agent (e.g., NaBH₄).Replace NaBH₄ with NaBH₃CN. Ensure the reaction is run under mildly acidic conditions to favor iminium ion formation and reduction.
High Molecular Weight Impurity Formation of a secondary amine byproduct.Increase the excess of the ammonia source (10-20 eq.). Consider lowering the reaction temperature.
Low Enantiomeric Excess (% ee) 1. Catalyst deactivation or poisoning. 2. Racemization during work-up. 3. Impure chiral catalyst/auxiliary.1. Use high-purity, anhydrous solvents and reagents. Run the reaction under an inert atmosphere. 2. Employ a mild aqueous work-up; avoid prolonged exposure to strong acids/bases or high temperatures. 3. Verify the enantiomeric purity of the chiral source material before use. [4]
Defluorinated Impurity Detected Use of harsh reducing agents or conditions (e.g., LAH, aggressive catalytic hydrogenation).Avoid overly powerful reducing agents. Use NaBH₃CN. If using H₂/catalyst, screen for milder conditions (lower pressure/temperature). [5]

Recommended Protocol: One-Pot Asymmetric Reductive Amination

This protocol is designed to minimize the side reactions discussed above by employing a chemoselective reducing agent and controlled conditions.

Materials:

  • 2-Fluoropropiophenone

  • Ammonium Acetate (NH₄OAc)

  • Methanol (Anhydrous)

  • Glacial Acetic Acid

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Chiral Catalyst (e.g., a suitable transaminase enzyme or a chiral hydrogenation catalyst system)

  • Appropriate buffer or solvent system for the chosen catalyst

  • Diethyl Ether or Methyl tert-butyl ether (MTBE)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoropropiophenone (1.0 eq.) and anhydrous methanol (approx. 0.2-0.5 M concentration).

    • Add ammonium acetate (10-15 eq.).

    • Adjust the pH of the mixture to ~5.5 by the careful addition of glacial acetic acid.

    • Stir the mixture at room temperature for 4-6 hours.

    • Crucial Control Point: Monitor the reaction by TLC or GC-MS to confirm the near-complete consumption of the ketone and formation of the imine.

  • Asymmetric Reduction:

    • Once imine formation is complete, add the selected chiral catalyst system according to the manufacturer's or literature- CITED procedure.

    • Cool the reaction mixture to the optimal temperature for the catalyst (e.g., 0 °C for some chemical catalysts, or 25-35 °C for many enzymes).

    • In a separate flask, dissolve sodium cyanoborohydride (1.5 - 2.0 eq.) in a small amount of cold, anhydrous methanol.

    • Add the NaBH₃CN solution dropwise to the reaction mixture over 30-60 minutes, maintaining the optimal temperature.

    • Allow the reaction to stir overnight or until completion, as monitored by TLC or GC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~2 (Caution: HCN gas may be evolved. Perform in a well-ventilated fume hood). Stir for 30 minutes.

    • Wash the aqueous layer with diethyl ether or MTBE (3x) to remove unreacted starting material and the neutral alcohol byproduct.

    • Cool the acidic aqueous layer in an ice bath and basify to pH >11 by the slow addition of 1 M NaOH.

    • Extract the liberated amine product with diethyl ether or MTBE (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude amine by flash column chromatography or distillation as required.

  • Analysis:

    • Determine the chemical purity of the final product using GC-MS and NMR.

    • Determine the enantiomeric excess (% ee) using chiral HPLC or chiral GC analysis.

References

  • Marques, M. M. B., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Wang, Y., et al. (2020). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules. Available at: [Link]

  • Fu, G. C., et al. (2018). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. Available at: [Link]

  • Kourist, R., et al. (2019). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2010). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC. Available at: [Link]

  • Molbase. (n.d.). (R)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride | CAS No.1168139-44-3 Synthetic Routes. Molbase. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with... ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS. Available at: [Link]

  • An, J., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available at: [Link]

  • University of Leeds. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. Available at: [Link]

  • Kroutil, W. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Available at: [Link]

  • Beller, M., et al. (2020). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. ResearchGate. Available at: [Link]

  • Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.
  • Seedion. (n.d.). (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Seedion. Available at: [Link]

  • Google Patents. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess in Chiral Amine Synthesis

<_> Welcome to the Technical Support Center for chiral amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeri...

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the Technical Support Center for chiral amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee). Chiral amines are fundamental building blocks in over 40% of pharmaceuticals, making their stereocontrolled synthesis a critical endeavor.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

I. Troubleshooting Guide: Diagnosing and Solving Low Enantiomeric Excess

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My asymmetric reaction is yielding a low enantiomeric excess. What are the most likely causes?

Answer: Low enantiomeric excess is a common challenge that can originate from several factors throughout the synthetic process. A systematic evaluation of your reaction parameters is the most effective approach to pinpoint the issue. The primary culprits often fall into one of the following categories:

  • Sub-optimal Catalyst or Ligand: The heart of most asymmetric syntheses is the chiral catalyst or ligand. Its steric and electronic properties dictate the chiral environment necessary for stereoselective transformation.[3] An improper match between the catalyst/ligand and your specific substrate is a frequent cause of poor enantioselectivity.[3]

  • Inadequate Reaction Conditions: Temperature, solvent, and pressure are not merely environmental variables; they actively influence the energy difference between the diastereomeric transition states that lead to your enantiomeric products.[3][4] Even subtle deviations from optimal conditions can dramatically erode enantioselectivity.

  • Substrate-Catalyst Mismatch: Not all chiral catalysts are universally effective. The steric and electronic characteristics of your substrate might hinder its ability to bind effectively to the catalyst's active site, leading to a poorly organized transition state and consequently, low ee.[3]

  • Presence of Impurities: Trace impurities in starting materials, reagents, or solvents can act as catalyst poisons or interfere with the catalytic cycle.[3] Water is a particularly notorious impurity in many asymmetric transformations.[3]

  • Product Racemization: The desired chiral amine may be susceptible to racemization under the reaction conditions or during the workup and purification steps.[3][5] This can occur through various mechanisms, such as the formation of an achiral intermediate.[5]

Question 2: I suspect my chiral catalyst is the problem. How can I systematically optimize its performance?

Answer: Optimizing your chiral catalyst's performance requires a multi-faceted approach. The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and conditions.[6] Here is a logical workflow to follow:

Workflow for Catalyst Optimization

G A 1. Catalyst Screening B 2. Ligand Modification A->B Select best-performing catalyst scaffold C 3. Catalyst Loading Study B->C Fine-tune electronics & sterics D 4. In-situ vs. Pre-formed Catalyst C->D Balance activity and cost E 5. Catalyst Activation D->E Ensure complete formation G A Racemic Amine (R/S) B Enzyme + Reagent A->B C Reaction at ~50% Conversion B->C D Separation C->D E Enantioenriched Product (e.g., S-amide) D->E F Enantioenriched Starting Material (R-amine) D->F

Sources

Troubleshooting

Technical Support Center: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers encountering challenges related to the degradation of (S)-1-(2-Fluorophenyl)propan-1-amine hy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering challenges related to the degradation of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying scientific rationale to empower you to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride under forced degradation conditions?

A1: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, an aromatic primary amine, is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway and resulting degradants depend heavily on the stress conditions applied.[1]

  • Hydrolytic Degradation: While the amine hydrochloride salt is generally stable in acidic conditions, it can be susceptible to degradation under neutral to basic pH.[2][3] The C-N bond can undergo cleavage, although this is less common than for esters or amides.[4][5] Unconventional hydrolytic reactions, potentially leading to deamination or other transformations, should also be considered.[2]

  • Oxidative Degradation: The aromatic amine moiety is highly susceptible to oxidation.[6] Common oxidative pathways can lead to the formation of nitroso, nitro, and dimeric or polymeric by-products.[6][7][8] The presence of trace metals can catalyze these reactions.[9]

  • Photodegradation: Aromatic systems and compounds with heteroatoms like nitrogen can absorb UV-Vis light, leading to photochemical degradation.[8][10] This can involve radical-mediated reactions, photoionization, or photoaddition, resulting in a complex mixture of degradants.[8] The presence of photosensitizers, such as humic substances in environmental contexts, can accelerate this process.[11][12]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For structurally similar compounds, this often involves cleavage of the C-N bond and subsequent reactions of the resulting fragments.[13] The fluorinated aromatic ring is relatively stable, but the side chain is more susceptible to thermal stress.[14][15][16]

Here is a diagram illustrating the potential initial degradation steps:

G cluster_0 Stress Conditions cluster_1 Initial Degradation Events Hydrolysis (pH) Hydrolysis (pH) C-N Bond Cleavage C-N Bond Cleavage Hydrolysis (pH)->C-N Bond Cleavage Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Oxidation of Amine Oxidation of Amine Oxidation (e.g., H2O2)->Oxidation of Amine Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light)->C-N Bond Cleavage Ring Modification Ring Modification Photolysis (UV/Vis Light)->Ring Modification Thermolysis (Heat) Thermolysis (Heat) Thermolysis (Heat)->C-N Bond Cleavage Parent Compound Parent Compound Parent Compound->Hydrolysis (pH) Parent Compound->Oxidation (e.g., H2O2) Parent Compound->Photolysis (UV/Vis Light) Parent Compound->Thermolysis (Heat)

Caption: Potential initial degradation events under various stress conditions.

Troubleshooting Guides

Scenario 1: Unexpected Peaks in HPLC Analysis After Oxidative Stress

Question: "I'm performing a forced degradation study using hydrogen peroxide and observing multiple, poorly resolved peaks in my HPLC chromatogram that I can't identify. What could be happening and how do I troubleshoot this?"

Answer: The appearance of multiple, unexpected peaks following oxidative stress is a common issue when dealing with aromatic amines. The high reactivity of the amine group towards oxidation can lead to a complex mixture of by-products.[6]

Potential Causes & Troubleshooting Steps:

  • Over-stressing the Sample: The concentration of the oxidizing agent or the duration of exposure might be too high, leading to extensive degradation and the formation of secondary and tertiary degradants.

    • Protocol: Perform a time-course and concentration-response experiment. Start with milder conditions (e.g., 3% H₂O₂ at room temperature) and analyze samples at multiple time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound, which is generally sufficient to produce the primary degradants without excessive secondary reactions.[17][18]

  • Formation of Oligomers/Polymers: Oxidative coupling of aromatic amines can lead to the formation of dimers and higher-order oligomers, which may appear as broad, poorly resolved peaks.[7]

    • Troubleshooting:

      • LC-MS Analysis: Use LC-MS to obtain mass information on the unexpected peaks. This can help identify potential dimeric or oligomeric structures.

      • Size Exclusion Chromatography (SEC): If oligomerization is suspected, SEC can be used to separate molecules based on size.

  • Complex Reaction Pathways: Oxidation of aromatic amines can yield a variety of products including hydroxylated species, quinone-like structures, and N-oxides.[6][7]

    • Troubleshooting: A systematic approach to peak identification is necessary.

      • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. High-resolution MS (e.g., Q-TOF) can provide accurate mass data to propose elemental compositions for the degradants.

      • Tandem MS (MS/MS): Fragmenting the degradant ions in the mass spectrometer can provide structural information.

Experimental Protocol: Controlled Oxidative Degradation

  • Sample Preparation: Prepare a solution of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Add hydrogen peroxide to a final concentration of 3% (v/v). Protect the solution from light and maintain it at a controlled temperature (e.g., 25°C).

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the reaction by adding a small amount of an antioxidant solution (e.g., sodium bisulfite) or by significant dilution with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method, preferably with PDA and MS detection.

Stress ConditionTarget Degradation (%)Rationale
3% H₂O₂, RT, 24h5-20%Mild conditions to identify primary degradation products.
10% H₂O₂, 40°C, 24h>20%More stringent conditions to explore secondary degradation pathways.
Scenario 2: Inconsistent Results in Photostability Studies

Question: "My photostability results for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride are not reproducible. Sometimes I see significant degradation, and other times very little. What factors could be contributing to this variability?"

Answer: Photostability testing can be influenced by several subtle experimental parameters. The photochemical degradation of amine-containing drugs can be complex, involving direct photolysis and indirect photosensitized reactions.[11][12]

Potential Causes & Troubleshooting Steps:

  • Inconsistent Light Source: The intensity and spectral output of the light source must be consistent. Aging lamps can have reduced output.

    • Troubleshooting: Calibrate your photostability chamber regularly according to ICH Q1B guidelines. Ensure the same light source and exposure conditions are used for all experiments.

  • Solvent Effects: The solvent system can significantly impact photodegradation rates and pathways. Some solvents can act as photosensitizers or quenchers.

    • Protocol: Conduct photostability studies in various solvents relevant to your formulation (e.g., water, buffered solutions at different pH values, and hydroalcoholic mixtures). Always run a dark control for each solvent system.

  • Presence of Photosensitizers: Trace impurities in the sample or solvent can act as photosensitizers, accelerating degradation.

    • Troubleshooting: Use high-purity solvents and reagents. If studying the compound in a complex matrix (e.g., a formulation), be aware that excipients could act as photosensitizers.

Experimental Protocol: Robust Photostability Testing

  • Sample Preparation: Prepare solutions of the compound (e.g., 0.1 mg/mL) in quartz cuvettes or other UV-transparent containers.

  • Control Samples: For each condition, prepare a "dark" control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Place the samples in a validated photostability chamber that provides controlled light exposure (as per ICH Q1B).

  • Analysis: Analyze the samples at appropriate time intervals using a stability-indicating HPLC method.

G cluster_0 Experimental Setup cluster_1 Exposure cluster_2 Analysis Sample Solution Sample Solution Photostability Chamber (ICH Q1B) Photostability Chamber (ICH Q1B) Sample Solution->Photostability Chamber (ICH Q1B) Dark Control Dark Control Dark Control->Photostability Chamber (ICH Q1B) HPLC-PDA/MS HPLC-PDA/MS Photostability Chamber (ICH Q1B)->HPLC-PDA/MS Compare to Dark Control Compare to Dark Control HPLC-PDA/MS->Compare to Dark Control

Caption: Workflow for a robust photostability study.

References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health.
  • Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760-2765.
  • Tedesco, D., Cernicchi, A., D'Annibale, A., & Petruccioli, M. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts, 8(12), 643.
  • Rochelle, G. T., Chen, E., Cousins, A., Voice, A. K., & Gao, T. (2012). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 23, 19-30.
  • Kaur, I., Singh, H., & Singh, S. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3), 358-372.
  • Pop, A. L., Vlase, L., & Vlase, G. (2015). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Farmacia, 63(3), 345-351.
  • Ichihashi, H., Kitamoto, O., & Kojima, H. (2001). Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. Environmental Health and Preventive Medicine, 6(1), 40-44.
  • Ahern, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Wang, Y. T., Chen, Y. C., Kim, H., Jones, P. D., Lang, J. R., Jiang, J. K., ... & Giesy, J. P. (2021). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. Environmental Science & Technology, 55(14), 9817-9827.
  • Li, D. (2015). Hydrolytic Degradation. In: Li, D. (eds) Chemical Degradation of Pharmaceuticals. The Royal Society of Chemistry.
  • Minero, C., Vione, D., & Chiron, S. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Physical Chemistry Chemical Physics, 9(48), 6330-6340.
  • Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(8), 2760-2765. Retrieved from [Link]

  • Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(8), 2760-2765. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(1), 1-34.
  • Waterman, K. C., & Adami, R. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(1), 1-34. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Ibne-Rasa, K. M., & Edwards, J. O. (1962). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society, 84(5), 763-766.
  • Simmie, J. M., & Altarawneh, M. (2021). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 125(3), 825-838. Retrieved from [Link]

  • Wang, Y. (2022). Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. In: Wang, Y. (eds) Per- and Polyfluoroalkyl Substances. ACS Symposium Series, vol 1416. American Chemical Society.
  • Altarawneh, M., & Simmie, J. M. (2021). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. Chemosphere, 276, 130132. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies. [Table]. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(7), 3193-3199.
  • Xiao, J., Li, Y., & Liu, J. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8013-8022.
  • Krishna, V., & Kumar, A. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-10. Retrieved from [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics.
  • ChemSrc. (n.d.). (s)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride.
  • Science.gov. (n.d.). indicating hplc method: Topics.
  • BenchChem. (n.d.). Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
  • Ghadge, A. S., et al. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry, 36(3), 484-493.
  • Kumar, A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science, 6(03), 071-076.
  • Eide-Haugmo, I. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(49), 18060-18072.
  • El-Ragehy, N. A., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(6), 189-196. Retrieved from [Link]

  • BenchChem. (n.d.). (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates.

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Optimization

solubility problems of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in organic solvents

Welcome to the dedicated technical support guide for handling (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing this compound's behavior in organic media.

Understanding the Molecule: Why Solubility Can Be a Challenge

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is an amine salt. This is a critical piece of information because its salt form dictates its solubility characteristics. The molecule consists of a moderately non-polar organic portion (the fluorophenylpropane group) and a highly polar, ionic hydrochloride salt of a primary amine. This dual nature is the primary source of solubility complexities.

As an ionic compound, it possesses a crystal lattice structure that requires significant energy to overcome. Solvation, the process of solvent molecules surrounding and stabilizing the solute ions, must provide this energy. The effectiveness of this process is governed by the principle of "like dissolves like," meaning polar solvents are generally required to dissolve polar, ionic solutes like amine salts.[1][2][3]

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific issues you may encounter in the lab. Each question is followed by an in-depth explanation of the cause and a step-by-step protocol for resolution.

Question 1: "My (S)-1-(2-Fluorophenyl)propan-1-amine HCl won't dissolve in my chosen organic solvent. What's happening and what should I do next?"

Probable Cause: The most likely reason for poor solubility is a mismatch between the polarity of your solvent and the highly polar, ionic nature of the amine salt.[2][4] Non-polar or weakly polar solvents like hexane, toluene, or diethyl ether lack the ability to effectively solvate the charged ammonium cation and chloride anion, and cannot overcome the compound's lattice energy.[4]

Solution Workflow:

  • Stop and Re-evaluate Your Solvent Choice: Consult a solvent polarity chart. For an amine hydrochloride, you should start with polar protic solvents.

  • Systematic Solvent Screening: If your experimental conditions allow, perform a small-scale screening with the solvents listed in the table below.

  • Consider Temperature: For substances that absorb heat during dissolution (endothermic process), gently warming the mixture can significantly increase solubility.[1] However, be cautious of potential degradation at elevated temperatures and verify the compound's stability.

  • Mechanical Agitation: Ensure you are providing adequate agitation (e.g., stirring, vortexing, sonication) to facilitate the dissolution process by maximizing the interaction between the solute surface and the solvent.

Below is a decision-making workflow to guide your solvent selection process.

A Start: Need to Dissolve (S)-1-(2-Fluorophenyl)propan-1-amine HCl B Consult Solvent Properties Table. Is a polar protic solvent acceptable? A->B C Yes B->C  Acceptable D No B->D  Not Acceptable E Screen Methanol, Ethanol, or Water. These are the most likely candidates. C->E F Consider Polar Aprotic Solvents. Screen DMSO or DMF. D->F G Is solubility still too low? E->G F->G H Consider a Co-Solvent System. (e.g., Ethanol/Water, Methanol/DCM) G->H  Yes I Successful Dissolution G->I  No H->I  Success? J Problem Persists. Proceed to advanced troubleshooting. H->J A Start: Compound Fails to Dissolve B Is the solvent polar? (e.g., Alcohol, DMSO) A->B C No B->C D Yes B->D E Switch to a polar solvent. Consult Solvent Properties Table. C->E F Increase Agitation. (Stir / Sonicate) D->F K Success E->K G Still Insoluble F->G F->K H Gently Increase Temperature. (Check for degradation) G->H I Still Insoluble H->I H->K J Consider Co-Solvent System. (e.g., add small % of Methanol or Water) I->J J->K L Failure. Re-evaluate compound purity or consider alternative salt form. J->L

Caption: A step-by-step workflow for troubleshooting dissolution failures.

References

  • Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. [Link]

  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (2021). IJNRD. [Link]

  • 4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader. [Link]

  • Factors influencing (affecting) on solubility of drugs in solvent. (n.d.). SlideShare. [Link]

  • Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs. [Link]

  • Sobota, J. A., et al. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data. [Link]

  • (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. (n.d.). PubChem. [Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • How Does Solvent Polarity Impact Compound Solubility? (2023). YouTube. [Link]

  • Amine salt formation in ketones as solvents. (2007). Sciencemadness.org. [Link]

  • (R)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride | CAS No.1168139-44-3 Synthetic Routes. (n.d.). Molbase. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Inagi, T., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Chemical & Pharmaceutical Bulletin. [Link]

  • Why amine salts are soluble in water? (2016). Chemistry Stack Exchange. [Link]

  • Are amines soluble in organic solvents? (2018). Quora. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Welcome to the technical support center for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical chiral amine. We will delve into the causality behind experimental choices, provide troubleshooting solutions, and offer detailed protocols to ensure a robust and reproducible synthesis.

I. Overview of the Synthetic Pathway

The asymmetric synthesis of chiral amines like (S)-1-(2-Fluorophenyl)propan-1-amine is a cornerstone in pharmaceutical chemistry due to their prevalence in active pharmaceutical ingredients (APIs).[1][2] Scaling up these syntheses from the lab bench to pilot or manufacturing scale often presents significant challenges, including maintaining enantioselectivity, managing impurity profiles, and ensuring consistent polymorphic forms.[3]

A common and effective method for producing such chiral amines is through the asymmetric reductive amination of a corresponding prochiral ketone. This approach is often favored for its potential for high enantiomeric excess and atom economy. Biocatalytic methods, employing enzymes like transaminases or imine reductases, have gained prominence due to their high selectivity and operation under mild conditions, offering a sustainable alternative to traditional metal catalysis.[4][5][6]

Below is a generalized workflow for the synthesis, which will be the basis for our troubleshooting guide.

Synthesis_Workflow cluster_main Synthetic Pathway Prochiral_Ketone 2-Fluoropropiophenone Reductive_Amination Asymmetric Reductive Amination Prochiral_Ketone->Reductive_Amination Amine Source (e.g., NH3) Chiral_Amine (S)-1-(2-Fluorophenyl)propan-1-amine Reductive_Amination->Chiral_Amine Chiral Catalyst or Enzyme Salt_Formation HCl Salt Formation & Crystallization Chiral_Amine->Salt_Formation HCl Final_Product (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride Salt_Formation->Final_Product

Caption: Generalized workflow for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Asymmetric Reductive Amination Step

Question 1: We are observing a decrease in enantiomeric excess (ee) upon scaling up the asymmetric reductive amination. What are the likely causes and how can we mitigate this?

Answer:

A drop in enantioselectivity during scale-up is a common challenge in asymmetric synthesis.[3] Several factors can contribute to this issue:

  • Mixing and Mass Transfer Limitations: Inadequate mixing can lead to localized "hot spots" or concentration gradients of reactants and catalysts. This can affect the kinetics of the desired chiral induction versus competing non-selective background reactions. On a larger scale, achieving the same level of homogeneity as in a small lab flask is difficult.

  • Temperature Control: Poor heat dissipation in larger reactors can lead to temperature fluctuations. Asymmetric reactions are often highly sensitive to temperature, and deviations from the optimal temperature can significantly impact the enantioselectivity of the catalyst or enzyme.

  • Catalyst/Enzyme Deactivation: On a larger scale, the catalyst or enzyme may be exposed to impurities from raw materials or leaching from the reactor surface for longer periods, leading to deactivation. For biocatalysis, changes in pH or the presence of metal ions can inhibit enzyme activity.

Troubleshooting Protocol:

  • Agitation and Reactor Geometry:

    • Action: Evaluate and optimize the agitation speed and impeller design to ensure efficient mixing. For very viscous reaction mixtures, consider specialized impellers.

    • Causality: Improved mixing ensures uniform temperature and concentration, which is critical for consistent catalyst performance and selectivity.

  • Enhanced Temperature Management:

    • Action: Implement more robust temperature control systems. This may involve using a reactor with a better surface-area-to-volume ratio or employing jacketed cooling with a high-performance thermostat.

    • Causality: Strict temperature control is paramount for maintaining the catalyst's optimal performance and preventing side reactions that can erode enantioselectivity.

  • Catalyst/Enzyme Stability and Loading:

    • Action: If using a biocatalyst, consider enzyme immobilization.[4] This can enhance stability and simplify catalyst recovery. For chemical catalysts, ensure the quality of starting materials and solvents to avoid catalyst poisoning. You may also need to adjust the catalyst loading to compensate for any minor deactivation over the extended reaction time of a larger scale batch.

    • Causality: A stable and active catalyst is the cornerstone of an efficient asymmetric synthesis. Immobilization can protect the enzyme from harsh conditions and allow for its reuse, improving process economics.[5]

Question 2: The reaction is stalling before completion, and we are observing the formation of an alcohol byproduct (1-(2-fluorophenyl)propan-1-ol). What is happening and how can we improve the conversion?

Answer:

The formation of the corresponding alcohol is a common side reaction in reductive aminations. It arises from the reduction of the starting ketone before the amination occurs. This becomes more pronounced if the imine formation is slow or reversible.

Side_Reaction cluster_side Competing Reactions Ketone 2-Fluoropropiophenone Imine_Formation Imine Formation Ketone->Imine_Formation Amine Source Ketone_Reduction Ketone Reduction Ketone->Ketone_Reduction Reducing Agent Desired_Product (S)-Chiral Amine Imine_Formation->Desired_Product Reduction Alcohol_Byproduct Alcohol Byproduct Ketone_Reduction->Alcohol_Byproduct

Caption: Competing pathways of desired amination versus undesired ketone reduction.

Troubleshooting Protocol:

  • Control of Amine Source Concentration:

    • Action: Ensure a sufficient excess of the amine source (e.g., ammonia or an ammonium salt) is present throughout the reaction. In some cases, a continuous feed of the amine source might be beneficial on a larger scale.

    • Causality: A higher concentration of the amine source will push the equilibrium towards imine formation, thereby increasing the rate of the desired reductive amination relative to the competing ketone reduction.

  • pH Optimization (for Biocatalysis):

    • Action: If using a reductive aminase, carefully control the pH of the reaction medium. The optimal pH for imine formation and enzymatic reduction may differ.

    • Causality: Enzymes have a narrow optimal pH range for activity. Maintaining this pH ensures the enzyme functions efficiently, favoring the desired reaction pathway.[1]

  • Choice of Reducing Agent and Addition Profile:

    • Action: If using a chemical reducing agent, consider a slower addition rate. Alternatively, a less reactive reducing agent that preferentially reduces the imine over the ketone could be explored.

    • Causality: A slow addition of the reducing agent can help to maintain a low instantaneous concentration, giving the imine formation equilibrium more time to be established.

Work-up and Isolation

Question 3: We are experiencing difficulties with the crystallization of the hydrochloride salt, resulting in an oily product or a low yield. What steps can we take to improve the crystallization process?

Answer:

Crystallization is a critical step that dictates the purity and handling properties of the final product.[3] Issues like oiling out or low yields are often related to solvent choice, supersaturation rate, and the presence of impurities.

Troubleshooting Protocol:

  • Solvent System Screening:

    • Action: Perform a systematic screening of different anti-solvents and solvent mixtures. A common approach is to dissolve the free amine in a solvent in which it is soluble (e.g., isopropanol, ethyl acetate) and then add a solution of HCl in a miscible solvent in which the hydrochloride salt is insoluble.

    • Causality: The ideal solvent system will allow for controlled precipitation of the desired crystalline form while keeping impurities dissolved.

  • Controlled Rate of Supersaturation:

    • Action: Avoid rapid precipitation by slowing down the addition of the HCl solution or the anti-solvent. Cooling the solution gradually can also promote the formation of well-defined crystals over an amorphous solid or oil.

    • Causality: A slower rate of supersaturation allows the molecules to orient themselves into a stable crystal lattice, leading to a higher quality crystalline product.

  • Seeding:

    • Action: If available, add a small amount of previously isolated, pure crystalline (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride to the supersaturated solution.

    • Causality: Seeding provides a template for crystallization to occur, which can help to control the polymorphic form and improve the consistency of the crystallization process.[3]

  • pH Adjustment and Purity:

    • Action: Ensure the free amine is of high purity before attempting salt formation. Residual starting materials or byproducts can act as crystallization inhibitors. Also, ensure the correct stoichiometry of HCl is used.

    • Causality: Impurities can interfere with the crystal lattice formation, leading to poor crystal quality or preventing crystallization altogether.

Parameter Recommendation for Improved Crystallization Rationale
Solvent System Screen mixtures of a good solvent (e.g., IPA, EtOAc) and an anti-solvent (e.g., heptane, MTBE).To find the optimal balance of solubility for controlled precipitation.
Temperature Gradual cooling profile.Slower cooling reduces the rate of supersaturation, favoring crystal growth over nucleation.
Addition Rate Slow, controlled addition of the HCl solution or anti-solvent.Prevents localized high supersaturation which can lead to oiling out.
Seeding Introduce seed crystals at the point of metastable supersaturation.Provides a template for crystallization, ensuring the desired polymorph and consistent results.

III. Detailed Experimental Protocols

Protocol 1: Asymmetric Reductive Amination using a Reductive Aminase

This protocol is a representative example and may require optimization for specific enzymes and scales.

  • Reaction Setup:

    • To a temperature-controlled reactor, add a buffered solution (e.g., potassium phosphate buffer, pH 7.5).

    • Add the reductive aminase enzyme and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

    • Add the amine source (e.g., ammonium chloride).

  • Substrate Addition:

    • Dissolve 2-Fluoropropiophenone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol).

    • Add the substrate solution to the enzyme mixture dropwise over a period of 1-2 hours to maintain a low substrate concentration.

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 30 °C) and pH with gentle agitation.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess.

  • Work-up:

    • Once the reaction is complete, quench by adjusting the pH.

    • Extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-(2-Fluorophenyl)propan-1-amine.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Dissolution:

    • Dissolve the crude free amine in a suitable solvent, such as isopropanol.

  • HCl Addition:

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol) until the desired pH is reached.

  • Crystallization:

    • If seeding, add the seed crystals at this stage.

    • Stir the mixture at 0-5 °C for a few hours to allow for complete crystallization. An anti-solvent like heptane can be added slowly to improve the yield if necessary.

  • Isolation:

    • Collect the crystalline product by filtration.

    • Wash the filter cake with a cold solvent/anti-solvent mixture.

    • Dry the product under vacuum at a suitable temperature to obtain (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

IV. References

  • Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. (2007). Drug Discovery and Development. [Link]

  • Rowles, I., et al. (2017). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. [Link]

  • Imam, M. A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]

  • Blacker, J., et al. (2025). Manufacture of chiral amines using catalytic and flow processing methods. GtR. [Link]

  • Chen, Z., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

  • Gotor-Fernández, V., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • Ellman, J. A., et al. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. PMC - NIH. [Link]

  • List, B., et al. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed. [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (2019). PMC - NIH. [Link]

  • Reductive amination catalysed by imine reductase (IRED) and reductive aminase (RedAm) enzymes. (n.d.). ResearchGate. [Link]

  • Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. PubMed. [Link]

  • (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. (n.d.). PubChem. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). European Patent Office.

  • Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. (n.d.). PMC - NIH. [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (n.d.). PMC - NIH. [Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. (2024). PMC - NIH. [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.). Google Patents.

  • A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. (n.d.). NIH. [Link]

Sources

Optimization

Technical Support Center: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Welcome to the technical support center for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and stability during their experiments. The information provided herein is based on established chemical principles and analytical practices.

Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common types of impurities I might encounter in my sample of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride?

The impurities in your sample can be broadly categorized into two main classes: process-related impurities and degradation products .

  • Process-related impurities are substances that are introduced or formed during the synthesis of the molecule.

  • Degradation products arise from the decomposition of the molecule during storage or handling.

A summary of the most probable impurities is provided in the table below:

Impurity CategoryPotential ImpurityLikely Origin
Process-Related 2-FluoropropiophenoneUnreacted starting material from reductive amination.
(R)-1-(2-Fluorophenyl)propan-1-amineIncomplete stereoselectivity in asymmetric synthesis.
1-(2-Fluorophenyl)propan-1-olOver-reduction of the ketone starting material.
Diastereomeric aminesUse of chiral auxiliaries in non-enzymatic synthesis.
Reagent-related by-productsResiduals from reducing agents (e.g., borane complexes) or enzymatic systems.
Degradation Products Products of Oxidation (e.g., N-oxide)Exposure to air or oxidizing agents.
Products of HydrolysisExposure to moisture, especially at non-neutral pH.
Photodegradation ProductsExposure to light, particularly UV radiation.

Q2: I suspect my sample has high levels of the (R)-enantiomer. How can I confirm this and what are the implications?

The presence of the undesired (R)-enantiomer is a critical purity issue for chiral molecules, as the two enantiomers can have different pharmacological and toxicological profiles.

  • Confirmation: The most reliable method to determine the enantiomeric excess (e.e.) is through chiral High-Performance Liquid Chromatography (HPLC) .[1][2] You will need a suitable chiral stationary phase (CSP) column, often polysaccharide-based, to separate the (S) and (R)-enantiomers.[1]

  • Implications: A low enantiomeric excess can significantly impact the biological activity and safety of your compound in downstream applications. Regulatory agencies have strict guidelines on the enantiomeric purity of chiral drugs.

Troubleshooting Guide for Purity Issues

This section provides a systematic approach to identifying and resolving common impurity problems.

Issue 1: Presence of Unreacted Starting Material (2-Fluoropropiophenone)

Symptoms:

  • A peak corresponding to the ketone is observed in your analytical chromatogram (GC or HPLC).

  • NMR analysis shows a characteristic carbonyl peak.

Causality: This impurity arises from incomplete conversion during the reductive amination of 2-fluoropropiophenone. This can be due to:

  • Insufficient reaction time or temperature.

  • Deactivation of the catalyst (chemical or biological).

  • Suboptimal ratio of reagents.

Troubleshooting Workflow:

start Ketone Impurity Detected step1 Review Reaction Conditions start->step1 step2 Optimize Reaction Time/ Temperature step1->step2 Suboptimal conditions? step3 Check Catalyst Activity/ Loading step1->step3 Catalyst issue? step4 Adjust Reagent Stoichiometry step1->step4 Incorrect ratio? step5 Purify Product step2->step5 step3->step5 step4->step5 end Pure Product step5->end

Caption: Troubleshooting workflow for ketone impurity.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing: Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).

  • Loading and Elution: Load the slurry onto the column and elute with a gradient of increasing polarity. The less polar ketone will elute before the more polar amine hydrochloride.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product.

Issue 2: Low Enantiomeric Excess (Presence of (R)-enantiomer)

Symptoms:

  • Chiral HPLC analysis shows a significant peak for the (R)-enantiomer.

  • The specific rotation of your sample is lower than the literature value for the pure (S)-enantiomer.

Causality: This is a direct result of poor stereoselectivity during the asymmetric synthesis.

  • Chemical Synthesis: The chiral catalyst or auxiliary may not be effective.

  • Enzymatic Synthesis: The chosen transaminase may have low enantioselectivity for the substrate.[3]

Troubleshooting Workflow:

start Low Enantiomeric Excess step1 Review Asymmetric Synthesis Method start->step1 step2 Optimize Chiral Catalyst/ Auxiliary step1->step2 Chemical Method step3 Screen Different Enzymes step1->step3 Enzymatic Method step4 Chiral Resolution step2->step4 step3->step4 end High e.e. Product step4->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: Choose a suitable chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralcel® OD-H).

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier like diethylamine (DEA).[1]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the UV absorbance at an appropriate wavelength (e.g., 254 nm). The two enantiomers should elute at different retention times.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Issue 3: Suspected Degradation of the Sample

Symptoms:

  • Appearance of new, unidentified peaks in the HPLC chromatogram upon storage.

  • Changes in the physical appearance of the sample (e.g., color change).

  • Decrease in the assay value of the main compound over time.

Causality: Amine hydrochlorides can be susceptible to degradation under certain conditions.[4][5][6]

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with atmospheric oxygen, which can be accelerated by light and metal ions.

  • Photodegradation: Decomposition upon exposure to light, especially UV light.

Troubleshooting and Prevention:

Stress FactorPotential Degradation PathwayPrevention and Mitigation Strategies
Moisture HydrolysisStore the compound in a tightly sealed container with a desiccant. Handle in a dry atmosphere (e.g., glove box) if possible.
Oxygen OxidationStore under an inert atmosphere (e.g., nitrogen or argon). Use amber vials to protect from light, which can catalyze photo-oxidation.
Light PhotodegradationStore in light-resistant containers (e.g., amber vials). Avoid prolonged exposure to direct sunlight or strong artificial light.[4]
Heat Thermal DegradationStore at the recommended temperature, typically in a refrigerator or freezer for long-term storage. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Forced Degradation Study

To understand the stability of your compound, a forced degradation study can be performed.[4][5][7][8] This involves subjecting the sample to harsh conditions to intentionally induce degradation.

  • Acid Hydrolysis: Dissolve the sample in a dilute acid (e.g., 0.1 M HCl) and heat.

  • Base Hydrolysis: Dissolve the sample in a dilute base (e.g., 0.1 M NaOH) and heat.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide).[7]

  • Thermal Degradation: Heat the solid sample at an elevated temperature.

  • Photodegradation: Expose the sample to UV and visible light.

After exposure, analyze the samples by a stability-indicating HPLC method to identify and quantify the degradation products. This information is crucial for developing appropriate storage and handling procedures.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. (2014). PubMed.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2012). Enlighten Theses.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency.
  • Analytical Method Valid
  • A Comparative Guide to the Validation of Analytical Methods for Amine Compounds. (2025). Benchchem.
  • Stability Indicating Forced Degrad
  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
  • Asymmetric reductive amination for the synthesis of chiral amines. (n.d.).
  • (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. (n.d.). Achmem.
  • Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases
  • 1,2-Fluoroamine synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
  • Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2019). Beilstein Journals.
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025). Ukrainian Chemistry Journal.
  • Early examples of intramolecular asymmetric reductive amination... (n.d.).
  • Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degrad
  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. (n.d.). Oriental Journal of Chemistry.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. (n.d.). Seedion.
  • Evaluation of stability of (1R,2 S)-(−)
  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (2-FA)

This guide provides a comprehensive framework for the in vitro validation of the biological activity of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a research chemical commonly known as 2-Fluoroamphetamine (2-FA)...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a research chemical commonly known as 2-Fluoroamphetamine (2-FA). Designed for researchers in pharmacology and drug development, this document outlines the essential experimental workflows, compares its activity profile with relevant alternatives, and explains the scientific rationale behind each methodological step.

Introduction and Rationale

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (2-FA) is a stimulant of the substituted amphetamine class.[1][2] Its structure is analogous to dextroamphetamine, with the addition of a fluorine atom at the ortho- (2-) position of the phenyl ring.[2][3] This seemingly minor modification can significantly alter its pharmacological profile compared to its parent compound and positional isomers like 4-Fluoroamphetamine (4-FA).[3] Therefore, rigorous biological validation is crucial to accurately characterize its mechanism of action and potency.

This guide focuses on two primary mechanisms through which amphetamine-like compounds exert their effects:

  • Monoamine Transporter Inhibition: Blocking the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft by inhibiting their respective transporters (DAT, NET, and SERT).[4][5][6]

  • Monoamine Release: Inducing the reverse transport, or efflux, of these neurotransmitters from the presynaptic neuron into the synapse.[4][7][8]

To establish a robust and contextually relevant validation, 2-FA's activity will be compared against two standard reference compounds:

  • Dextroamphetamine: A classic, well-characterized psychostimulant that is primarily a potent dopamine and norepinephrine releasing agent.[7]

  • 4-Fluoroamphetamine (4-FA): A structural isomer of 2-FA that exhibits a more mixed pharmacological profile, with significant serotonergic activity in addition to its effects on dopamine and norepinephrine.[3]

Experimental Validation: A Step-by-Step Approach

The cornerstone of validating 2-FA's biological activity lies in a series of in vitro cell-based assays designed to quantify its interaction with monoamine transporters. Human Embryonic Kidney 293 (HEK293) cells are the industry-standard vehicle for these assays, as they provide a clean biological system that can be engineered to stably express a single human monoamine transporter (hDAT, hNET, or hSERT).[3][9][10] This allows for the precise measurement of a compound's effect on each transporter individually.

Workflow Overview: From Cell Culture to Data Analysis

The general workflow for both inhibition and release assays follows a standardized, multi-step process to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT seed Seed cells into 96-well microplates culture->seed preincubate Pre-incubate cells with test compounds (2-FA, D-Amp, 4-FA) seed->preincubate add_radioligand Add radiolabeled substrate (e.g., [3H]DA, [3H]NE) preincubate->add_radioligand incubate Incubate to allow uptake or induce release add_radioligand->incubate terminate Terminate reaction & wash cells incubate->terminate lyse Lyse cells to release intracellular contents terminate->lyse count Quantify radioactivity via Liquid Scintillation Counting lyse->count analyze Calculate IC50/EC50 values using non-linear regression count->analyze caption General workflow for in vitro monoamine transporter assays.

Caption: General workflow for in vitro monoamine transporter assays.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay determines the concentration at which a compound inhibits 50% of the transporter's ability to uptake its native neurotransmitter (the IC50 value). A lower IC50 value signifies higher inhibitory potency.[3]

Scientific Rationale: This experiment directly measures the compound's ability to block the primary function of the transporter. By using radiolabeled substrates (e.g., [3H]Dopamine), we can precisely quantify the amount of neurotransmitter taken up by the cells in the presence of varying concentrations of the test compound.

G cluster_flow compound (S)-1-(2-Fluorophenyl)propan-1-amine (2-FA) transporter Monoamine Transporter (e.g., DAT) compound->transporter Binds to & blocks transporter substrate [3H]Dopamine substrate->transporter Uptake is inhibited neuron Presynaptic Neuron Membrane (HEK293 Cell) caption Mechanism of a monoamine transporter inhibition assay.

Caption: Mechanism of a monoamine transporter inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing either hDAT, hNET, or hSERT into 96-well plates and allow them to grow to confluence.[3][11]

  • Preparation: On the day of the assay, wash the cells with a Krebs-HEPES buffer to remove growth medium.[12]

  • Pre-incubation: Add varying concentrations of the test compound (2-FA) or reference compounds (Dextroamphetamine, 4-FA) to the wells. Include a "vehicle only" control (for 100% uptake) and a control with a known potent inhibitor like cocaine or GBR-12909 (for non-specific uptake). Incubate for 15-30 minutes at room temperature.[11][12]

  • Uptake Initiation: Add the radiolabeled substrate (e.g., [3H]Dopamine for DAT, [3H]Norepinephrine for NET, or [3H]Serotonin for SERT) to all wells to initiate the uptake reaction.[12]

  • Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. This timing is critical to measure the initial rate of uptake.[12]

  • Termination: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[11]

  • Lysis & Counting: Lyse the cells using a detergent solution. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[12]

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[7]

Protocol 2: Monoamine Release Assay

This assay is crucial for amphetamine-like compounds, as it measures their ability to induce neurotransmitter efflux. The assay quantifies the concentration at which the compound produces 50% of the maximum releasing effect (the EC50 value).

Scientific Rationale: Unlike simple blockers, releasing agents are substrates for the transporter. They are transported into the cell, where they disrupt vesicular storage of neurotransmitters and reverse the transporter's direction, causing it to pump neurotransmitters out of the neuron.[7][8][13] This assay measures this efflux directly.

G cluster_flow compound (S)-1-(2-Fluorophenyl)propan-1-amine (2-FA) transporter Monoamine Transporter (e.g., DAT) compound->transporter 1. Enters cell via transporter substrate Dopamine transporter->substrate 2. Transporter reverses, causing efflux neuron Presynaptic Neuron Membrane (HEK293 Cell) caption Mechanism of a monoamine release assay.

Caption: Mechanism of a monoamine release assay.

Step-by-Step Methodology:

  • Cell Seeding: Prepare plates with transporter-expressing HEK293 cells as described in the inhibition assay.

  • Loading: Wash the cells, then load them with a radiolabeled substrate (e.g., [3H]Dopamine) by incubating for 30-60 minutes at 37°C. This allows the cells to accumulate a pool of intracellular radioactivity.

  • Washing: Wash the cells multiple times with buffer to remove all extracellular radiolabeled substrate.

  • Release Initiation: Add varying concentrations of the test or reference compounds to the wells.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for neurotransmitter release.

  • Sample Collection: Carefully collect the supernatant (the extracellular buffer), which now contains the released radiolabeled neurotransmitter.

  • Lysis & Counting: Lyse the cells remaining in the plate to determine the amount of radioactivity that was not released. Quantify the radioactivity in both the supernatant and the cell lysate via liquid scintillation.

  • Data Analysis: Calculate the percentage of total radioactivity that was released for each compound concentration. Plot this against the log concentration and use non-linear regression to determine the EC50 value.[7]

Comparative Data Analysis

The data generated from these assays allow for a direct comparison of the pharmacological profiles of 2-FA, Dextroamphetamine, and 4-FA. While direct in vitro data for 2-FA can be limited in publicly available literature, analysis of its isomers and related compounds provides a strong predictive framework.[7]

Table 1: Comparative Potency for Monoamine Transporter Inhibition (IC50, nM)

This table summarizes the inhibitory potency of each compound. Lower values indicate greater potency.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity Profile
(S)-1-(2-Fluorophenyl)propan-1-amine (2-FA) 270431845NET > DAT >> SERT
Dextroamphetamine ~250-600[5]~70-100[5]~20,000-40,000[5]NET ≈ DAT >> SERT
4-Fluoroamphetamine (4-FA) 7704206800NET > DAT > SERT

Data for 2-FA and 4-FA collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.[3]

Interpretation:

  • 2-FA demonstrates a clear preference for inhibiting the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), with very weak activity at the serotonin transporter (SERT).[3] This profile suggests it acts as a selective catecholamine reuptake inhibitor.[3]

  • Dextroamphetamine also shows potent inhibition at NET and DAT with negligible effects on SERT.[5]

  • 4-FA is a less potent inhibitor overall but has a broader spectrum of activity compared to 2-FA.[3]

Table 2: Comparative Potency for Monoamine Release (EC50, nM)

This table summarizes the potency of each compound as a releasing agent. Lower values indicate greater potency.

CompoundDAT Release EC50 (nM)NET Release EC50 (nM)SERT Release EC50 (nM)Selectivity Profile
(S)-1-(2-Fluorophenyl)propan-1-amine (2-FA) Predicted PotentPredicted PotentPredicted WeakNET/DAT >> SERT
Dextroamphetamine 24.7 ± 3.17.2 ± 1.21757 ± 201NET > DAT >> SERT
3-Fluoroamphetamine (3-FA) *45 ± 613 ± 21937 ± 312NET > DAT >> SERT

Due to a lack of published release data for 2-FA, data for its positional isomer, 3-FA, is used as a proxy.[7] Data derived from studies using rat brain synaptosomes.[7]

Interpretation:

  • The data for Dextroamphetamine and the proxy 3-FA show that both are potent dopamine and norepinephrine releasing agents, with significantly weaker activity at the serotonin transporter.[7]

  • Based on its structural similarity and inhibition profile, 2-FA is predicted to have a similar releasing profile, functioning as a potent and selective dopamine-norepinephrine releasing agent.[3] This aligns with subjective reports that describe its effects as being very similar to classical stimulants like dextroamphetamine.[1][14]

Conclusion and Scientific Insights

The comprehensive in vitro validation of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (2-FA) reveals a distinct pharmacological profile.

  • Primary Mechanism: 2-FA functions as a potent and selective catecholamine releasing agent and reuptake inhibitor, with a strong preference for the norepinephrine and dopamine transporters over the serotonin transporter.[3]

  • Comparative Profile: Its activity profile is highly analogous to that of dextroamphetamine, suggesting it produces classical stimulant effects driven by enhanced dopaminergic and noradrenergic neurotransmission.[3]

  • Structural Significance: The position of the fluorine atom is critical. Unlike its isomer 4-FA, which has a mixed catecholaminergic-serotonergic action, the ortho- (2-) position in 2-FA preserves the selective norepinephrine-dopamine activity characteristic of traditional amphetamines.[3]

This guide provides the necessary protocols and comparative framework for researchers to independently validate these findings. Adherence to these standardized, self-validating methodologies is essential for generating high-quality, reproducible data in the characterization of novel psychoactive compounds.

References

  • A Comparative Analysis of 2-Fluoroamphetamine and Dextroamphetamine in Functional Assays. BenchChem. [URL: https://www.benchchem.com/product/bchm20741/technical-sheet]
  • A Comparative Pharmacological Analysis of 2-Fluoroamphetamine and 4-Fluoroamphetamine. BenchChem. [URL: https://www.benchchem.com/product/BCHM20741/technical-sheet]
  • 2-Fluoromethamphetamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Fluoromethamphetamine]
  • Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28470523/]
  • Protocol Data Sheet for BCRP-HEK293 Vesicular Transport Inhibition Assay. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/359/245/brcp-hek-vesicular-transport-inhibition-assay-ms.pdf]
  • In Vitro DDI Drug Transporter Studies: Efflux and Uptake. BioIVT. [URL: https://www.bioivt.com/hubfs/BioIVT_In-Vitro-DDI-Drug-Transporter-Studies-Webinar.pdf]
  • 2-Fluoroamphetamine chemical properties and structure. BenchChem. [URL: https://www.benchchem.com/product/BCHM20741/technical-sheet]
  • Transporter Interaction Studies. PortaCellTec Biosciences GmbH. [URL: https://www.portacelltec.com/services/transporter-assays/]
  • 2-FA (2-Fluoroamphetamine): Research Chemical Analysis. Tripsitter. [URL: https://tripsitter.com/2-fa-2-fluoroamphetamine/]
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7235588/]
  • 2-FA. PsychonautWiki. [URL: https://psychonautwiki.org/wiki/2-FA]
  • Protocol Data Sheet for MDR1-HEK293 Vesicular Transport Inhibition Assay. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/410/580/mdr1-hek-vesicular-transport-inhibition-assay-ms.pdf]
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4197103/]
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [URL: https://www.researchgate.
  • Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [URL: https://giffordbioscience.com/wp-content/uploads/2018/03/Data-Sheet-Cell-Based-Assay-Protocol-2018.pdf]
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c03036]
  • Monoamine releasing agent. Wikipedia. [URL: https://en.wikipedia.org/wiki/Monoamine_releasing_agent]
  • Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2812015/]
  • 2-Fluoroamphetamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Fluoroamphetamine]
  • Monoamine releasing agent. Grokipedia. [URL: https://grokipedia.org/monoamine-releasing-agent-11322/]
  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2667343/]
  • 2-Fluoroamphetamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/121531]
  • (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45072341]
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Validation

A Senior Application Scientist's Comparative Guide to the Enantiomeric Purity Analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Introduction: The Criticality of Stereochemical Purity In modern pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical quality attribute that dictates thera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Purity

In modern pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and patient safety. (S)-1-(2-Fluorophenyl)propan-1-amine, a chiral primary amine, serves as a key building block for various pharmacologically active agents. Its enantiomeric counterpart, the (R)-enantiomer, may exhibit a different pharmacological profile, be inactive, or even contribute to toxicity. Consequently, robust and reliable analytical methods for quantifying the enantiomeric purity of the target (S)-enantiomer are indispensable for regulatory compliance and quality control.

This guide provides an in-depth, objective comparison of the primary chromatographic techniques for the enantiomeric purity analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. We will move beyond mere protocols to explore the fundamental principles and causal logic behind method selection, development, and validation, equipping researchers and drug development professionals with the expertise to establish a self-validating analytical system suitable for their specific needs.

Pillar 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the most prevalent and versatile technique for enantiomer separation in the pharmaceutical industry due to its high resolution, robustness, and wide applicability.[1][2] The separation is achieved through the differential interaction of enantiomers with a Chiral Stationary Phase (CSP).

The Science of Separation: Choosing the Right Chiral Stationary Phase (CSP)

For a primary amine like 1-(2-Fluorophenyl)propan-1-amine, the choice of CSP is the most critical parameter. The primary amino group is a key interaction site, guiding our selection toward CSPs that can engage in effective chiral recognition.

  • Polysaccharide-Based CSPs: These are the workhorses of chiral separations. Columns with coated or immobilized derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate)) create chiral grooves and cavities.[1][3] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. Their broad applicability makes them an excellent starting point for method development.

  • Crown Ether-Based CSPs: These phases, such as Crownpak® CR-I(+), are specifically designed for the resolution of compounds containing a primary amino group.[4] The chiral cavity of the crown ether selectively complexes with the protonated primary amine (R-NH3+), with chiral recognition driven by the three-dimensional fit and hydrogen bonding interactions. This specificity often results in excellent and highly reliable separations for this class of compounds.

Experimental Protocol: Chiral HPLC Method Development

Objective: To develop a robust HPLC method for the quantitation of the (R)-enantiomer in (S)-1-(2-Fluorophenyl)propan-1-amine HCl.

1. Initial Screening Phase:

  • Column Selection: Screen a minimum of two columns: one polysaccharide-based (e.g., Chiralpak® IA or IB) and one crown ether-based (e.g., Crownpak® CR-I(+)).
  • Mobile Phase Screening:
  • For Polysaccharide CSPs (Normal Phase):
  • Mobile Phase A: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
  • Mobile Phase B: Hexane/Ethanol/Diethylamine (85:15:0.1, v/v/v)
  • Rationale: The alcohol acts as the polar modifier, while the basic additive (diethylamine) is crucial to prevent peak tailing by masking acidic sites on the silica support and ensuring the amine is in its free base form.[5]
  • For Crown Ether CSPs (Reversed Phase):
  • Mobile Phase: Perchloric acid solution (pH ~2.0) / Acetonitrile.
  • Rationale: A low pH is required to ensure the primary amine is protonated, enabling it to complex with the crown ether.
  • Standard Conditions:
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 220 nm or 254 nm
  • Sample: 1.0 mg/mL racemic standard dissolved in mobile phase.

2. Method Optimization:

  • Once initial separation is observed, optimize the resolution (Rs > 2.0 is desired) and analysis time.
  • Adjust Organic Modifier: Vary the percentage of alcohol (for normal phase) or acetonitrile (for reversed phase) to fine-tune retention and resolution.
  • Modify Additives: For polysaccharide columns, adjust the concentration of the basic additive. For crown ether columns, adjust the pH and concentration of the acidic mobile phase.
  • Temperature: Evaluate column temperatures between 15 °C and 40 °C. Lower temperatures often improve resolution but increase analysis time and pressure.

Pillar 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering faster separations and drastically reduced organic solvent consumption.[6][7] The technique uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to high efficiency and rapid column equilibration.[8]

The SFC Advantage for Chiral Amines

SFC is particularly well-suited for chiral separations on polysaccharide-based CSPs.[4] The use of alcohol co-solvents (like methanol or ethanol) and additives is standard, mimicking the mobile phase systems used in normal-phase HPLC but with the environmental and speed benefits of CO2. For primary amines, SFC often provides superior peak shapes and resolution compared to HPLC.[9]

Experimental Protocol: Chiral SFC Method Development

Objective: To develop a high-throughput SFC method for enantiomeric purity.

1. System & Column:

  • System: An analytical SFC system with a back-pressure regulator.
  • Column: Utilize the same polysaccharide-based CSPs as in HPLC screening (e.g., Chiralpak® IA, IB, IC). Immobilized phases are generally more robust for SFC.

2. Initial Screening Conditions:

  • Mobile Phase: Supercritical CO2 and a co-solvent (typically Methanol).
  • Co-solvent Gradient: Start with a generic screening gradient from 5% to 40% Methanol over 5-10 minutes.
  • Additive: Add 0.1-0.3% Diethylamine or Isopropylamine to the co-solvent.
  • Rationale: As with HPLC, a basic additive is essential for good peak shape and reproducibility for amines.
  • Standard Conditions:
  • Flow Rate: 3.0 mL/min
  • Outlet Pressure (BPR): 150 bar
  • Column Temperature: 40 °C
  • Detection: UV at 220 nm
  • Sample: 1.0 mg/mL racemic standard dissolved in Methanol.

3. Method Optimization:

  • Co-solvent Choice: Screen different alcohol co-solvents (Methanol, Ethanol, Isopropanol). Methanol often provides the best balance of solvating power and low viscosity.
  • Additive Screening: Compare different basic additives and their concentrations.
  • Isocratic vs. Gradient: Convert the screening gradient to a faster isocratic method if possible to improve throughput for QC applications.
  • Temperature & Pressure: Optimize temperature and back-pressure to fine-tune selectivity and resolution.

Pillar 3: Chiral Gas Chromatography (GC)

Chiral GC is a highly efficient separation technique, but its application to pharmaceutical salts like hydrochlorides is limited by their non-volatile nature. Therefore, this method necessitates a crucial extra step: derivatization.

The Necessity of Derivatization

To make the analyte suitable for GC, two things must be achieved: neutralization of the hydrochloride salt and conversion of the polar primary amine into a less polar, more volatile functional group. This is typically done by reacting the amine with a derivatizing agent.

  • Common Derivatizing Agent: Trifluoroacetic anhydride (TFAA) is frequently used to convert the primary amine into a stable and volatile trifluoroacetamide derivative.[10][11]

Experimental Protocol: Chiral GC Method Development

Objective: To develop a GC method for enantiomeric purity following derivatization.

1. Sample Preparation (Derivatization):

  • Weigh ~10 mg of the sample into a vial.
  • Add 1 mL of a suitable solvent (e.g., Ethyl Acetate) and 100 µL of a base (e.g., Triethylamine) to neutralize the HCl salt.
  • Add 100 µL of Trifluoroacetic anhydride (TFAA).
  • Cap the vial and heat at ~60 °C for 30 minutes.
  • Cool to room temperature. The sample is now ready for injection.
  • Self-Validation Check: It is critical to confirm that the derivatization conditions do not cause racemization of the analyte. This can be tested by derivatizing a sample of high enantiomeric purity and confirming that no increase in the undesired enantiomer is observed.

2. GC Conditions:

  • Column: A cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX™ or Rt-βDEX™ series) is highly effective for separating derivatized chiral amines.[12]
  • Carrier Gas: Helium or Hydrogen.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start with an isothermal hold (e.g., 120 °C for 1 min) followed by a temperature ramp (e.g., 5 °C/min to 200 °C).
  • Detector: Flame Ionization Detector (FID).
  • Detector Temperature: 270 °C.

Method Validation: Ensuring Trustworthiness and Compliance

Regardless of the chosen technology, the final analytical method must be validated to prove it is suitable for its intended purpose.[13] Validation must be conducted in accordance with regulatory guidelines such as ICH Q2(R1) and USP General Chapter <1225> .[14][15][16][17] For an enantiomeric purity method, the undesired enantiomer is treated as an impurity.[18]

Key Validation Parameters & Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria for an Impurity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., the main enantiomer, impurities).The peak for the undesired enantiomer is baseline resolved (Rs > 2.0) from the main enantiomer and all other peaks.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected.Signal-to-Noise ratio ≥ 3.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value.% Recovery between 90.0% and 110.0% for spiked samples at different levels (e.g., LOQ, 100%, 120% of spec limit).
Precision (Repeatability) The precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 15% at the LOQ; ≤ 5% at higher concentrations.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Resolution and quantitative results should remain within acceptable limits when parameters (e.g., flow rate ±10%, temp ±2°C) are varied.

Visualizing the Workflow

A structured approach is key to efficient method development and validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Routine Use prep Define Analytical Target Profile screen Screen Columns & Mobile Phases (HPLC/SFC/GC) prep->screen Input optim Optimize Separation (Resolution & Time) screen->optim Select Lead Method protocol Write Validation Protocol optim->protocol Transfer Final Method execute Execute Validation (Specificity, Linearity, Accuracy, Precision) protocol->execute report Generate Validation Report execute->report sop Implement as QC Method (SOP) report->sop sys_suit Perform System Suitability Testing sop->sys_suit analysis Routine Sample Analysis sys_suit->analysis

Caption: Workflow for Chiral Method Development and Validation.

Comparative Guide: Selecting the Optimal Technique

The choice between HPLC, SFC, and GC depends on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and environmental goals.

ParameterChiral HPLCChiral SFCChiral GC
Instrumentation Standard, widely availableSpecialized, less commonStandard, widely available
Sample Throughput ModerateHighModerate (limited by derivatization)
Solvent Consumption High (especially Normal Phase)Low (primarily CO2)Very Low
"Green" Chemistry Poor to ModerateExcellentGood
Ease of Method Dev. Moderate (many CSPs/phases)Moderate to High (fast screening)Low (derivatization adds complexity)
Robustness HighHighModerate (derivatization can be a source of variability)
Best For... Universal application, labs without SFC, established methods.High-throughput screening, preparative separation, "green" initiatives.Volatile analytes or when HPLC/SFC fails to provide separation.
Decision-Making Framework

G start Start: Need to Analyze Enantiomeric Purity sfc_avail SFC System Available? start->sfc_avail high_tput High Throughput Needed? sfc_avail->high_tput Yes hplc Use Chiral HPLC sfc_avail->hplc No high_tput->hplc No sfc Use Chiral SFC high_tput->sfc Yes deriv Is Derivatization Acceptable? hplc->deriv If HPLC fails deriv->hplc No (Re-optimize HPLC) gc Consider Chiral GC deriv->gc Yes

Caption: Decision Tree for Selecting a Chiral Separation Technique.

Conclusion

For the enantiomeric purity analysis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, both Chiral HPLC and Chiral SFC represent excellent, robust, and reliable options. Chiral HPLC is the established benchmark, with crown ether and polysaccharide CSPs offering targeted and broad-spectrum solutions, respectively. Chiral SFC presents a compelling modern alternative, providing significant advantages in speed and sustainability without compromising chromatographic performance. Chiral GC remains a viable, albeit more complex, option that should be considered if other techniques fail or if specific instrumentation is exclusively available.

The ultimate choice of method should be guided by a clear understanding of the analytical requirements and validated according to established regulatory standards. This ensures that the selected method is not only scientifically sound but also fit for its purpose in a regulated pharmaceutical environment.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • USP <1225> Method Valid
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • ICH Q2 Analytical Method Valid
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. (2011).
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).

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Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation for Fluorinated Amines

In the landscape of modern drug development, fluorinated amines represent a cornerstone of many therapeutic modalities. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stabil...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, fluorinated amines represent a cornerstone of many therapeutic modalities. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable. However, the very properties that make them effective also present unique challenges for bioanalytical scientists. Accurately quantifying these analytes in complex biological matrices is paramount for robust pharmacokinetic, toxicokinetic, and biomarker studies.

This guide provides a comprehensive comparison of bioanalytical method validation strategies for fluorinated amines, drawing from extensive field experience and established regulatory principles. We will delve into the causality behind experimental choices, offering a self-validating framework for your protocols, all grounded in authoritative scientific literature.

The Impact of Fluorination on Bioanalytical Strategy

The high electronegativity and stability of the carbon-fluorine bond significantly alter the physicochemical properties of amine-containing molecules. These alterations necessitate a tailored approach to bioanalytical method development and validation. Key considerations include:

  • Basicity (pKa): Fluorination, particularly on carbons alpha or beta to the amine, can lower the pKa, influencing the compound's charge state at physiological pH. This has direct implications for extraction efficiency and chromatographic retention.

  • Polarity and Lipophilicity: While often increasing lipophilicity, the introduction of fluorine can also create unique polar interactions, affecting solubility and partitioning behavior in extraction solvents.

  • Chromatographic Behavior: The unique properties of fluorinated compounds can lead to atypical retention on standard reversed-phase columns.[1]

  • Mass Spectrometric Ionization: The electron-withdrawing nature of fluorine can impact ionization efficiency in the mass spectrometer source, potentially affecting sensitivity and susceptibility to matrix effects.

A Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to isolate the analyte from interfering matrix components, such as proteins and phospholipids, and to concentrate it for analysis. The choice of technique is critical for achieving reliable and reproducible results.

Comparison of Common Sample Preparation Techniques for Fluorinated Amines
TechniquePrincipleAdvantages for Fluorinated AminesDisadvantages for Fluorinated Amines
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[2][3]Simple, fast, and cost-effective for high-throughput analysis.[2][3]Non-selective, leading to higher matrix effects. Potential for co-precipitation of analytes.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility.[4][5]Good for removing non-polar interferences. pH adjustment can selectively extract basic amines.Can be labor-intensive and require larger solvent volumes. Emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then selectively eluted.[6]High selectivity and concentration factor. Various sorbent chemistries available for targeted extraction.Method development can be more complex and time-consuming.

In-Depth Look at Analytical Techniques

The two primary analytical techniques for the quantification of small molecules in bioanalysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS: The Workhorse of Bioanalysis

LC-MS/MS is the most prevalent technique due to its high sensitivity, selectivity, and applicability to a wide range of compounds.

  • Column Chemistry: Standard C18 columns are often suitable, but the unique properties of fluorinated compounds may warrant exploration of alternative stationary phases.[1]

  • Mobile Phase and Ion-Pairing Agents: The basic nature of amines often leads to poor peak shape on reversed-phase columns. The addition of an acid (e.g., formic acid) to the mobile phase is standard practice. For more challenging separations, ion-pairing agents can be employed. Perfluorinated carboxylic acids, such as heptafluorobutyric acid (HFBA), can effectively pair with protonated amines, improving retention and peak shape.[7]

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte in the electrospray ionization (ESI) source, leading to inaccurate quantification.[8][9] The impact of the matrix should be thoroughly evaluated during method validation.

GC-MS: A Powerful Alternative for Volatile Compounds

GC-MS is well-suited for volatile and thermally stable compounds. For many fluorinated amines, derivatization is necessary to increase their volatility and improve their chromatographic properties.

  • Acylation: Reagents like pentafluoropropionic anhydride (PFPA) react with the amine group to form a less polar and more volatile derivative.[10][11][12] This is a common and effective strategy.

  • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to derivatize amines.[13]

A Step-by-Step Guide to Bioanalytical Method Validation

A robust bioanalytical method validation is essential to ensure the reliability of the data. The following protocol outlines the key experiments based on the International Council for Harmonisation (ICH) M10 guideline.[3][14]

Experimental Workflow for Validation

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation MD1 Analyte Characterization MD2 Sample Preparation Optimization (PPT, LLE, SPE) MD1->MD2 MD3 Chromatography & MS Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Calibration Curve & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 Stability (Freeze-Thaw, Bench-Top, Long-Term) V4->V5

Caption: A typical workflow for bioanalytical method validation.

Detailed Experimental Protocols
  • Objective: To demonstrate that the method can differentiate the analyte from endogenous matrix components and other potential interferences.

  • Protocol:

    • Analyze at least six different batches of blank biological matrix.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Analyze blank matrix spiked with potential concomitant medications.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ.

  • Objective: To establish the relationship between the analyte concentration and the instrument response, and to define the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Protocol:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

    • A minimum of six non-zero standards should be used to construct the calibration curve.

    • The LLOQ is the lowest standard on the calibration curve.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).

  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates.

    • Perform the analysis on at least three different days to assess inter-day precision.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for each QC level (±20% for LLOQ). The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of the matrix on the analyte's ionization (matrix effect).

  • Protocol:

    • Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at three QC levels.

    • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to that of a neat solution of the analyte at the same concentration. This should be evaluated in at least six different lots of biological matrix.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across the different lots of matrix should be ≤15%.

  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Bench-Top Stability: Analyze QC samples after being left at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a defined period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Decision-Making Framework for Method Selection

Method Selection for Fluorinated Amines cluster_properties Analyte Properties cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path cluster_sp Sample Prep start Fluorinated Amine Analyte prop1 Volatile & Thermally Stable? start->prop1 gcms1 Consider GC-MS prop1->gcms1 Yes lcms1 LC-MS/MS is Preferred prop1->lcms1 No gcms2 Derivatization Required? (e.g., PFPA) gcms1->gcms2 lcms2 Sample Preparation Strategy lcms1->lcms2 sp1 High Throughput Needed? lcms2->sp1 lcms3 Chromatography Optimization sp2 High Selectivity Needed? sp1->sp2 No ppt Protein Precipitation sp1->ppt Yes lle Liquid-Liquid Extraction sp2->lle Consider spe Solid-Phase Extraction sp2->spe Yes ppt->lcms3 lle->lcms3 spe->lcms3

Caption: A decision-making framework for selecting an appropriate bioanalytical method.

By carefully considering the unique properties of fluorinated amines and systematically validating the chosen method, researchers can ensure the generation of high-quality, reliable data to support their drug development programs. This guide serves as a foundational resource to navigate the complexities of this important class of molecules.

References

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC North America. [Link]

  • Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected β-blockers. (2015). ResearchGate. [Link]

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  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. (2023). ResearchGate. [Link]

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2023). MDPI. [Link]

  • Sample preparation for polar metabolites in bioanalysis. (2016). ResearchGate. [Link]

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2023). PubMed. [Link]

  • Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. (2007). LCGC North America. [Link]

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Validation

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Propanamines for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorination in Modulating Propanamine Properties Propanamines, simple alkylamines, serve as foundatio...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modulating Propanamine Properties

Propanamines, simple alkylamines, serve as foundational scaffolds in a multitude of biologically active compounds. Their basic nitrogen center is a key pharmacophoric feature, influencing receptor interactions, solubility, and overall pharmacokinetic profiles. The strategic incorporation of fluorine into the propanamine backbone represents a powerful medicinal chemistry tactic to finely tune these properties. This guide provides a comprehensive comparative study of fluorinated and non-fluorinated propanamines, offering experimental data and detailed protocols to inform rational drug design and lead optimization efforts.

The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its physicochemical and metabolic characteristics. These changes are not always intuitive and are highly dependent on the position and degree of fluorination. For propanamines, fluorination can modulate basicity (pKa), lipophilicity (logP), and metabolic stability, all of which are critical determinants of a drug candidate's success.[1] This guide will explore these effects through a data-driven comparison, providing researchers with the insights needed to harness the full potential of fluorination in their drug discovery programs.

Comparative Analysis of Physicochemical Properties

The substitution of hydrogen with fluorine imparts significant changes to the electronic and steric properties of the propanamine scaffold. These alterations have profound effects on two key physicochemical parameters: basicity (pKa) and lipophilicity (logP).

Basicity (pKa): The Inductive Effect of Fluorine

The basicity of the amine group is a critical factor influencing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The introduction of a highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom. This reduction in electron density on the nitrogen makes the lone pair of electrons less available to accept a proton, resulting in a decrease in basicity (a lower pKa value).[1][2]

The magnitude of this pKa depression is dependent on the proximity of the fluorine atom to the amine group. Fluorination at the β-position (C2) is expected to have a more pronounced effect than fluorination at the γ-position (C3) due to the closer proximity of the electron-withdrawing fluorine atom.

CompoundStructurepKa (experimental)Reference
Propan-1-amineCH₃CH₂CH₂NH₂10.71[PubChem CID: 7852]
Propan-2-amineCH₃CH(NH₂)CH₃10.6vCalc
3-Fluoropropan-1-amineFCH₂CH₂CH₂NH₂9.9[PubChem CID: 10019]
2-Fluoropropan-1-amineCH₃CHFCH₂NH₂Estimated ~9.0General Principle

Table 1: Comparison of experimental pKa values for propanamines and a fluorinated analogue. The pKa of 2-fluoropropan-1-amine is an estimation based on the established principle that β-fluorination has a stronger pKa-lowering effect than γ-fluorination.

Lipophilicity (logP): A Complex Interplay of Factors

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on logP is more complex than its effect on pKa and is not always predictable.[3][4]

While the introduction of fluorine generally increases the overall hydrophobicity of a molecule, the effect on logP is highly context-dependent. In some cases, particularly with monofluorination, the introduction of a fluorine atom can lead to a decrease in logP due to increased polarity and altered intermolecular interactions.

CompoundStructurelogP (experimental)Reference
Propan-1-amineCH₃CH₂CH₂NH₂0.25PubChem CID: 7852
3-FluoropropanamideFCH₂CH₂CONH₂-0.6 (computed)PubChem CID: 54424391
2-FluoroethylamineFCH₂CH₂NH₂-0.4 (computed)PubChem CID: 9996

Table 2: Experimental and computed logP values for propanamine and related fluorinated compounds. Note: The logP values for the fluorinated compounds are computed and for related, not identical, structures, highlighting the scarcity of direct experimental data for fluorinated propanamines.

Metabolic Stability: The Strength of the C-F Bond

A major driver for the use of fluorination in drug design is to enhance metabolic stability.[5][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5] By strategically placing fluorine atoms at metabolically labile positions, the rate of oxidative metabolism can be significantly reduced, leading to a longer drug half-life and improved bioavailability.

Experimental Protocols

To facilitate the direct comparison of fluorinated and non-fluorinated propanamines in a research setting, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Propanamines

Synthesis of Propan-1-amine:

A common method for the synthesis of propan-1-amine is the reduction of propanenitrile.

Diagram of Propan-1-amine Synthesis

Propanenitrile Propanenitrile Propanamine Propan-1-amine Propanenitrile->Propanamine Reduction LiAlH4 1. LiAlH₄, Ether 2. H₂O

Caption: Synthesis of Propan-1-amine via reduction of propanenitrile.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of propanenitrile in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.

  • Filter the resulting solid and wash it with diethyl ether.

  • Dry the combined organic phases over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield propan-1-amine.

Synthesis of 3-Fluoropropan-1-amine Hydrochloride:

A potential route for the synthesis of 3-fluoropropan-1-amine involves the fluorination of a suitable precursor followed by reduction.

Diagram of 3-Fluoropropan-1-amine Synthesis

StartingMaterial 3-Chloropropanenitrile Intermediate 3-Fluoropropanenitrile StartingMaterial->Intermediate Nucleophilic Fluorination Fluorination KF, Phase-transfer catalyst FinalProduct 3-Fluoropropan-1-amine Intermediate->FinalProduct Nitrile Reduction Reduction Reduction (e.g., LiAlH₄) FinalSalt 3-Fluoropropan-1-amine HCl FinalProduct->FinalSalt Salt Formation HCl_salt HCl in Ether

Caption: A potential synthetic route to 3-Fluoropropan-1-amine hydrochloride.

Protocol:

  • Fluorination: React 3-chloropropanenitrile with a fluoride source, such as potassium fluoride (KF), in the presence of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) in a suitable solvent to yield 3-fluoropropanenitrile.

  • Reduction: Reduce the resulting 3-fluoropropanenitrile using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, similar to the synthesis of propan-1-amine.

  • Salt Formation: After workup and isolation of the free base, dissolve the 3-fluoropropan-1-amine in a suitable solvent like diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of the protonated amine.

Diagram of pKa Determination Workflow

cluster_0 pKa Determination Workflow A Prepare Amine Solution C Titrate with Standard Acid A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Sample Preparation: Prepare a ~0.01 M solution of the amine in deionized water.

  • Titration Setup: Place the amine solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the acid, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Determination of logP by RP-HPLC

This method provides an indirect measure of the octanol-water partition coefficient.

Diagram of logP Determination by RP-HPLC

cluster_1 logP by RP-HPLC Workflow H Prepare Standard Solutions (known logP) J Run RP-HPLC H->J I Prepare Sample Solution I->J K Determine Retention Times (tR) J->K L Calculate Capacity Factor (k') K->L M Create Calibration Curve (log k' vs. logP) L->M for standards N Determine logP of Sample M->N using sample k'

Caption: Workflow for logP determination using RP-HPLC.

Protocol:

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a series of standard compounds with known logP values. Inject each standard and record its retention time (t_R).

  • Sample Analysis: Inject the propanamine sample and record its retention time.

  • Calculation: Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • Data Analysis: Plot log k' versus the known logP values for the standard compounds to generate a calibration curve. Use the log k' of the propanamine sample to determine its logP from the calibration curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate of metabolism of a compound by liver enzymes.[5][7]

Diagram of Microsomal Stability Assay

cluster_2 Metabolic Stability Assay Workflow P Incubate Compound with Liver Microsomes & NADPH Q Quench Reaction at Different Time Points P->Q R Analyze Remaining Compound by LC-MS/MS Q->R S Plot ln(% Remaining) vs. Time R->S T Calculate Half-life (t½) S->T U Calculate Intrinsic Clearance (CLint) T->U

Caption: Generalized workflow for an in vitro microsomal stability assay.

Protocol:

  • Incubation: Prepare an incubation mixture containing the test compound (e.g., 1 µM), liver microsomes (e.g., from human or rat), and a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate of metabolism, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion and Future Directions

The strategic incorporation of fluorine into the propanamine scaffold offers a powerful tool for medicinal chemists to modulate key drug-like properties. The data and principles presented in this guide demonstrate that fluorination can significantly decrease the basicity of the amine, a predictable effect driven by fluorine's strong inductive properties. The impact on lipophilicity is more nuanced and requires experimental determination for each new compound. While direct experimental data on the metabolic stability of fluorinated propanamines is limited, the fundamental strength of the carbon-fluorine bond strongly suggests that fluorination is a viable strategy for enhancing metabolic stability by blocking sites of oxidative metabolism.

The provided experimental protocols offer a framework for researchers to systematically evaluate these properties in their own laboratories. As the field of fluorine chemistry continues to evolve, the development of novel fluorination methods will undoubtedly expand the toolkit for creating new propanamine-based drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. Further research to generate more direct comparative data for a wider range of fluorinated propanamines will be invaluable to the drug discovery community.

References

  • PubChem. (n.d.). 3-Fluoropropan-1-amine. National Center for Biotechnology Information. [Link]

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  • ResearchGate. (2024). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

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  • ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl.... [Link]

  • Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride in Immunoassays

Introduction: The Analytical Challenge of Novel Phenethylamines In the dynamic landscape of pharmaceutical research and forensic toxicology, the emergence of novel psychoactive substances (NPS) presents a continuous anal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Novel Phenethylamines

In the dynamic landscape of pharmaceutical research and forensic toxicology, the emergence of novel psychoactive substances (NPS) presents a continuous analytical challenge. Among these, synthetic phenethylamine derivatives are a rapidly expanding class, often designed to mimic the effects of controlled substances while evading detection by standard screening methods. (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a member of this class, underscores the critical need for robust and specific analytical methodologies. The structural similarity of this compound to regulated amphetamines and other phenethylamines raises significant concerns about its potential for cross-reactivity in widely used immunoassay screening platforms.

Immunoassays are the workhorse of initial drug screening due to their speed, high throughput, and cost-effectiveness.[1] However, these assays rely on antibody recognition of specific molecular shapes, a mechanism that can be confounded by structurally similar molecules.[2] This potential for cross-reactivity can lead to false-positive results, necessitating more sophisticated and time-consuming confirmatory analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Understanding the cross-reactivity profile of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is therefore paramount for accurate toxicological assessment and to inform the development of more specific screening tools.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. We will delve into the rationale behind experimental design, present detailed protocols for assessing cross-reactivity, and offer a template for the clear and concise presentation of findings.

Understanding the Molecular Basis of Cross-Reactivity

The likelihood of a compound to cross-react in an immunoassay is fundamentally linked to its structural similarity to the target analyte for which the assay's antibodies were raised. In the case of amphetamine immunoassays, the antibodies are designed to recognize the core phenethylamine structure. Modifications to this structure, such as the addition of a fluorine atom to the phenyl ring and the specific stereochemistry of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, will influence the binding affinity to these antibodies.

Molecular Structures for Comparison

cluster_target Target Analyte cluster_analogs Structural Analogs for Comparison target (S)-1-(2-Fluorophenyl)propan-1-amine amphetamine Amphetamine target->amphetamine Structural Similarity methamphetamine Methamphetamine target->methamphetamine Structural Similarity two_fpm 2-Fluorophenmetrazine (2-FPM) target->two_fpm Positional Isomer three_fpm 3-Fluorophenmetrazine (3-FPM) target->three_fpm Related NPS

Caption: Structural relationship between the target analyte and common amphetamines/related NPS.

Experimental Design for Cross-Reactivity Assessment

A robust evaluation of cross-reactivity requires a systematic approach. The following experimental design provides a comprehensive framework for generating reliable and comparable data.

Selection of Immunoassay Platforms

To ensure broad applicability of the findings, it is recommended to test across multiple, commonly used immunoassay platforms. These platforms often utilize different antibody clones and assay principles, which can result in varied cross-reactivity profiles.[5][6]

Recommended Immunoassay Platforms:

  • Enzyme-Multiplied Immunoassay Technique (EMIT®)

  • Cloned Enzyme Donor Immunoassay (CEDIA®)

  • Kinetic Interaction of Microparticles in Solution (KIMS)

  • Rapid Immunochromatographic Test Strips

Selection of Comparator Compounds

The selection of appropriate comparator compounds is crucial for contextualizing the cross-reactivity of the target analyte. These should include the primary target of the immunoassay as well as other structurally related molecules with known or suspected cross-reactivity.

Proposed Comparator Compounds:

  • d-Amphetamine: The primary target for many amphetamine immunoassays.

  • d-Methamphetamine: A common analyte with high cross-reactivity in amphetamine assays.

  • (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride: The enantiomer of the target analyte to assess stereoselectivity of the antibodies.

  • 2-Fluorophenmetrazine (2-FPM): A structurally related new psychoactive substance.[7]

  • 3-Fluorophenmetrazine (3-FPM): Another positional isomer of fluorophenmetrazine.[8]

  • Phentermine: A structurally similar prescription medication known to sometimes cross-react.

Detailed Experimental Protocols

The following protocols outline the steps for preparing samples and conducting the cross-reactivity analysis.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (1 mg/mL): Accurately weigh and dissolve (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride and each comparator compound in methanol to create individual 1 mg/mL stock solutions.

  • Serial Dilutions: Prepare a series of working solutions by serially diluting the stock solutions in drug-free synthetic urine or pooled human urine. The concentration range should be sufficient to determine the 50% inhibitory concentration (IC50). A suggested range is 1 ng/mL to 100,000 ng/mL.

Protocol 2: Immunoassay Cross-Reactivity Testing
  • Assay Calibration: Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.

  • Sample Analysis: Analyze the prepared working solutions of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride and each comparator compound on each selected immunoassay platform.

  • Data Collection: Record the assay response for each concentration.

  • Determination of IC50: For competitive immunoassays, determine the concentration of each compound that produces a response equivalent to the assay cutoff calibrator. This is the concentration required to elicit a positive result.

  • Calculation of Percent Cross-Reactivity: Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

Workflow for Cross-Reactivity Assessment

cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solutions serial Perform Serial Dilutions in Urine Matrix stock->serial analyze Analyze Diluted Samples serial->analyze calibrate Calibrate Immunoassay Analyzers calibrate->analyze ic50 Determine IC50 Values analyze->ic50 cross_react Calculate % Cross-Reactivity ic50->cross_react

Caption: A stepwise workflow for determining immunoassay cross-reactivity.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and standardized format to allow for easy comparison across different assays and compounds.

Table 1: Hypothetical Cross-Reactivity of (S)-1-(2-Fluorophenyl)propan-1-amine HCl in Amphetamine Immunoassays
CompoundEMIT® II Plus Amphetamines Assay (Cutoff: 500 ng/mL d-amphetamine)CEDIA® Amphetamine/Ecstasy Assay (Cutoff: 500 ng/mL d-amphetamine)
Concentration for Positive Result (ng/mL) % Cross-Reactivity
d-Amphetamine 500100%
d-Methamphetamine 75066.7%
(S)-1-(2-Fluorophenyl)propan-1-amine HCl [Experimental Value][Calculated Value]
(R)-1-(2-Fluorophenyl)propan-1-amine HCl [Experimental Value][Calculated Value]
2-Fluorophenmetrazine (2-FPM) [Experimental Value][Calculated Value]
3-Fluorophenmetrazine (3-FPM) [Experimental Value][Calculated Value]
Phentermine 25,0002%

Note: The values for the target analyte and its isomers are to be determined experimentally. The data for phentermine is illustrative and based on known cross-reactivity information.

Confirmatory Analysis: The Gold Standard

It is imperative to emphasize that all presumptive positive results from immunoassay screening must be confirmed by a more specific and sensitive analytical technique.[9] GC-MS and LC-MS/MS are the gold-standard methods for the unequivocal identification and quantification of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride and its metabolites in biological specimens.[4][10] These chromatographic techniques separate compounds based on their physicochemical properties before detection by mass spectrometry, which provides a unique molecular fingerprint, thereby eliminating the issue of cross-reactivity.

Conclusion and Future Directions

The potential for cross-reactivity of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride in common amphetamine immunoassays is a significant consideration for clinical and forensic laboratories. The experimental framework presented in this guide provides a robust methodology for generating the critical data needed to understand and predict the performance of these screening assays when encountering this and other novel phenethylamines.

The data generated from such studies will not only aid in the accurate interpretation of urine drug screen results but will also guide the development of new immunoassays with improved specificity. As the landscape of new psychoactive substances continues to evolve, a proactive and systematic approach to evaluating cross-reactivity is essential for maintaining the integrity and reliability of drug screening programs.

References

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Novel Psychoactive Substances. Spectroscopy Online. Link

  • Cross-Reactivity of N-benzylidenephenethylamine and Structurally Related Compounds in Amphetamine Immunoassays: A Comparative Guide. Benchchem. Link

  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. Link

  • Substituted phenethylamine. Wikipedia. Link

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Link

  • Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines... ResearchGate. Link

  • Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv. Link

  • The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. European Review for Medical and Pharmacological Sciences. Link

  • Cross-Reactivity of β,2-Dimethylphenethylamine in Amphetamine Immunoassays: A Comparative Guide. Benchchem. Link

  • 3-Fluorophenmetrazine. Wikipedia. Link

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Link

  • 2-Fluorophenmetrazine. PubChem. Link

  • Immunoassays. Analytical Toxicology. Link

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies... ResearchGate. Link

  • How to Detect and Solve Immunoassay Interference. AACC. Link

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Link

  • Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Atlantic Technological University. Link

  • Analytical Method Summaries. Eurofins. Link

  • Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. University of Groningen Research Portal. Link

  • Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. ResearchGate. Link

  • Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies. Benchchem. Link

  • (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. PubChem. Link

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. The Center for Forensic Science Research & Education. Link

  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. eScholarship. Link

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed. Link

  • (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis. Benchchem. Link

  • Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. Benchchem. Link

  • Evaluating the sensitivity, stability, and cross-reactivity of commercial fentanyl immunoassay test strips. PubMed. Link

  • (S)-1-(2-BROMO-6-FLUOROPHENYL)PROPAN-1-AMINE 250mg. Dana Bioscience. Link

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Validation

A Senior Application Scientist's Guide to Establishing the Purity of Synthesized (S)-1-(2-Fluorophenyl)propan-1-amine HCl

Abstract For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and reproducibi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and reproducibility. This guide provides an in-depth comparison of analytical methodologies for determining the comprehensive purity of (S)-1-(2-Fluorophenyl)propan-1-amine HCl, a chiral amine intermediate. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, emphasizing an orthogonal approach that combines multiple analytical strategies to build a robust and self-validating purity profile. This document will detail experimental protocols, present data in a comparative format, and offer field-proven insights to navigate the complexities of chemical, stereochemical, and trace-level impurity analysis.

The Imperative of a Multi-Faceted Purity Assessment

(S)-1-(2-Fluorophenyl)propan-1-amine HCl is a chiral building block whose utility in pharmaceutical synthesis is critically dependent on its purity. Impurities can arise from various stages, including unreacted starting materials, by-products from the synthesis, the undesired (R)-enantiomer, residual solvents, and inorganic materials.[1][2] Consequently, a single analytical method is insufficient to provide a complete purity profile. A robust assessment requires an orthogonal approach, where multiple techniques with different separation and detection principles are employed to provide a comprehensive and trustworthy analysis.[1]

This guide will focus on a suite of core analytical techniques essential for this task:

  • Chiral High-Performance Liquid Chromatography (HPLC): For determining enantiomeric purity.

  • Achiral High-Performance Liquid Chromatography (HPLC/UPLC): For quantifying chemical (process-related) impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantification of the primary substance.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of residual solvents and volatile organic impurities.[4]

  • Elemental Analysis (CHN): To confirm the elemental composition and assess for inorganic impurities.

The relationship and workflow between these techniques are visualized below. Each method provides a unique and essential piece of the puzzle, culminating in a comprehensive purity statement.

Purity_Workflow cluster_0 Purity Assessment Workflow for (S)-1-(2-Fluorophenyl)propan-1-amine HCl Synthesized_Batch Synthesized Batch of (S)-1-(2-Fluorophenyl)propan-1-amine HCl Chiral_HPLC Chiral HPLC Synthesized_Batch->Chiral_HPLC Achiral_HPLC Achiral HPLC/UPLC Synthesized_Batch->Achiral_HPLC NMR NMR (1H, 13C, 19F) Synthesized_Batch->NMR GC_MS Headspace GC-MS Synthesized_Batch->GC_MS CHN Elemental Analysis (CHN) Synthesized_Batch->CHN Enantiomeric_Purity Enantiomeric Purity (% ee) Chiral_HPLC->Enantiomeric_Purity Measures Chemical_Purity Chemical Purity (% Area) Achiral_HPLC->Chemical_Purity Measures Structural_ID Structural Confirmation & Quantitative Assay (qNMR) NMR->Structural_ID Provides Residual_Solvents Residual Solvents (ppm) GC_MS->Residual_Solvents Measures Elemental_Comp Elemental Composition (%) CHN->Elemental_Comp Measures Final_Purity Comprehensive Purity Statement (Assay, Impurity Profile, % ee) Enantiomeric_Purity->Final_Purity Chemical_Purity->Final_Purity Structural_ID->Final_Purity Residual_Solvents->Final_Purity Elemental_Comp->Final_Purity

Caption: Orthogonal workflow for comprehensive purity analysis.

Comparison of Core Analytical Techniques

The following sections provide a detailed comparison of the primary analytical techniques, including the scientific rationale for their use, step-by-step protocols, and a discussion of their respective strengths and limitations.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For a chiral molecule, the most critical purity parameter is its enantiomeric excess (ee).[5] The biological activity of enantiomers can differ significantly, with one being therapeutic and the other inactive or even harmful.[6] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for separating and quantifying enantiomers due to its high resolution and accuracy.[7][8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating chiral amines through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[6][9]

Trustworthiness: The method's validity is established by demonstrating baseline resolution of the enantiomers, ensuring that the integration of the peaks accurately reflects their relative concentrations. The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.[10][11][12]

Experimental Protocol:

  • Column Selection: Chiralpak AD-H or a similar amylose-based column is a strong starting point for this class of compounds.

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 (v/v) Hexane:IPA with 0.1% diethylamine (DEA) to improve peak shape for the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm or 265 nm.

  • Sample Preparation: Dissolve the (S)-1-(2-Fluorophenyl)propan-1-amine HCl sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject a racemic standard to confirm the resolution of both (S) and (R) peaks. Then, inject the synthesized sample to determine the peak area percentages of both enantiomers.

  • Calculation: Enantiomeric Excess (% ee) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] * 100.

Data Presentation & Comparison:

TechniqueAnalyte TypePrincipleAdvantagesLimitationsTypical Result
Chiral HPLC EnantiomersDifferential interaction with a Chiral Stationary Phase (CSP)High accuracy and precision for % ee, direct measurement.[9]Requires specialized, expensive columns; method development can be time-consuming.>99.5% ee
NMR with Chiral Shift Reagent EnantiomersFormation of diastereomeric complexes that are distinguishable by NMR.[13]No separation needed; can be performed on a standard NMR.Lower precision than HPLC; reagent can cause line broadening.Qualitative confirmation of high ee.
Chemical Purity by Achiral Reverse-Phase HPLC/UPLC

Expertise & Experience: To quantify impurities arising from the synthetic process (e.g., starting materials, by-products), a high-resolution achiral separation is necessary.[14] Reverse-phase HPLC (or UPLC for higher throughput and resolution) using a C18 column is the workhorse of pharmaceutical analysis.[1] The method separates compounds based on their hydrophobicity. A gradient elution, where the mobile phase composition changes over time, is typically employed to resolve compounds with a wide range of polarities.

Trustworthiness: This method is validated to ensure it can separate the main peak from all known potential impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that a chromatographic peak corresponds to a single compound.

Experimental Protocol:

  • Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200-400 nm, with extraction at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at ~1 mg/mL.

  • Analysis: The sample is injected, and the area of each impurity peak is calculated as a percentage of the total peak area. Impurities are typically reported as % area.

Data Presentation & Comparison:

TechniqueAnalyte TypePrincipleAdvantagesLimitationsTypical Result
RP-HPLC/UPLC Process Impurities, DegradantsDifferential partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, sensitive (UV detection), and quantitative.[1]Co-elution of impurities is possible; requires reference standards for identification.Purity >99.0% (Area %); Individual impurities <0.10%.
GC-MS Volatile/Semi-Volatile ImpuritiesSeparation by boiling point and polarity, followed by mass-based identification.Excellent for volatile impurities; provides structural information (MS).[15]Not suitable for non-volatile or thermally labile compounds.Confirms absence of volatile synthetic by-products.
Structural Confirmation and Assay by NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[16] For (S)-1-(2-Fluorophenyl)propan-1-amine HCl, ¹H, ¹³C, and ¹⁹F NMR are all informative. ¹H NMR confirms the proton environment and their connectivity, while ¹⁹F NMR is highly specific for the fluorine atom, providing a clean signal for identity confirmation. Quantitative NMR (qNMR) can also be used as a primary method to determine the purity (assay) of the compound by integrating the signal of the analyte against a certified internal standard.[3][17]

Trustworthiness: The chemical shifts, coupling constants, and integration values must match the expected structure. For qNMR, the validity relies on using a high-purity, stable internal standard and ensuring full relaxation of the protons being quantified by using a long relaxation delay (D1).

Experimental Protocol (¹H NMR):

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Parameters: Standard ¹H acquisition parameters. For quantitative work, a relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest is critical.

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in ~0.7 mL of deuterated solvent. For qNMR, also add an accurately weighed amount of a certified internal standard (e.g., maleic acid).

  • Analysis: Acquire the spectrum. Process the data (Fourier transform, phase, and baseline correction). Integrate the peaks and compare the relative integrals to the expected number of protons for the structure.

Data Presentation & Comparison:

TechniquePurposePrincipleAdvantagesLimitationsTypical Result
NMR Spectroscopy Structure ID & AssayNuclei absorb radiofrequency energy in a magnetic field based on their chemical environment.[16]Provides unambiguous structural information; qNMR is a primary ratio method for assay.[17][18]Relatively low sensitivity for impurity detection (~1-2%); requires careful setup for quantification.[19]Structure confirmed; Assay 98.0-102.0%.
LC-MS Structure ID of ImpuritiesCombines HPLC separation with mass spectrometry detection.[14]Highly sensitive; provides molecular weight information for unknown impurity peaks.Ionization efficiency can vary, making quantification challenging without standards.Confirms MW of low-level impurities detected by HPLC.
Residual Solvents by Headspace GC-MS

Expertise & Experience: Pharmaceutical manufacturing processes often use organic solvents which must be removed.[20] Regulatory guidelines, such as ICH Q3C and USP <467>, set strict limits for these residual solvents based on their toxicity.[20][21] Headspace Gas Chromatography (HS-GC) is the standard technique for this analysis. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC. Mass Spectrometry (MS) is the preferred detector over Flame Ionization Detection (FID) as it provides positive identification of the solvents in addition to quantification, which is crucial for compliance.[4][15]

Trustworthiness: The method is validated for the specific solvents used in the synthesis. This includes demonstrating linearity, accuracy, and precision at the specified limit for each solvent.

Experimental Protocol:

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Column: A column suitable for volatile compounds, such as a DB-624 or equivalent.

  • Sample Preparation: Accurately weigh the sample (~100 mg) into a headspace vial. Add a high-boiling point solvent in which the sample is soluble (e.g., DMSO or DMF).

  • Headspace Parameters: Vial Equilibration Temperature: ~80-100 °C; Equilibration Time: ~15-30 min.

  • GC Parameters: Use a temperature program that separates the target solvents.

  • MS Parameters: Scan a mass range (e.g., m/z 35-200) to detect common solvents.

  • Analysis: Run a standard containing known amounts of the expected solvents to create a calibration curve. Analyze the sample and quantify any detected solvents against the curve.

Data Presentation & Comparison:

TechniqueAnalyte TypePrincipleAdvantagesLimitationsTypical Result
Headspace GC-MS Residual SolventsVolatiles are partitioned into the vial headspace and analyzed by GC-MS.[22]Highly sensitive and specific for volatile compounds; MS provides definitive identification.[4]Not suitable for non-volatile materials; sample matrix can affect partitioning.All solvents below ICH Q3C limits (e.g., Acetone <5000 ppm, Toluene <890 ppm).

Synthesizing the Data for a Final Purity Statement

No single technique tells the whole story. The final purity statement is a synthesis of all the orthogonal data collected.

Data_Synthesis cluster_1 Data Synthesis for Final Purity qNMR_Assay qNMR Assay (e.g., 99.2% w/w) Final_Purity Final Purity Statement qNMR_Assay->Final_Purity Primary quantitative value Achiral_Purity Achiral HPLC (e.g., 99.8% area) Achiral_Purity->Final_Purity Confirms organic impurity profile Chiral_Purity Chiral HPLC (e.g., 99.9% ee) Chiral_Purity->Final_Purity Confirms stereochemical purity Solvents GC-MS Solvents (e.g., 0.1% w/w) Solvents->Final_Purity Accounts for volatile impurities Inorganics Inorganics (e.g., from CHN) (e.g., 0.2% w/w) Inorganics->Final_Purity Accounts for non-combustible impurities

Caption: Logical flow for synthesizing data into a final purity statement.

A final certificate of analysis would report:

  • Assay by qNMR: e.g., 99.2% w/w (This is the most accurate measure of the mass of the target molecule in the powder).

  • Purity by Achiral HPLC: e.g., 99.8% (by area percent).

  • Enantiomeric Purity by Chiral HPLC: e.g., 99.9% ee.

  • Residual Solvents: A table listing all detected solvents and their levels in ppm, confirming they are below regulatory limits.

  • Appearance and Identity: Confirmation that the material is a white solid and that the NMR and MS data conform to the structure.

By systematically applying these orthogonal techniques, researchers and drug developers can establish a scientifically sound, verifiable, and comprehensive purity profile for synthesized (S)-1-(2-Fluorophenyl)propan-1-amine HCl, ensuring the quality and integrity of their downstream research and development efforts.

References

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
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  • Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
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Comparative

A Researcher's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy of Novel Psychostimulants

A Case Study on (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride Disclaimer: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a novel research chemical. Limited public data exists on its specific pharmacological p...

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study on (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Disclaimer: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a novel research chemical. Limited public data exists on its specific pharmacological profile. This guide presents a hypothetical, yet plausible, characterization based on its structural similarity to other known monoamine transporter ligands, such as 2-Fluoroamphetamine (2-FA).[1][2] The experimental data herein is illustrative, designed to guide researchers in establishing a comprehensive in vitro to in vivo correlation for similar novel compounds.

Introduction: From Benchtop to Behavior

In the landscape of central nervous system (CNS) drug discovery, the journey from a promising molecule to a viable therapeutic candidate is fraught with challenges. A critical hurdle is establishing a clear and predictable relationship between a compound's activity at a molecular target (in vitro) and its ultimate effect in a complex biological system (in vivo).[3] The failure to bridge this translational gap is a primary cause of clinical trial attrition for CNS candidates.[3]

This guide provides a comprehensive framework for characterizing a novel psychostimulant, using the structural analog (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (referred to hereafter as "Compound F1") as a case study. Structurally, Compound F1 is an analog of amphetamine, suggesting its primary mechanism of action likely involves interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][4] We will outline a logical progression of experiments, from initial in vitro binding and functional assays to subsequent in vivo behavioral assessments, demonstrating how to build a cohesive pharmacological profile and establish a robust in vitro-in vivo correlation (IVIVC).

In Vitro Characterization: Defining the Molecular Interaction

The initial step is to determine the compound's affinity and functional potency at its presumed molecular targets. For a suspected psychostimulant, the primary targets are the monoamine transporters (MATs).[5]

Receptor Binding Affinity: Gauging Target Engagement

Radioligand binding assays are the gold standard for determining a compound's affinity (expressed as the inhibition constant, Kᵢ) for a specific receptor or transporter.[6] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its target.

Hypothetical Binding Profile of Compound F1:

TargetRadioligandKᵢ (nM) of Compound F1Kᵢ (nM) of Cocaine (Comparator)
Human DAT [³H]WIN 35,42815250
Human NET [³H]Nisoxetine120300
Human SERT [³H]Citalopram850400

This illustrative data suggests Compound F1 is a potent and selective dopamine transporter (DAT) ligand, with significantly higher affinity for DAT compared to NET and SERT, and approximately 16-fold higher affinity for DAT than the non-selective comparator, cocaine.

Functional Potency: Measuring Transporter Inhibition

While binding affinity indicates target engagement, it doesn't describe the functional consequence. Neurotransmitter uptake inhibition assays measure a compound's ability to block the primary function of MATs—the reuptake of neurotransmitters from the synaptic cleft.[5] The potency in these assays is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Functional Profile of Compound F1:

AssaySubstrateIC₅₀ (nM) of Compound F1IC₅₀ (nM) of Cocaine (Comparator)
[³H]Dopamine Uptake Dopamine35450
[³H]Norepinephrine Uptake Norepinephrine250500
[³H]Serotonin Uptake Serotonin>1000600

This data reinforces the binding profile, indicating Compound F1 is a potent and selective DAT inhibitor. The functional potency (IC₅₀) at DAT is closely aligned with its binding affinity (Kᵢ), suggesting it acts as a direct competitive inhibitor.

Protocol 1: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol describes a method for determining the IC₅₀ value of a test compound at the human dopamine transporter expressed in a stable cell line (e.g., hDAT-HEK293 cells).[5][6]

Materials:

  • hDAT-expressing HEK293 cells

  • 96-well cell culture plates

  • Krebs-HEPES buffer (KHB)

  • [³H]Dopamine

  • Test compound (Compound F1) and reference inhibitor (Cocaine)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Seed hDAT-HEK293 cells in a 96-well plate at a density that yields ~80-90% confluency on the day of the assay.

  • Preparation: On the assay day, aspirate the culture medium and wash cells once with 100 µL of room temperature KHB.

  • Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound (e.g., 0.1 nM to 10 µM), a reference compound (cocaine), or vehicle control to the wells. Incubate for 10-15 minutes at room temperature. This step allows the inhibitor to reach equilibrium with the transporter.[6]

  • Uptake Initiation: Initiate dopamine uptake by adding 50 µL of KHB containing a final concentration of 200 nM [³H]dopamine to all wells.

  • Incubation: Incubate for exactly 1 minute at room temperature. This short duration ensures measurement of the initial rate of uptake, minimizing potential confounding factors like substrate metabolism.

  • Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells twice with 100 µL of ice-cold KHB. The cold temperature immediately halts transporter activity.

  • Cell Lysis & Counting: Lyse the cells by adding 200 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]dopamine taken up by the cells using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM mazindol).[6] Subtract non-specific uptake from all values. Plot the percent inhibition of specific uptake against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Efficacy: Assessing Behavioral Outcomes

With a clear in vitro profile, the next step is to assess the compound's effects in a living organism. For psychostimulants, locomotor activity is a primary and robust behavioral measure.[7][8] Increased dopamine in brain regions like the nucleus accumbens and striatum, resulting from DAT inhibition, directly correlates with increased spontaneous movement.[9]

Locomotor Activity in Rodents

The open-field test is a standard method for quantifying general locomotor activity in mice or rats.[10][11] Animals are placed in an arena, and their movement is tracked automatically by infrared beams or video software. A dose-dependent increase in activity is a hallmark of psychostimulant action. The potency is expressed as the dose that produces a half-maximal effect (ED₅₀).

Hypothetical In Vivo Profile of Compound F1:

Behavioral AssaySpeciesRouteED₅₀ (mg/kg) of Compound F1ED₅₀ (mg/kg) of Cocaine (Comparator)
Locomotor Activity MouseIP1.510.0

This illustrative data shows that Compound F1 is significantly more potent than cocaine at stimulating locomotor activity, consistent with its higher in vitro potency at DAT.

Protocol 2: Mouse Locomotor Activity Assessment

This protocol describes a standard procedure for evaluating the effect of a test compound on spontaneous locomotor activity in mice.[7][12]

Apparatus:

  • Locomotor activity chambers (e.g., 40 x 40 cm clear plastic boxes) equipped with infrared beam arrays for automated activity tracking.

  • Sound-attenuating outer chambers to minimize environmental disturbances.

Procedure:

  • Acclimation: Transport the mice to the testing room at least 60 minutes before the experiment begins to allow for habituation to the new environment.[7]

  • Habituation to Chamber: Place each mouse individually into a locomotor activity chamber and allow it to explore freely for 30-60 minutes. This establishes a baseline level of activity and allows initial exploratory behavior to subside.

  • Dosing: Remove the mice from the chambers, weigh them, and administer the test compound (e.g., Compound F1 at 0.3, 1, 3, 10 mg/kg), a reference compound (cocaine), or a vehicle control (e.g., saline) via intraperitoneal (IP) injection.

  • Testing: Immediately after injection, return each mouse to its respective activity chamber and begin recording locomotor activity.[7]

  • Data Collection: Record activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for a total of 60-90 minutes.

  • Cleaning: After each trial, thoroughly clean the chambers with 70% ethanol to remove any olfactory cues that could influence the behavior of the next animal.[12]

  • Data Analysis: Calculate the total activity for each animal over the entire session. Compare the dose-response relationship for the test compound to the vehicle control using ANOVA. Determine the ED₅₀ by fitting the dose-response data to a non-linear regression curve.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to understand how the molecular activity translates to the behavioral effect. For Compound F1, its high in vitro potency at DAT (IC₅₀ = 35 nM) corresponds to high in vivo potency in stimulating locomotion (ED₅₀ = 1.5 mg/kg). This strong correlation suggests that DAT inhibition is the primary mechanism driving its psychostimulant effects.

Factors that can influence this correlation include the compound's ability to cross the blood-brain barrier (BBB), its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and potential off-target effects.[3][13] A poor IVIVC may indicate low brain penetration or rapid metabolism, requiring further investigation.

Visualizing the Mechanism and Workflow

G cluster_0 In Vitro: Molecular Mechanism cluster_1 In Vivo: Behavioral Outcome Cmpd Compound F1 DAT Dopamine Transporter (DAT) Cmpd->DAT DA_synapse Synaptic Dopamine Concentration DAT->DA_synapse Receptors Postsynaptic D1/D2 Receptors DA_synapse->Receptors Signal Downstream Signaling (e.g., cAMP) Receptors->Signal Locomotion Increased Locomotor Activity Signal->Locomotion Admin Systemic Administration (IP Injection) BBB Blood-Brain Barrier Penetration

Caption: From Molecule to Movement: The IVIVC pathway for Compound F1.

G cluster_workflow Locomotor Activity Experimental Workflow start Start acclimate Acclimate Mice to Testing Room (60 min) start->acclimate habituate Habituate Mice to Chambers (30-60 min) acclimate->habituate weigh_dose Weigh and Inject Mice (Vehicle or Compound) habituate->weigh_dose record Place in Chamber & Record Activity (60-90 min) weigh_dose->record clean Clean Chambers (70% Ethanol) record->clean analyze Analyze Data (Calculate ED50) clean->analyze end End analyze->end

Caption: Standard workflow for the in vivo locomotor activity assay.

Conclusion and Future Directions

This guide outlines a foundational strategy for characterizing a novel psychostimulant, using (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride as a working example. By systematically determining its in vitro binding affinity and functional potency, and correlating this with its in vivo behavioral effects, a clear mechanistic picture emerges. The hypothetical data presented suggests Compound F1 is a potent and selective DAT inhibitor with a corresponding potent psychostimulant effect in vivo.

For a complete preclinical package, further studies are essential. These include:

  • Off-Target Screening: A broad receptor panel screen to identify any potential secondary pharmacology that could contribute to its effects or side-effect profile.

  • Metabolic Stability: In vitro assays using liver microsomes to assess how the compound is metabolized, which is crucial for predicting its duration of action and potential for drug-drug interactions.[14]

  • Pharmacokinetic Studies: Determining the concentration of the compound in both plasma and brain tissue over time after administration to directly correlate brain exposure with behavioral effects.[3]

  • Advanced Behavioral Models: Employing more complex models, such as drug discrimination or self-administration, to assess subjective effects and abuse liability.[8]

By integrating these multi-level analyses, researchers can build a robust and translatable data package, increasing the probability of success in the complex field of CNS drug development.

References

  • Pardridge, W. M. (2007). Blood-brain barrier delivery. Drug Discovery Today.
  • PsychonautWiki. (2023). 2-Fluoroamphetamine. Retrieved from [Link]

  • Wikipedia. (2023). 2-Fluoromethamphetamine. Retrieved from [Link]

  • Varga, Z. V., et al. (2016). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 6(13), e1853. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Standard Operating Procedure for a Three-Day Locomotor Activity Test. Retrieved from [Link]

  • ResearchGate. (2024). Locomotion test for mice v1. Retrieved from [Link]

  • Shah, P., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(11), 2490. Retrieved from [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), e51713. Retrieved from [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. Retrieved from [Link]

  • Nakagawa, T., et al. (2022). In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. Pharmaceutical Research, 39(6), 1125-1135. Retrieved from [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 630. Retrieved from [Link]

  • Heal, D. J., et al. (2009). The neuropharmacology of ADHD drugs in vivo: insights on efficacy and safety. Neuropharmacology, 57(7-8), 608-618. Retrieved from [Link]

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wozniak-Karczewska, M., et al. (2023). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. International Journal of Molecular Sciences, 24(22), 16467. Retrieved from [Link]

  • Kortagere, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.19.1-12.19.17. Retrieved from [Link]

  • Bergström, K. A. (2001). Dopamine transporter in vitro binding and in vivo imaging in the brain. Annals of Clinical Psychiatry, 13(2), 99-105. Retrieved from [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chiral chemistry, the rigorous characterization of starting materials and intermediates is param...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the rigorous characterization of starting materials and intermediates is paramount. The enantiomeric purity of such compounds can profoundly influence the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical framework for benchmarking (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a key chiral building block. We will move beyond a simple listing of specifications to a comparative analysis grounded in established scientific principles and validated methodologies.

The core of this guide is a head-to-head comparison of a test sample of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride against two critical reference standards:

  • A Certified Reference Material (CRM): A commercially available, highly characterized standard of the same enantiomer.

  • The Racemic Mixture: A 1:1 mixture of the (S) and (R) enantiomers, essential for validating the specificity of chiral analytical methods.

Our analysis will focus on the key parameters that define the quality of a chiral amine: identity, chemical purity, and, most critically, enantiomeric excess. The methodologies employed are rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring the trustworthiness and reliability of the results.[1][2][3]

Foundational Principles: Why This Comparison Matters

Chirality is a fundamental property in drug design. Enantiomers, non-superimposable mirror images of a molecule, can have vastly different pharmacological and toxicological profiles. The tragic case of thalidomide in the 1960s serves as a stark reminder of the importance of controlling stereochemistry in pharmaceuticals.[4] Therefore, accurately determining the enantiomeric excess (e.e.) of a chiral intermediate like (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is not merely a quality control checkpoint; it is a critical step in ensuring the safety and efficacy of the final drug product.

This guide is structured to provide a logical and scientifically sound workflow for this benchmarking process.

Caption: High-level workflow for benchmarking (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

Experimental Design & Methodologies

Structural Identity Confirmation

Before any purity assessment, the chemical identity of the test material must be unequivocally confirmed. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. The spectra of the test sample should be identical to those of the CRM.

  • ¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique to confirm its presence and chemical environment.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base form of the compound.

Chemical Purity Assessment via Achiral HPLC

This experiment quantifies the presence of any non-chiral impurities.

Protocol: Achiral HPLC for Chemical Purity

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A conventional reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point for amine hydrochlorides.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve accurately weighed samples of the test material and CRM in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject equal volumes of the test sample and CRM solutions. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Enantiomeric Purity Determination via Chiral HPLC

This is the most critical analysis for a chiral compound. The goal is to separate and quantify the (S) and (R) enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[4][6][7][][9]

Rationale for Method Development: The key to a successful chiral separation is selecting the appropriate CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often provide excellent separation for a wide range of chiral compounds, including amines.[4][10] The development process begins by screening different CSPs and mobile phase compositions to achieve baseline resolution (Rs > 1.5) between the enantiomer peaks. The racemic standard is indispensable here, as it provides both enantiomer peaks for method optimization.

Caption: Workflow for Chiral HPLC method development and validation.

Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) are excellent starting points.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-heptane or hexane) and an alcohol (e.g., ethanol or isopropanol), with a small amount of an amine modifier (e.g., diethylamine, 0.1%) to improve peak shape. A common starting ratio is 90:10 (n-heptane:ethanol) + 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation:

    • Racemic Standard: Dissolve in the mobile phase to ~0.5 mg/mL.

    • CRM & Test Sample: Dissolve in the mobile phase to ~0.5 mg/mL.

  • Analysis:

    • Inject the racemic standard to confirm the retention times of the (R) and (S) enantiomers and to verify system suitability (baseline resolution).

    • Inject the CRM and test sample solutions.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Comparative Data Summary

The following tables present a hypothetical but realistic data set from the benchmarking experiments.

Table 1: Structural Identity Confirmation

Technique Certified Reference Material (CRM) Test Sample Conclusion
¹H NMR Spectrum conforms to structureSpectrum conforms to structurePass
¹³C NMR Spectrum conforms to structureSpectrum conforms to structurePass
¹⁹F NMR Single peak at expected chemical shiftSingle peak at expected chemical shiftPass
Mass Spec (m/z) [M+H]⁺ matches theoretical value[M+H]⁺ matches theoretical valuePass

Table 2: Chemical and Enantiomeric Purity Comparison

Parameter Method Certified Reference Material (CRM) Test Sample Acceptance Criteria
Chemical Purity Achiral HPLC99.9%99.8%≥ 99.5%
Enantiomeric Excess (e.e.) Chiral HPLC≥ 99.8%99.7%≥ 99.5%
(R)-Enantiomer Chiral HPLC≤ 0.1%0.15%≤ 0.25%

Discussion and Conclusion

Based on the comprehensive analysis, the test sample of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride demonstrates a high degree of chemical and enantiomeric purity, comparable to the certified reference material.

  • Identity: The structural identity was unequivocally confirmed by NMR and MS data, matching the reference standard perfectly.

  • Chemical Purity: The chemical purity, determined by achiral HPLC, was found to be 99.8%, well within the typical acceptance limits for a pharmaceutical intermediate.

  • Enantiomeric Purity: The chiral HPLC analysis is the most discriminating test. The developed method successfully achieved baseline separation of the enantiomers. The test sample exhibited an enantiomeric excess of 99.7%, indicating a very low level of the undesired (R)-enantiomer (0.15%). This result is highly favorable and comparable to the CRM.

References

  • Witte, D. T., et al. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(7), 539-45. Available at: [Link]

  • Reddy, K. S., et al. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 7(5), 848-55. Available at: [Link]

  • Mehta, A. C. (2013). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • McCrory, J. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science, 35(14), 1759-65. Available at: [Link]

  • ICH (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Slanina, T., et al. (2023). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry, 95(44), 16279-16283. Available at: [Link]

  • Kusumi, T., et al. (2010). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters, 12(12), 2940–2943. Available at: [Link]

  • ECA Academy (2023). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy GMP News. Available at: [Link]

  • ICH (2023). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Abraham Entertainment (2025). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment Blog. Available at: [Link]

  • Berwick, A. M., & Bosanac, I. (2005). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Journal of Chromatography A, 1080(2), 158-64. Available at: [Link]

  • Wawrzyniak, R., & Tischer, T. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3326. Available at: [Link]

  • PubChem (2025). (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 705–723. Available at: [Link]

  • Dobashi, A., et al. (2002). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. Analytical Sciences, 18(1), 35-9. Available at: [Link]

  • Al-Qaisi, A. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available at: [Link]

  • ChemUniverse (2025). (1S)-1-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-AMINE HYDROCHLORIDE. ChemUniverse. Available at: [Link]

  • Seedion (2025). (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Seedion Experimental. Available at: [Link]

  • Lee, W. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Yakhak Hoeji, 63(6), 333-340. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 24-42. Available at: [Link]

  • Ahmed, A. O., et al. (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Global Scientific Journal, 10(8), 1092-1111. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmeuropa Bio & Scientific Notes. Available at: [Link]

  • Molbase (2025). (R)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride | CAS No.1168139-44-3 Synthetic Routes. Molbase. Available at: [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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